Ibogaine

Catalog No.
S563588
CAS No.
83-74-9
M.F
C20H26N2O
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibogaine

CAS Number

83-74-9

Product Name

Ibogaine

IUPAC Name

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1

InChI Key

HSIBGVUMFOSJPD-WBPAKMTCSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

solubility

Soluble in chloroform

Synonyms

12 Methoxyibogamine, 12-Methoxyibogamine, Endabuse, Ibogaine, NIH 10567, NIH-10567, NIH10567

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Isomeric SMILES

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

The exact mass of the compound Ibogaine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 257 mg/l at 25 °c (est)soluble in chloroform. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Ibogaine's Polypharmacology at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Ibogaine interacts with a wide array of molecular targets. The following table summarizes its key binding affinities (Ki, where available) and functional effects at various receptors and transporters.

Target Reported Affinity (Ki, µM) Functional Action Postulated Role in Anti-Addictive Effects
NMDA Receptor [1] [2] [3] 1.0 - 3.2 Non-competitive/open-channel antagonist Reduces drug-seeking, attenuates withdrawal, blocks tolerance development [1] [2].
κ-Opioid Receptor [4] [5] [6] 0.09 - 0.4 (σ2 site, indicative) Agonist Contributes to anti-addictive and antidepressant effects [5] [6].
μ-Opioid Receptor [4] ~6.9 - 11.0 Weak antagonist Reduces opioid cravings and facilitates detoxification [5] [6].
Serotonin Transporter (SERT) [4] [5] Not fully quantified in results; "strong inhibitor" Non-competitive reuptake inhibitor Improves mood and post-acute withdrawal states [5] [6].
Dopamine Transporter (DAT) [7] Not fully quantified in results; "biphasic effects" Binds to DAT; modulates dopamine signaling Restores functional activity in reward pathways [5] [6].
Nicotinic Acetylcholine Receptors [4] [8] 1.05 - 17.0 (Ki for nAChR) Non-competitive antagonist Mitigates opioid and nicotine withdrawal symptoms [6].
Sigma Receptors [4] 2.5 - 9.3 (σ1) Binds (functional role unclear) Modulates inflammatory responses [6].

This multi-target mechanism is often referred to as polypharmacology, which is thought to be crucial for its ability to address the complex neurobiology of addiction [5] [7].

NMDA Receptor Antagonism: Core Mechanisms

This compound's interaction with the NMDA receptor is a cornerstone of its pharmacological profile. The diagram below illustrates its use-dependent, open-channel blockade mechanism.

A 1. Receptor Activation B 2. Channel Opens A->B Binding C 3. This compound Block B->C Allows G Channel Blocked C->G Results in D Glutamate D->A Triggers E NMDA Receptor F This compound F->C Binds to open channel

This compound's use-dependent NMDA receptor blockade mechanism.

Quantitative Binding and Functional Data

The table below compiles key experimental data on this compound's interaction with the NMDA receptor complex.

Experimental Paradigm System Key Quantitative Finding Interpretation
Radioligand Binding ([³H]MK-801) [2] Rat forebrain membranes Kᵢ = 1.01 ± 0.1 µM (Competitive inhibitor) This compound binds to the MK-801 site within the NMDA receptor ion channel.
Radioligand Binding ([³H]MK-801) [1] Rat forebrain membranes IC₅₀ = 3.2 µM Confirms this compound's potency in displacing a channel blocker.
Voltage-Clamp Electrophysiology [1] Cultured rat hippocampal neurons IC₅₀ = 3.1 µM (at -60 mV) for NMDA-induced currents Demonstrates functional blockade of ion flux through the receptor.
In Vivo Protection [1] Mouse models ED₅₀ = 31 mg/kg, i.p. (Maximal electroshock test) Confirms NMDA receptor blockade has functional consequences in a live animal.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.

Radioligand Binding Assay for [³H]MK-801 [2]
  • Objective: To determine the affinity (Kᵢ) of this compound for the phencyclidine (PCP) site within the NMDA receptor-coupled cation channel.
  • Protocol:
    • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue using standard homogenization and centrifugation techniques.
    • Incubation: Incubate the membrane preparation with a fixed, low concentration of [³H]MK-801 and varying concentrations of unlabeled this compound in an appropriate buffer (e.g., Tris-HCl or HEPES, typically at pH 7.4).
    • Separation and Measurement: Terminate the reaction by rapid vacuum filtration through glass-fiber filters to separate bound from free radioligand. Quantify the radioactivity retained on the filters using a scintillation counter.
    • Data Analysis: Use nonlinear regression analysis to determine the IC₅₀ value (concentration of this compound that displaces 50% of specific [³H]MK-801 binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology [1]
  • Objective: To characterize the functional blockade of NMDA receptor-mediated currents by this compound and its mechanism.
  • Protocol:
    • Cell Preparation: Use primary cultures of rat hippocampal neurons or a suitable neuronal cell line expressing functional NMDA receptors.
    • Electrophysiology: Establish whole-cell voltage-clamp configuration. Maintain the cell at a holding potential of -60 mV or other specified potentials to study voltage-dependence.
    • Drug Application: Apply NMDA (e.g., 100 µM) via a fast perfusion system to evoke inward currents. Co-apply or pre-apply this compound at varying concentrations (e.g., 1-100 µM) to study its blocking effect.
    • Data Collection & Analysis: Measure the peak amplitude of NMDA-evoked currents in the presence and absence of this compound. Plot the concentration-response relationship to determine the IC₅₀ value. Test for use-dependence by applying this compound during different patterns of receptor activation.
In Vivo Maximal Electroshock (MES) Test [1]
  • Objective: To provide functional, in vivo evidence for NMDA receptor blockade by assessing protection against seizures.
  • Protocol:
    • Animal Subjects: Use groups of mice (e.g., CF-1 strain).
    • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10-100 mg/kg) to experimental groups. A control group receives vehicle.
    • Seizure Induction: At a predetermined time post-injection (e.g., 30 minutes), apply a standardized maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
    • Endpoint Measurement: Observe and record the presence or absence of hind-limb tonic extension (HLTE), a key seizure component. An animal is considered "protected" if HLTE is abolished.
    • Data Analysis: Calculate the percentage of protected animals per dose group and use probit analysis to determine the median effective dose (ED₅₀).

Functional Consequences and Research Context

The NMDA receptor antagonism by this compound is not an isolated effect. It occurs alongside and interacts with its actions on other systems [5] [6] [7]:

  • Opioid System: Weak μ-opioid antagonism may reduce cravings, while κ-opioid agonism may contribute to anti-addictive and mood-stabilizing effects.
  • Monoamine Transporters: Inhibition of the serotonin transporter (SERT) may alleviate depressive symptoms, while complex modulation of dopamine signaling may help "reset" reward pathways.
  • Neurotrophic Factors: Evidence suggests this compound stimulates Glial-Derived Neurotrophic Factor (GDNF), which could promote the repair of dopamine neurons damaged by chronic drug use [5] [6].

This multi-system engagement suggests that this compound's efficacy may stem from its ability to simultaneously normalize several neurochemical pathways disrupted in addiction.

References

Comprehensive Technical Analysis: Ibogaine's Binding Mechanism with the Serotonin Transporter

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The serotonin transporter (SERT) plays a fundamental role in neurotransmitter homeostasis through sodium- and chloride-dependent recycling of serotonin from the synaptic cleft into presynaptic neurons. As a primary target for selective serotonin reuptake inhibitors (SSRIs) used to treat major depression and anxiety disorders, SERT represents one of the most extensively studied solute carrier proteins in neuroscience and neuropharmacology. Ibogaine, a naturally occurring psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has attracted significant scientific interest due to its unique anti-addictive properties and atypical mechanism of SERT inhibition. Unlike conventional SSRIs that competitively block substrate binding, this compound exhibits a non-competitive inhibition profile while paradoxically displaying competitive binding toward SSRIs, suggesting a complex interaction with SERT's transport cycle [1] [2].

Recent structural biology breakthroughs, particularly cryo-electron microscopy (cryo-EM) studies, have illuminated the molecular details of this compound's interaction with SERT. This technical review synthesizes current structural, biochemical, and biophysical evidence to present a comprehensive mechanism of this compound binding to SERT. We examine how this compound stabilizes inward-open conformations of SERT, detail the specific transmembrane helix rearrangements involved, and explore the implications of this unique binding mechanism for future transporter pharmacology and therapeutic development. The distinctive pharmacochaperone activity of this compound and its metabolites further expands their potential therapeutic applications beyond addiction treatment to include correction of folding-deficient transporter mutants associated with various neurological disorders [3] [4].

Structural Basis of SERT Inhibition by this compound

Cryo-EM Structures of SERT-Ibogaine Complexes

Groundbreaking cryo-EM studies have successfully captured SERT-ibogaine complexes in multiple conformational states, providing unprecedented insight into the transport cycle and inhibition mechanism. These structures reveal that this compound binds to the central binding site of SERT, the same site recognized by serotonin and SSRIs, yet produces strikingly different conformational outcomes. The key breakthrough was the determination of structures in three distinct states: outward-open, occluded, and inward-open conformations, all stabilized by this compound binding [5] [2]. These structural snapshots represent crucial intermediates in the SERT transport cycle that had previously been difficult to capture.

To facilitate structural studies, researchers employed several specialized SERT constructs and stabilization strategies. The ts2-active SERT variant maintains wild-type-like transport properties while exhibiting enhanced stability, whereas the ts2-inactive SERT mutant is locked in the outward-open conformation through strategic point mutations. Additionally, a C7x variant devoid of reactive cysteines was utilized for certain biochemical assays, and N- and C-terminally truncated constructs (ΔN72,C13) improved complex homogeneity for cryo-EM analysis. These engineered variants were essential for resolving distinct conformational states of the SERT-ibogaine complex [6].

Conformational Transitions and Helical Rearrangements

The transition between conformational states involves specific and coordinated movements of transmembrane helices (TMs) that redefine the permeation pathway. In the outward-open to occluded transition, closure of the extracellular gate primarily involves movements of TMs 1b and 6a, which shift to seal the central binding site from the extracellular space. More remarkably, the transition to the inward-open conformation requires opening of the intracellular gate through a hinge-like movement of TM1a and partial unwinding of the secondary structure of TM5. These coordinated rearrangements create a continuous permeation pathway that enables substrate and ion diffusion to the cytoplasm while maintaining this compound bound in the central site [1] [2].

Table 1: Conformational States of SERT-Ibogaine Complexes

Conformational State PDB/EMDB Accession Codes Resolution (Å) Key Structural Features
Outward-Open 6DZY / EMDB-8942 4.1 Extracellular vestibule accessible, this compound in central site, TM1b/TM6a positioned outward
Occluded 6DZV / EMDB-8940 4.2 Central binding site completely sealed, extracellular and intracellular gates closed
Inward-Open 6DZZ / EMDB-8943 3.6 Intracellular vestibule open, TM1a hinged outward, TM5 partially unwound, cytoplasmic pathway patent

The following diagram illustrates the conformational transitions of SERT during this compound binding, highlighting the key structural changes in transmembrane helices:

G Outward Outward-Open State Extracellular gate open Occluded Occluded State Both gates closed Outward->Occluded TM1b/TM6a movement Extracellular gate closure Inward Inward-Open State Intracellular gate open Occluded->Inward TM1a hinge movement TM5 partial unwinding Inward->Outward Return transition K+ binding dependent This compound This compound Binding (Central Site) This compound->Outward This compound->Occluded This compound->Inward

> SERT conformational transitions induced by this compound binding show extracellular gate closure via TM1b/6a movements and intracellular gate opening via TM1a hinge movement and TM5 unwinding.

Quantitative Binding Data and Functional Characterization

Binding Affinity Measurements

The interaction between this compound and SERT demonstrates complex binding characteristics that vary significantly with experimental conditions and conformational states. Saturation binding experiments of [³H]this compound to ts2-active SERT in NaCl solution revealed a Kd of 400 ± 100 nM in the absence of antibody fragments and 500 ± 200 nM when complexed with 15B8 Fab, indicating minimal perturbation of binding by Fab interaction [6]. Notably, this compound binding exhibits significant ion dependence, with tighter binding observed in KCl (Kd of 130 ± 30 nM) or N-methyl-d-glucamine hydrochloride (NMDG-Cl; Kd of 140 ± 20 nM) compared to NaCl conditions. This ion dependence suggests that the conformational equilibrium of SERT and this compound's binding affinity are influenced by the specific ions present in the experimental buffer [6].

The binding affinity of this compound also varies considerably between different conformational states of SERT. While this compound binds with relatively high affinity (Kd ≈ 500 nM) to the inward-open conformation, it exhibits approximately 10-fold weaker binding (Kd ≈ 5-8 µM) to SERT variants locked in the outward-open conformation, as demonstrated through direct [³H]this compound binding experiments and [³H]paroxetine competition assays (Ki = 3 ± 0.4 µM) with the ts2-active 15B8 Fab/8B6 scFv complex [6]. This preferential binding to the inward-open state underlies this compound's unique mechanism of non-competitive inhibition.

Functional Inhibition Data

Functional characterization of this compound's inhibition of serotonin transport reveals its non-competitive nature. Uptake inhibition experiments demonstrated an IC₅₀ of 5 ± 1 µM for this compound against both ts2-active and ΔN72,C13 SERT variants [6]. Steady-state transport kinetics in the presence of 5 µM this compound showed an approximately 50% reduction in Vmax without significant change in the Km for serotonin, consistent with a non-competitive inhibition mechanism where this compound reduces the maximum transport rate without affecting substrate binding affinity [6] [2].

Table 2: Quantitative Binding and Inhibition Parameters for this compound with SERT

Parameter Value Experimental Conditions Significance
Kd (Inward-Open) 400 ± 100 nM ts2-active SERT, NaCl High-affinity binding to physiologically relevant state
Kd (KCl) 130 ± 30 nM ts2-active SERT, KCl Enhanced affinity in potassium-based buffers
Kd (Outward-Open) 5-8 µM ts2-inactive SERT, NaCl 10-fold weaker binding to outward-facing state
IC₅₀ (Uptake) 5 ± 1 µM ts2-active SERT Functional inhibition concentration
Vmax Reduction ~50% 5 µM this compound Non-competitive inhibition pattern
Serotonin Km Unchanged 5 µM this compound No effect on substrate binding affinity

Comparative studies with this compound's primary metabolite, northis compound, reveal even more potent effects on SERT function. Northis compound exhibits a left shift in inhibition potency in the presence of increasing serotonin concentrations (IC₅₀(0.1): 5.68 µM; IC₅₀(10): 1.89 µM), suggesting enhanced binding to transporter conformations populated during the transport cycle [3]. This distinctive pattern differs markedly from typical competitive inhibitors like cocaine, which show reduced potency (right shift) with increasing substrate concentrations, and highlights the unique interaction of this compound analogues with SERT's conformational landscape.

Experimental Methodologies and Protocols

Cryo-EM Sample Preparation and Data Collection

The structural characterization of SERT-ibogaine complexes required innovative sample preparation approaches to overcome challenges associated with studying small membrane proteins by single-particle cryo-EM. Researchers employed antibody fragment augmentation by complexing SERT with 15B8 Fab and/or 8B6 scFv fragments to increase molecular mass and add distinctive structural features that facilitate particle alignment and reconstruction [6]. This approach was validated through a control reconstruction of ts2-inactive 15B8 Fab/8B6 scFv complex with paroxetine, which yielded a cryo-EM map sufficiently detailed to unambiguously fit the X-ray structure of the outward-open paroxetine complex [6].

Detailed cryo-EM data collection parameters for the key SERT-ibogaine structures include:

  • Grid Preparation: SERT-ibogaine complexes applied to Quantifoil grids, blotted, and plunge-frozen in liquid ethane
  • Microscopy Conditions: 300 kV accelerating voltage, nominal magnification of 47,893-60,753×, pixel size of 0.823-1.044 Å
  • Dose Parameters: Electron exposure of 48-60 e⁻/Ų, defocus range of -0.7 to -2.8 μm
  • Image Processing: Motion correction, CTF estimation, particle picking (initial particle images: 592,117-2,615,403), 2D classification, and heterogeneous refinement
  • Reconstruction: Final particle sets of 153,986-724,394 particles, resolution of 3.6-4.2 Å based on gold-standard FSC 0.143 criterion [6]

The experimental workflow for structural studies of SERT-ibogaine interactions encompasses multiple biochemical and biophysical techniques, as illustrated below:

G SERT_prep SERT Protein Production HEK293 Expression Membrane Extraction Purification Complex_form Complex Formation With this compound With 15B8 Fab/8B6 scFv SERT_prep->Complex_form Binding_assays Binding Characterization [³H]this compound Saturation [³H]Paroxetine Competition Ion Dependence Complex_form->Binding_assays Func_assays Functional Assays [³H]5-HT Uptake Inhibition Electrophysiology Cys Reactivity Complex_form->Func_assays CryoEM Cryo-EM Analysis Grid Preparation Data Collection Image Processing 3D Reconstruction Complex_form->CryoEM Modeling Model Building Molecular Dynamics Mechanistic Analysis Binding_assays->Modeling Func_assays->Modeling CryoEM->Modeling

> Experimental workflow for SERT-ibogaine structural studies shows parallel approaches of functional assays and cryo-EM analysis converging on mechanistic models.

Biochemical and Biophysical Assays

Multiple complementary approaches were employed to characterize this compound binding and inhibition mechanisms:

  • Radioligand Binding Assays: Saturation binding with [³H]this compound (0.5-5000 nM range) performed on SERT-containing membranes in various ionic conditions (NaCl, KCl, NMDG-Cl). Competition binding experiments using [³H]citalopram or [³H]paroxetine as radioligands to assess displacement by this compound and analogues [6] [3].

  • Serotonin Uptake Inhibition: Functional transport assays measuring accumulation of [³H]5-HT (0.1-10 µM range) in HEK293 cells expressing SERT variants, with inhibition curves generated for this compound (0.1-1000 µM) under various preincubation conditions [6] [3].

  • Electrophysiological Recordings: Whole-cell voltage-clamp measurements to assess this compound-induced currents and pre-steady-state charge movements, providing insight into conformational dynamics and voltage dependence of this compound interaction [6] [2].

  • Cysteine Accessibility Mapping: Utilizing Ser277Cys mutant in the intracellular portion of TM5 to probe solvent accessibility changes using methanethiosulfonate reagents, demonstrating increased cytoplasmic pathway accessibility in this compound-bound states, particularly in KCl versus NaCl conditions [6].

Therapeutic Implications and Research Applications

Non-competitive Inhibition Mechanism

The non-competitive inhibition profile of this compound distinguishes it from conventional SSRIs and represents a potentially valuable therapeutic mechanism. Unlike competitive inhibitors that bind preferentially to the outward-open conformation and directly block substrate binding, this compound appears to stabilize inward-facing conformations of SERT, effectively trapping the transporter in a state that is incompatible with the complete transport cycle [2] [4]. This mechanism is consistent with observations that this compound reduces the maximum transport rate (Vmax) without significantly altering the substrate affinity (Km), classic hallmarks of non-competitive inhibition.

This unique mechanism may underlie this compound's reported rapid-onset antidepressant effects and its efficacy in treating addictive behaviors, potentially offering advantages over conventional SSRIs which typically require weeks to manifest therapeutic effects. The stabilization of alternative conformational states may induce distinct downstream signaling consequences or neuroadaptive responses that contribute to this compound's unique pharmacological profile [4]. Furthermore, the metabolite northis compound exhibits even higher affinity for SERT and may contribute significantly to the long-lasting effects observed following this compound administration, particularly given its extended half-life in vivo [3] [4].

Pharmacochaperone Potential

Recent research has revealed that this compound and its analogues exhibit pharmacochaperone activity - the ability to promote proper folding and trafficking of misfolded transporter proteins. This phenomenon has been demonstrated for both SERT and the dopamine transporter (DAT), where this compound and northis compound can rescue folding-deficient mutants associated with neurological disorders [3] [4]. The underlying mechanism appears to involve preferential binding to and stabilization of inward-facing conformations, which may serve as folding templates during transporter biogenesis.

The pharmacochaperone activity of this compound analogues represents a promising therapeutic approach for conditions caused by folding-deficient transporter mutants, such as dopamine transporter deficiency syndrome (DTDS) and potentially other neurotransmitter transporter disorders. This application is particularly compelling because pharmacochaperones can restore functional transporter expression at concentrations that cause only modest transport inhibition, potentially offering a favorable therapeutic window [3]. The uncompetitive inhibition mechanism of certain this compound analogues may be especially suited for pharmacochaperone applications, as their state-dependent binding could preferentially target misfolded intermediates during transporter processing.

Table 3: Comparative Mechanisms of SERT Inhibitors

Inhibitor Class Representative Compounds Preferential Conformation Inhibition Mode Therapeutic Applications
Competitive Paroxetine, Citalopram, Cocaine Outward-Open Competitive Depression, Anxiety (SSRIs)
Non-competitive This compound Inward-Open Non-competitive Investigational for addiction
Uncompetitive ECSI#6 K+-bound Inward-Open Uncompetitive Potential pharmacochaperone
Partial Substrate Amphetamine analogues Multiple states Atypical/Allosteric Investigational for addiction

Conclusion and Future Research Directions

The structural and mechanistic characterization of this compound's interaction with SERT represents a significant advancement in understanding neurotransmitter transporter pharmacology. The cryo-EM structures of SERT-ibogaine complexes in multiple conformational states have provided unprecedented insight into the molecular mechanics of the transport cycle and revealed how this compound stabilizes inward-open conformations to achieve its non-competitive inhibition profile. These findings not only elucidate this compound's unique mechanism of action but also provide a structural framework for understanding the conformational dynamics of eukaryotic neurotransmitter sodium symporters more broadly.

References

Neurotrophic Factor Expression After Ibogaine Administration

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the quantitative findings for mRNA and protein levels 24 hours after a single intraperitoneal administration in rats [1] [2] [3].

Table 1: mRNA Expression Changes at 24 Hours

Brain Region 20 mg/kg Ibogaine (I20) 40 mg/kg this compound (I40)

| Ventral Tegmental Area (VTA) | • BDNF: No significant change • GDNF: No significant change • NGF: Upregulated | • BDNF: UpregulatedGDNF: Selectively UpregulatedNGF: Upregulated | | Substantia Nigra (SN) | • BDNF: Upregulated • GDNF: No significant change • NGF: No significant change | • BDNF: UpregulatedGDNF: Selectively UpregulatedNGF: Upregulated | | Nucleus Accumbens (NAcc) | • BDNF: Upregulated • GDNF: No significant change • NGF: No significant change | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated | | Prefrontal Cortex (PFC) | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated |

Table 2: Protein Level Changes at 24 Hours

Brain Region 20 mg/kg this compound (I20) 40 mg/kg this compound (I40)
Ventral Tegmental Area (VTA) • GDNF: No significant change GDNF: Increased

| All Regions Studied | • Mature BDNF: No significant change in any region • proBDNF: Increased in the NAcc | • Mature BDNF: No significant change in any region • proBDNF: Increased in the NAcc |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow from the cited study and a proposed mechanism for this compound's action on neurotrophic signaling.

G Start Animal Model: Sprague-Dawley Rats A1 Acute Treatment: This compound (20 or 40 mg/kg, i.p.) or Vehicle Start->A1 A2 Tissue Collection: 3h and 24h post-injection A1->A2 A3 Brain Dissection: VTA, SN, NAcc, PFC A2->A3 A4 Molecular Analysis: RT-qPCR for mRNA & Western Blot for Protein A3->A4

Experimental workflow for assessing this compound's effects on neurotrophic factors [1].

G This compound This compound Receptors Multiple Targets: NMDA, κ-opioid, 5-HT2A, etc. This compound->Receptors Signaling Intracellular Signaling (CREB, etc.) Receptors->Signaling NF_Expression Upregulation of Neurotrophic Factors (NFs) Signaling->NF_Expression Effects Long-Lasting Effects: Reduced Drug-Seeking, Neuroplasticity NF_Expression->Effects

Proposed mechanism of this compound action on neurotrophic factor expression and functional outcomes [1] [4].

Detailed Experimental Protocol

The core findings are based on the following methodology [1]:

  • Animals: Adult male Sprague-Dawley rats.
  • Treatment: A single intraperitoneal (i.p.) injection of this compound hydrochloride at 20 mg/kg (I20) or 40 mg/kg (I40), or a vehicle control.
  • Brain Dissection: At 3 or 24 hours post-injection, brains were extracted, and the following regions were microdissected on ice:
    • Ventral Tegmental Area (VTA)
    • Substantia Nigra (SN)
    • Nucleus Accumbens (NAcc)
    • Prefrontal Cortex (PFC)
  • Molecular Analysis:
    • mRNA Quantification: Total RNA was extracted and reverse-transcribed. Transcript levels for GDNF, BDNF, and NGF were analyzed using RT-qPCR. Results were normalized to housekeeping genes and expressed relative to the control group.
    • Protein Quantification: Total protein was extracted from tissue lysates. Levels of mature GDNF, mature BDNF, and proBDNF were analyzed by Western Blot, with antibodies specific to each protein form. Results were normalized to actin or other loading controls.

Key Interpretations and Future Directions

The data indicates that the 40 mg/kg dose is critical for upregulating GDNF in the VTA, aligning with its established efficacy in reducing drug-seeking in rodents [1] [5]. The widespread increase in BDNF mRNA, contrasted with a lack of change in mature BDNF protein but an increase in proBDNF in the NAcc, suggests this compound induces a complex, region-specific remodeling of neurotrophic signaling that may contribute to its long-lasting effects [1].

A significant challenge in this compound therapy is its potential to cause cardiac arrhythmias, driving research into safer, non-psychedelic analogs [4]. Future work should focus on elucidating the precise molecular pathways linking this compound's initial receptor interactions to sustained NF upregulation, and the functional role of the shift in the BDNF/proBDNF balance.

References

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Ibogaine and Noribogaine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Ibogaine is a psychoactive indole alkaloid derived from the African shrub Tabernanthe iboga that has generated significant research interest for its potential in treating substance use disorders, particularly opioid addiction. Its primary active metabolite, northis compound (12-hydroxyibogamine), has emerged as a crucial contributor to this compound's long-lasting pharmacological effects. This whitepaper provides a comprehensive technical overview of the pharmacokinetics, metabolic pathways, and pharmacodynamics of both compounds, with specific emphasis on implications for clinical research and drug development. The complex pharmacokinetic-pharmacodynamic relationships and significant impact of CYP2D6 genetic polymorphisms on drug exposure represent critical considerations for therapeutic application and safety profiling.

Research indicates that this compound's conversion to northis compound appears to be mediated primarily by CYP2D6 metabolism, with the metabolite exhibiting a substantially longer elimination half-life (24-49 hours) compared to the parent compound (approximately 7 hours) [1] [2] [3]. This pharmacokinetic profile, combined with activity across multiple neurotransmitter systems, creates a challenging but potentially rewarding development pathway for these compounds as pharmacotherapies for addiction. Current evidence suggests that individualized dosing strategies based on CYP2D6 genotype may be essential for maximizing therapeutic benefits while minimizing serious adverse effects such as QTc interval prolongation and cerebellar ataxia [1] [4].

Comprehensive Pharmacokinetic Profiles

This compound Pharmacokinetics
  • Absorption and Distribution: Following oral administration, this compound is rapidly absorbed with detectable plasma concentrations occurring within 1-3 hours post-administration [1] [3]. The compound demonstrates high lipophilicity, contributing to its extensive volume of distribution (estimated at 1417-3086 L in humans) and ability to cross the blood-brain barrier efficiently [2] [5]. Brain penetration studies in mice have shown a brain-to-plasma ratio of 3.4, indicating good intrinsic CNS access [5].

  • Elimination Characteristics: this compound undergoes extensive metabolism, primarily via O-demethylation to northis compound, with a reported elimination half-life of approximately 7 hours in humans [3]. The clearance of this compound is highly dependent on CYP2D6 activity, with studies demonstrating a robust correlation between CYP2D6 phenotype and this compound exposure (AUC0-t: r = 0.82; Cmax: r = 0.77) [1]. In subjects with normal CYP2D6 activity, this compound is rapidly converted to northis compound, with peak northis compound concentrations occurring at approximately 4 hours post-dose [1].

Northis compound Pharmacokinetics
  • Formation and Elimination: Northis compound is rapidly generated through first-pass metabolism of this compound, with peak concentrations occurring 2-4 hours after this compound administration [1] [2]. The metabolite demonstrates significantly prolonged elimination compared to the parent compound, with a half-life ranging from 24 to 49 hours across dose groups [2] [6]. This extended half-life likely contributes to northis compound's potential role in sustaining this compound's anti-addictive effects beyond the presence of the parent compound.

  • Dose Linear Kinetics: Unlike this compound, northis compound exhibits dose-linear pharmacokinetics across the 3-60 mg dose range when administered directly, with proportional increases in both AUC and Cmax [2] [6]. This linearity, combined with its favorable safety profile in direct administration studies, suggests potential utility as a standalone therapeutic agent [2].

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound Study Details
Tmax (h) 1.5-3 [1] 2-4 (after this compound) [1] Single 20 mg this compound dose
Half-life (h) 7 [3] 24-49 [2] Healthy volunteers
Clearance CYP2D6-dependent [4] Not fully characterized Basic clearance 0.82 L/h (CYP2D6 AS 0) [4]
Vd (L) High (1417-3086) [2] Not fully characterized Northis compound direct administration
Protein Binding Not specified Not specified Limited data available
Bioavailability Not fully characterized Not fully characterized Extensive first-pass metabolism
Quantitative PK Parameters

Table 2: CYP2D6 Genotype Impact on this compound Pharmacokinetics

CYP2D6 Status This compound AUC This compound Cmax Northis compound Exposure Clinical Implications
Normal Metabolizer Reference Reference Reference Standard dosing
Poor Metabolizer Increased [1] Increased [1] Similar [1] 50% dose reduction recommended [1]
Inhibited (Paroxetine) Significantly increased [1] Significantly increased [1] Similar [1] Active moiety exposure doubled [1]
Ultrarapid Metabolizer Theoretical decrease Theoretical decrease Theoretical increase Potential need for increased dosing

Metabolic Pathways and Transporters

Primary Metabolic Pathways

The metabolism of this compound occurs through a well-characterized pathway involving multiple enzymatic steps:

G This compound This compound Northis compound Northis compound This compound->Northis compound O-demethylation CYP2D6 (Primary) This compound->Northis compound Minor Pathway CYP2C9/CYP3A4 NIG NIG Northis compound->NIG Glucuronidation UGTs CYP2D6 CYP2D6 UGTs UGTs CYP3A4 CYP3A4

CYP2D6-mediated O-demethylation represents the primary metabolic pathway for this compound, converting it to the active metabolite northis compound [1] [5]. This conversion demonstrates substantial interindividual variability based on CYP2D6 genotype, with poor metabolizers exhibiting significantly elevated this compound exposure compared to normal metabolizers [1] [4]. Additional cytochrome P450 enzymes, including CYP2C9 and CYP3A4, may contribute to a lesser extent to this compound metabolism, potentially explaining the continued conversion to northis compound even in CYP2D6-deficient individuals [5].

The subsequent metabolism of northis compound occurs primarily via glucuronidation by UGT enzymes, forming northis compound glucuronide (NIG) [4] [5]. This metabolite is considered to have reduced pharmacological activity compared to northis compound and undergoes elimination through renal and biliary pathways.

Transporter Interactions

Research utilizing genetically modified mouse models has revealed several important transporter interactions:

  • ABCB1 (P-gp) and ABCG2: These efflux transporters modestly restrict the oral availability of this compound, possibly through mediating hepatobiliary and/or direct intestinal excretion [5]. ABCB1 also limits brain penetration of this compound, with Abcb1a/1b;Abcg2-/- mice showing a 1.5-fold increase in brain-to-plasma ratio compared to wild-type mice [5].

  • OATP Transporters: The studied human OATP transporters (OATP1B1/1B3) showed no major impact on this compound plasma and tissue disposition, but mouse Oatp1a/1b proteins modestly affected the plasma exposure of this compound metabolites and the tissue disposition of northis compound glucuronide [5].

The relatively minor impact of human CYP3A4 and OATP1B1/1B3 transporters on this compound pharmacokinetics may be clinically advantageous, as it decreases the risks of undesirable drug interactions or interindividual variation related to these commonly variable pathways [5].

Pharmacodynamics and Safety Profile

Mechanism of Action

This compound and northis compound exhibit complex polypharmacology, interacting with multiple neurotransmitter systems simultaneously:

  • Serotonergic System: Both compounds interact with serotonin transporters, with northis compound acting as a more potent serotonin reuptake inhibitor (IC50 = 0.18 μM) compared to this compound (IC50 = 3.85 μM) [7]. Northis compound functions as a noncompetitive antagonist at serotonin transporters, contrasting with competitive inhibitors like cocaine [6].

  • Opioid System: Northis compound demonstrates kappa-opioid receptor agonism and weak mu-opioid receptor activity [7]. This activity profile may contribute to its observed suppression of opioid withdrawal symptoms in preclinical models [7].

  • Additional Targets: Both compounds show affinity for NMDA receptors, sigma receptors, and nicotinic acetylcholine receptors, though with generally lower potency compared to their serotonergic effects [3]. The interaction with NMDA receptors may contribute to this compound's reported neuroprotective effects through activation of glial cell line-derived neurotrophic factor (GDNF) signaling [7].

Safety and Tolerability
  • Cardiac Safety: A significant concern with this compound therapy is QTc interval prolongation, which appears to be more strongly associated with this compound exposure than northis compound levels [4]. Research has demonstrated a sigmoidal Emax relationship between this compound plasma concentrations and QTc prolongation, highlighting the concentration-dependent nature of this effect [4]. This prolongation mechanism appears to involve blockade of hERG potassium channels [3].

  • Neurological Effects: this compound administration produces a reversible cerebellar ataxia in humans, consistent with its observed effects on cerebellar Purkinje cells in rodent studies [4]. This effect correlates more strongly with this compound than northis compound concentrations (p < 0.03) [4]. However, neuropathological examination of human cases has found no evidence of consistent neuronal degenerative changes associated with this compound use [3].

  • General Tolerability: In controlled clinical settings, single doses of this compound (20 mg) and northis compound (3-60 mg) have been generally well-tolerated, with the most common adverse effects including nausea, vomiting, ataxia, and mood disturbances [1] [2]. The long elimination half-life of northis compound contributes to persistent effects that may last several days after administration.

Clinical Implications and Research Applications

Dosing Considerations

The substantial impact of CYP2D6 genetic polymorphisms on this compound exposure necessitates careful consideration of dosing strategies:

  • Genotype-Guided Dosing: Research suggests that it "may be prudent to genotype patients awaiting this compound treatment, and to at least halve the intended dose of this compound in CYP2D6 poor metabolizers" [1]. This approach could potentially mitigate the doubled exposure to active moiety observed in subjects with reduced CYP2D6 activity [1].

  • Dose Range Selection: Typical this compound doses used in observational studies for opioid withdrawal range from 4.5 to 29 mg/kg, with a mean of approximately 14.3 ± 6.1 mg/kg [7]. The strong correlation between CYP2D6 activity score and this compound clearance (basic clearance 0.82 L/h at AS 0, increasing by 30.7 L/h for every point of AS) supports the development of personalized dosing regimens [4].

Drug Interaction Potential

Several clinically significant drug interactions have been identified:

  • CYP2D6 Inhibitors: Pretreatment with the CYP2D6 inhibitor paroxetine resulted in significantly altered this compound pharmacokinetics, including prolonged elimination half-life (10.2 hours) and detectable this compound levels out to 72 hours [1]. This interaction dramatically increased systemic exposure to the parent compound while maintaining similar northis compound exposure.

  • Opioid Medications: Patients undergoing opioid agonist therapy with methadone or buprenorphine represent a special population requiring careful consideration, though the pharmacokinetic interactions between this compound and these medications remain incompletely characterized [4].

  • QTc-Prolonging Agents: Concomitant administration of this compound with other drugs that prolong the QT interval is contraindicated due to the potential for additive effects on cardiac repolarization [4] [3].

Experimental Methods and Analytical Techniques

Clinical Study Designs

Key pharmacokinetic and safety data have been generated through several controlled clinical trials:

  • CYP2D6 Interaction Study: A clinical trial in 21 healthy subjects investigated the impact of CYP2D6 inhibition (via paroxetine pretreatment) on this compound pharmacokinetics following a single 20 mg oral dose [1]. The study included intensive pharmacokinetic sampling over 168 hours and robust CYP2D6 phenotyping.

  • Northis compound Direct Administration: An ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study evaluated the pharmacokinetics and safety of direct northis compound administration (3, 10, 30, and 60 mg) in 36 healthy male volunteers [2]. This design provided fundamental parameters for northis compound elimination half-life (28-49 hours) and volume of distribution (1417-3086 L).

  • Patient Population Study: An open-label study in 14 subjects with opioid use disorder investigated this compound pharmacokinetics following a single 10 mg/kg dose, with particular focus on correlations with QTc prolongation, cerebellar ataxia, and opioid withdrawal severity [4]. This study incorporated CYP2D6 genotyping and intensive 24-hour pharmacokinetic sampling.

Analytical Methods and Modeling Approaches
  • Bioanalytical Methods: Quantification of this compound and its metabolites in plasma typically employs ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods validated within defined linear ranges (0.1-50 ng/mL for this compound; 0.1-250 ng/mL for northis compound and NIG) [4].

  • Pharmacokinetic Modeling: Population pharmacokinetic approaches using nonlinear mixed effects modeling have been applied to characterize the strong relationship between CYP2D6 genotype and this compound clearance [4]. The relationship between this compound concentrations and QTc effects has been described using a sigmoid Emax model [4].

  • Pharmacodynamic Assessments: Standardized measures include Fridericia's correction for QT interval, the Scale for the Assessment and Rating of Ataxia (SARA) for cerebellar effects, and the Objective and Subjective Opioid Withdrawal Scales (OOWS/SOWS) for withdrawal symptoms [4].

G CYP2D6Genotyping CYP2D6Genotyping IbogaineDosing IbogaineDosing CYP2D6Genotyping->IbogaineDosing Guides PKBloodSampling PKBloodSampling IbogaineDosing->PKBloodSampling Post-dose UPLCMSAnalysis UPLCMSAnalysis PKBloodSampling->UPLCMSAnalysis Plasma PDAssessments PDAssessments PKBloodSampling->PDAssessments Parallel PKModeling PKModeling UPLCMSAnalysis->PKModeling Concentrations

Conclusion and Future Directions

The pharmacokinetic and metabolic profile of this compound and northis compound presents both challenges and opportunities for therapeutic development. The central role of CYP2D6 in this compound metabolism creates substantial interindividual variability in exposure, necessitating personalized dosing approaches to optimize safety and efficacy. The prolonged presence of northis compound may contribute to sustained pharmacological effects but complicates the management of adverse events.

Future research should focus on prospective validation of genotype-guided dosing algorithms, exploration of lower dose regimens that maintain efficacy while minimizing QTc effects, and continued development of non-hallucinogenic analogues (such as 18-MC and tabernanthalog) that retain therapeutic potential with improved safety profiles. The promising findings from controlled clinical studies, combined with increased understanding of the complex pharmacokinetic-pharmacodynamic relationships, support continued rigorous investigation of these compounds for treatment-resistant substance use disorders.

Table 3: Key Research Gaps and Future Directions

Research Area Current Status Future Needs
CYP2D6-guided Dosing Retrospective correlation established [1] [4] Prospective validation in clinical trials
Cardiac Safety Management QTc relationship characterized [4] Protocols for cardiac monitoring and intervention
Northis compound as Monotherapy Phase I safety data available [2] Efficacy trials for opioid withdrawal
Drug Interactions CYP2D6 inhibition characterized [1] Comprehensive interaction studies
Long-term Outcomes Observational data available [7] Controlled trials with extended follow-up

References

Comprehensive Technical Analysis of Ibogaine's Oneirogenic Dream State Effects and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Ibogaine is a naturally occurring psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga that produces a characteristic oneirogenic dream state alongside demonstrated therapeutic potential for substance use disorders and neurodegenerative conditions. This whitepaper comprehensively reviews the complex neuropharmacology underlying this compound's unique psychoactive properties, synthesizing current clinical evidence, experimental protocols, and molecular mechanisms. This compound interacts with multiple neurotransmitter systems simultaneously—including opioid, serotonin, dopamine, and glutamate pathways—while stimulating neurotrophic factors like GDNF and BDNF. Its distinctive oneirogenic state features waking dream phenomena with vivid, dream-like visual experiences while conscious, lasting approximately 4-8 hours, followed by an extended introspective phase. Recent clinical evidence suggests potential applications beyond addiction treatment, including multiple sclerosis and neuropathic pain management. However, significant safety concerns, particularly cardiotoxicity risks from hERG potassium channel blockade, necessitate rigorous medical supervision during administration. This technical analysis provides researchers and drug development professionals with comprehensive mechanistic insights and methodological frameworks for future investigational studies.

Introduction and Background

This compound is a psychoactive indole alkaloid found primarily in the root bark of the Central African Tabernanthe iboga shrub, traditionally used by Bwiti spiritual practices in Gabon and Cameroon for ritual initiation and healing ceremonies. The compound was first isolated in 1901 and was briefly marketed in France under the name Lambarène as a stimulant in the early 20th century. The contemporary scientific interest in this compound emerged from observations in the 1960s by Howard Lotsof, who discovered its unique ability to attenuate opioid withdrawal symptoms and reduce drug cravings following a single administration. This serendipitous finding catalyzed research into this compound's potential as an addiction interruption agent, despite regulatory challenges due to its classification as a Schedule I substance in the United States.

The term "oneirogenic" (from the Greek oneiros, meaning dream) precisely describes this compound's capacity to generate a waking dream state characterized by vivid, dream-like visual experiences while maintaining consciousness. This phenomenon distinguishes this compound from classical psychedelics like LSD or psilocybin, which primarily produce alterations in perception and consciousness without the specific dream-state quality. The oneirogenic experience comprises two distinct phases: an initial visionary phase (4-8 hours) featuring panoramic visual imagery and autobiographical memory recall, followed by an extended introspective phase (up to 24-72 hours) of cognitive reflection and emotional processing. This unique psychoactive profile, combined with this compound's complex polypharmacology, positions it as a compelling candidate for understanding the neurobiology of consciousness and developing novel treatments for treatment-resistant neuropsychiatric conditions.

Neuropharmacological Mechanisms of Action

This compound exhibits a remarkably complex pharmacological profile, interacting with multiple neurotransmitter systems and molecular targets simultaneously. This polypharmacological nature is believed to underpin both its therapeutic potential and its distinctive oneirogenic properties. The following sections delineate the principal mechanisms of action, with Table 1 providing a comprehensive summary of this compound's receptor interactions and functional consequences.

Multisystem Receptor Interactions

Opioid Receptor Systems: this compound demonstrates atypical binding properties across all three major opioid receptor subtypes. It functions as a weak mu-opioid receptor antagonist, which contributes to reduced opioid cravings and facilitated detoxification, while acting as a kappa-opioid receptor agonist, associated with neuroprotection and anti-addictive effects. Its primary metabolite, northis compound, exhibits even higher affinity for kappa and mu opioid receptors and functions as a weak mu-opioid receptor antagonist. Notably, research indicates that this compound and northis compound do not act as orthosteric agonists at the mu-opioid receptor but rather as antagonists, suggesting their anti-withdrawal effects occur through novel mechanisms distinct from traditional opioid agonists.

Serotonin System Modulation: Both this compound and northis compound function as potent serotonin reuptake inhibitors, with northis compound demonstrating higher affinity for the serotonin transporter (SERT). Unlike conventional SSRIs, this compound acts as a non-competitive inhibitor of SERT, stabilizing a unique inward-facing conformation of the transporter. This distinctive mechanism may contribute to this compound's rapid onset of antidepressant effects and its ability to improve negative mood states during post-acute withdrawal. Microdialysis studies confirm that both compounds elevate serotonin levels in the nucleus accumbens, a key region involved in reward processing and mood regulation.

Dopamine System Effects: this compound exhibits complex biphasic effects on dopamine neurotransmission, initially decreasing extracellular dopamine levels in the nucleus accumbens while subsequently restoring functional activity in reward-related circuits. It binds to the dopamine transporter, and pretreatment with this compound differentially modulates dopamine responses to various drugs of abuse—blocking morphine-induced dopamine release while enhancing effects of stimulants like cocaine. This sophisticated modulation suggests this compound may help normalize dysregulated dopamine signaling patterns associated with addiction.

NMDA Receptor Antagonism: Similar to ketamine, this compound functions as an NMDA receptor antagonist, which contributes to its neuroprotective properties and may play a role in mitigating withdrawal symptoms and drug-seeking behavior. This antagonism also potentially contributes to the dissociative components of the oneirogenic experience and provides anti-inflammatory and anti-nociceptive effects that may address underlying factors maintaining substance dependency.

Table 1: this compound's Receptor Interactions and Pharmacological Consequences

Receptor/Molecular Target Interaction Type Functional Consequences Therapeutic Implications
μ-opioid receptor Weak antagonist Reduced cravings, attenuated withdrawal Opioid detoxification
κ-opioid receptor Agonist Neuroprotection, anti-addictive effects Addiction treatment
δ-opioid receptor Binds (affinity unclear) Modulated reward processing Substance use disorders
Serotonin transporter (SERT) Non-competitive inhibition Antidepressant effect, improved mood Depression, post-acute withdrawal
Dopamine transporter (DAT) Binds, modulates activity Normalized dopamine signaling Reward pathway restoration
NMDA receptor Antagonist Neuroprotection, reduced withdrawal Withdrawal mitigation
σ2 receptor Binds (Ki: 90-400 nM) Anti-inflammatory effects Neuroinflammation reduction
hERG potassium channel Blocker QT interval prolongation Cardiotoxicity risk
Nicotinic receptors (α3β4) Noncompetitive antagonist Attenuated opioid withdrawal Addiction treatment
Neurotrophic and Neuroplasticity Mechanisms

Beyond receptor interactions, this compound exerts profound effects on neurotrophic signaling and neuronal plasticity. It stimulates the expression of glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, both critical for neuronal survival, differentiation, and synaptic plasticity. GDNF in particular has demonstrated the ability to restore damaged dopamine neurons, making it a compelling target for addiction treatment and neurodegenerative conditions. Upregulation of these neurotrophic factors may contribute to this compound's long-lasting therapeutic effects by promoting structural and functional adaptations in neural circuits compromised by chronic drug use or neurological disease.

Additionally, this compound upregulates key myelination markers including 2',3'-cyclic nucleotide 3'-phosphodiesterase and myelin basic protein mRNA, suggesting potential remyelination capacity that may be relevant for neurodegenerative conditions like multiple sclerosis. Recent clinical evidence has documented significant lesion reduction in MS patients following this compound treatment, supporting this mechanistic hypothesis. The combination of neurotrophic factor stimulation and enhanced myelination potential positions this compound as a unique candidate for addressing both the functional and structural aspects of neurodegenerative and neuroinflammatory conditions.

Clinical Evidence and Quantitative Data

Oneirogenic Effects and Subjective Experience

The oneirogenic properties of this compound manifest in a dose-dependent manner, with the characteristic dream-state emerging at higher doses (typically >10 mg/kg). Clinical observations document a consistent temporal pattern to the this compound experience, characterized by discrete phases with distinctive phenomenological features:

  • Phase 1 (Visionary Phase): Beginning 1-3 hours post-administration and lasting 4-8 hours, this period features vivid, dream-like visual experiences with closed-eye imagery, often described as "panoramic" or "cinematic" in quality. Subjects frequently report enhanced recall of autobiographical memories and symbolic visions with personal significance. During this phase, electroencephalographic recordings typically show diffuse dysrhythmia with periods of slow-wave activity interspersed with wakeful patterns, contrasting with the organized hyper-synchronization of classical psychedelics.

  • Phase 2 (Introspective Phase): Following the acute visionary state, an 8-20 hour period of cognitive reflection and emotional processing occurs, characterized by reduced sensory phenomena but persistent alterations in thought patterns and emotional awareness. Subjects often describe this as a state of heightened objective self-awareness with neutral evaluation of personal conflicts or behavioral patterns.

  • Phase 3 (Residual Evaluation): Lasting up to 72 hours or longer, this final phase involves the gradual return to normal cognitive functioning while retaining insights gained during earlier phases. Some subjects report persistent changes in perspective or emotional reactivity extending weeks after administration.

Table 2: Dose-Dependent Effects of this compound Administration

Dose Range Psychoactive Effects Physiological Responses Therapeutic Applications
Low (5-10 mg/kg) Stimulation, heightened sensory awareness Increased alertness, reduced fatigue Not typically therapeutic
Moderate (10-15 mg/kg) Mild oneirogenic effects, emotional processing Ataxia, nausea, vital sign changes Preliminary psychotherapy
High (>15 mg/kg) Full oneirogenic state, vivid visions Significant ataxia, nausea, QT prolongation Addiction interruption, neuropathic pain
Flood dose (15-30 mg/kg) Profound oneirogenic experience, life review Medical supervision required, cardiac monitoring Opioid detoxification, trauma processing
Therapeutic Efficacy Data

Recent clinical evidence extends beyond this compound's established applications in substance use disorders to include neurological conditions with limited treatment options:

Multiple Sclerosis: A 2025 case report documented two MS patients who received this compound treatment demonstrating significant neuroimaging changes and clinical improvements. Patient A with relapsing-remitting MS showed substantial lesion shrinkage on MRI (detailed in Table 3) alongside resolution of motor and bladder symptoms. Both patients exhibited cortical and subcortical alterations in regions associated with pain and emotional processing, suggesting this compound may promote neuroplasticity and modulate neurocircuitry involved in MS pathology.

Neuropathic Pain: A 2023 case report described a patient with severe brachial plexus nerve root avulsion who experienced significant pain reduction following both high-dose inpatient and low-dose outpatient this compound administrations. Quantitative pain assessment scores showed marked improvements across multiple validated instruments, with the patient reporting among the most significant and sustained pain relief experienced in two decades of suffering.

Substance Use Disorders: An extensive 2018 open-label case series (N=191) demonstrated this compound's efficacy in diminishing opioid withdrawal symptoms and reducing drug cravings following single oral dose administration (8-12 mg/kg). Physician-rated opioid withdrawal scores decreased significantly, with patients reporting diminished craving and improved mood persisting through 1-month follow-up assessments.

Table 3: Quantitative Neuroimaging Changes in MS Patient Following this compound Treatment

Parameter Pre-Treatment Baseline Post-Treatment (3 months) Percentage Change Clinical Correlation
Lesion Volume 850 mm³ 420 mm³ -50.6% Improved mobility and coordination
Mean Apparent Diffusion Coefficient 1,250 × 10⁻⁶ mm²/s 950 × 10⁻⁶ mm²/s -24.0% Reduced inflammation, possible remyelination
Cortical Thickness (regional) Variable decreases Increased in specific regions +5-15% in affected areas Improved cognitive function
MSQLI Physical Component Score 28.5 35.4 +24.2% Enhanced physical functioning
MSQLI Mental Component Score 22.8 32.4 +42.1% Improved psychological well-being

Experimental Protocols and Methodologies

Clinical Administration and Safety Monitoring

Patient Selection and Contraindications: Appropriate screening is critical due to this compound's narrow therapeutic window and potential for serious adverse effects. Exclusion criteria should include: history of cardiovascular disease, abnormal ECG findings (particularly prolonged QTc), hepatic impairment, epilepsy, psychotic disorders, and concurrent use of contraindicated medications. Pre-treatment evaluation must include comprehensive metabolic panel, electrocardiogram, and cardiac risk assessment.

Dosing Protocols: Therapeutic protocols typically utilize This compound hydrochloride in single or divided oral doses, with careful weight-based calculation:

  • Opioid Detoxification: 15-20 mg/kg administered in a single session
  • Neuropathic Pain Management: Initial "saturation" protocol with cumulative doses up to 42 mg/kg over 7 days, followed by maintenance dosing
  • Neurological Conditions: Case reports have used doses ranging from 500-1200 mg, adjusted for individual tolerance and response

Safety Monitoring: Continuous cardiac monitoring is essential for at least 24 hours post-administration, with particular attention to QTc interval prolongation. Vital signs should be recorded every 30 minutes during acute phases, with 24-hour medical supervision. Pre-treatment with magnesium may reduce arrhythmia risk, and post-treatment metabolic support can accelerate this compound clearance.

Assessment Methodologies

Neuroimaging Analysis: Advanced multimodal protocols provide objective measures of this compound's neurobiological effects:

  • Diffusion-weighted imaging with Apparent Diffusion Coefficient mapping to assess tissue integrity and inflammation
  • Cortical thickness analysis using FreeSurfer pipelines with machine learning-enhanced segmentation
  • Lesion segmentation and quantification via manual ROI delineation in 3D Slicer software
  • Longitudinal registration using ANTs for precise intra-subject comparisons across timepoints

Clinical Outcome Measures: Standardized instruments provide quantitative assessment of therapeutic effects:

  • Multiple Sclerosis Quality of Life Index for MS-specific symptoms
  • Hauser Ambulation Index for mobility assessment
  • Neuropathic pain scales including DN4, NPSI, NPQ, and painDETECT
  • Craving questionnaires for substance use disorders
  • Opioid withdrawal scales for objective withdrawal symptom assessment

Signaling Pathways and Molecular Mechanisms

The following diagram illustrates this compound's complex interactions with key neurotransmitter systems and downstream effects:

G cluster_nt Neurotransmitter Effects cluster_downstream Downstream Effects cluster_outcomes Clinical Outcomes This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT DAT Dopamine Transporter (DAT) This compound->DAT NMDA NMDA Receptor This compound->NMDA KOR κ-Opioid Receptor This compound->KOR MOR μ-Opioid Receptor This compound->MOR Sigma2 σ2 Receptor This compound->Sigma2 hERG hERG K+ Channel This compound->hERG Serotonin Increased Serotonin in Synaptic Cleft SERT->Serotonin Dopamine Modulated Dopamine Signaling DAT->Dopamine Glutamate Reduced Glutamate Excitotoxicity NMDA->Glutamate OpioidSys Altered Opioid System Signaling KOR->OpioidSys MOR->OpioidSys AntiInflammatory Anti-inflammatory Effects Sigma2->AntiInflammatory Cardiotoxicity Cardiotoxicity Risk (QT Prolongation) hERG->Cardiotoxicity Neuroplasticity Enhanced Neuroplasticity Serotonin->Neuroplasticity Contributes to GDNF GDNF Upregulation Dopamine->GDNF Stimulates Neuroprotection Neuroprotective Effects Glutamate->Neuroprotection AntiAddictive Anti-addictive Effects OpioidSys->AntiAddictive GDNF->AntiAddictive GDNF->Neuroprotection BDNF BDNF Upregulation BDNF->Neuroplasticity BDNF->AntiAddictive Oneirogenic Oneirogenic State (Dream-like Experience) Neuroplasticity->Oneirogenic May Facilitate Neuroplasticity->AntiAddictive Myelination Myelination Marker Upregulation Myelination->Neuroprotection AntiInflammatory->AntiAddictive AntiInflammatory->Neuroprotection

Diagram 1: this compound's multilevel mechanisms targeting neurotransmitter systems, neurotrophic factors, and clinical outcomes, including both therapeutic effects and risk pathways.

The diagram above illustrates the complex cascade of events following this compound administration, beginning with interactions at specific molecular targets and culminating in both therapeutic outcomes and adverse effects. Particularly noteworthy is the parallel activation of multiple pathways that appear to converge on neuroprotective and anti-addictive endpoints, potentially explaining this compound's unique efficacy in treatment-resistant conditions.

Conclusion and Future Research Directions

This compound represents a paradigm-shifting approach to neuropsychiatric and neurodegenerative conditions through its unique combination of rapid-onset pharmacological effects and profound subjective experiences. The oneirogenic dream state produced by this compound appears to be intimately connected to its therapeutic mechanisms, potentially facilitating emotional processing and neuroplastic adaptations that underlie its long-lasting benefits. The compound's polypharmacological profile—simultaneously modulating opioid, serotonergic, dopaminergic, and glutamatergic systems while stimulating neurotrophic factors—distinguishes it from conventional single-target therapeutics and may account for its efficacy in complex, multifactorial conditions.

Significant challenges remain, particularly regarding cardiotoxicity risk management and optimizing therapeutic protocols to maximize benefit-risk ratios. Future research should prioritize:

  • Designing controlled clinical trials with rigorous safety monitoring to establish efficacy across indications
  • Developing this compound analogs with improved safety profiles, such as 18-MC or tabernanthalog
  • Elucidating precise molecular mechanisms linking oneirogenic experiences to therapeutic outcomes
  • Identifying biomarkers predictive of treatment response and vulnerability to adverse effects
  • Exploring potential applications in other neuroimmunological and neurodegenerative conditions

Recent initiatives, such as the 2025 allocation of $50 million by Texas for clinical research on this compound, signal growing recognition of its therapeutic potential and may accelerate the development of regulatory-approved treatments. As research advances, this compound and its derivatives may ultimately offer transformative interventions for some of the most challenging conditions in neurology and psychiatry.

Quantitative Receptor Binding Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes ibogaine's affinity (Ki in nM) for various molecular targets, compiled from radioligand binding studies. A lower Ki value indicates higher affinity [1].

Molecular Target Reported Ki (nM) Species Notes
σ2 Receptor 90–400 Rat/Guinea Pig/Calf One of the highest affinities
NMDA Receptor 1,000–2,000 (IC₅₀) Rat Measured via [³H]MK-801 binding inhibition [2] [3]
μ-Opioid Receptor (MOR) 6,920–11,040 Human Weak antagonist [4] [5]
κ-Opioid Receptor (KOR) Information Missing Information Missing Suspected agonist [4] [5]
δ-Opioid Receptor (DOR) >100,000 Information Missing Very low affinity
Serotonin Transporter (SERT) Information Missing Information Missing Potent, non-competitive inhibitor [4]
Dopamine Transporter (DAT) Information Missing Information Missing Biphasic effect on dopamine levels [4] [5]
Norepinephrine Transporter (NET) Information Missing Information Missing Interacts with uptake site [2] [3]
Nicotinic Acetylcholine Receptors (nAChR) 1,050–17,000 Human/Unspecified Non-competitive antagonist (α3β4 subtype) [5] [6]
Muscarinic M1 Receptor 16,000–31,600 Calf/Unspecified
Muscarinic M2 Receptor 31,000–50,100 Calf/Unspecified
5-HT2A Receptor 12,500–16,000 Rat
5-HT3 Receptor 2,600–>10,000 Mouse/Rat
D3 Receptor 70,000 Calf

Key Experimental Protocols

Understanding the methods behind this data is crucial for interpretation.

1. Broad Receptor Screening The foundational study by Sweetnam et al. (1995) used radioligand binding assays to profile this compound against over 50 distinct neurotransmitter receptors, ion channels, and second messenger systems [2] [7] [3].

  • General Workflow: Tissue homogenates (e.g., from rat brain) are incubated with a radioactively labeled ligand specific to a target receptor and increasing concentrations of unlabeled this compound.
  • Key Measurements:
    • Competition Binding: The concentration of this compound that displaces 50% of the specific radioligand binding (IC50) is determined.
    • Inhibition Constant (Ki): The IC50 value is used to calculate the Ki, which represents the binding affinity of this compound for the receptor.
  • Specific Examples:
    • NMDA Receptor: Inhibition was determined by this compound's ability to displace [³H]MK-801, a non-competitive antagonist, from its binding site in the receptor's ion channel [2].
    • Voltage-Gated Sodium Channels: Interaction was assessed by inhibiting the binding of [³H]batrachotoxin A 20-α-benzoate (BTX-B) [2].

2. Functional Assays for Opioid Receptors While binding assays show this compound interacts with opioid receptors, functional GTPγS binding assays provide insight into its efficacy (agonist vs. antagonist action) [4].

  • Protocol Principle: This assay measures the activation of G-proteins downstream of receptor engagement. A radioactive GTP analog ([³⁵S]GTPγS) is used.
  • Application: Studies using this method in rat thalamic membranes demonstrated that this compound and northis compound act as antagonists at the μ-opioid receptor, meaning they block receptor activation rather than stimulating it [4].

Mechanisms of Action in Addiction & Neuroplasticity

This compound's anti-addictive effects are attributed to its simultaneous modulation of multiple neurotransmitter systems. The diagram below illustrates the interconnected signaling pathways influenced by this compound.

IbogaineMechanisms This compound's Multimodal Mechanisms of Action cluster_neurotransmission Neurotransmitter System Modulation cluster_neurotrophic Neurotrophic & Structural Effects This compound This compound NMDA NMDA Receptor Antagonism This compound->NMDA SERT SERT Inhibition (Non-competitive) This compound->SERT DAT DAT Interaction This compound->DAT KOR κ-Opioid Receptor (Agonism) This compound->KOR MOR μ-Opioid Receptor (Antagonism) This compound->MOR nAChR nAChR Antagonism (α3β4) This compound->nAChR GDNF GDNF Upregulation This compound->GDNF BDNF BDNF Upregulation This compound->BDNF Withdrawal Mitigated Withdrawal NMDA->Withdrawal  Reduces  excitotoxicity Mood Improved Mood SERT->Mood  Elevates  serotonin Craving Reduced Craving DAT->Craving  Normalizes  reward pathway KOR->Mood  Anti-depressant  potential MOR->Craving  Attenuates  dependence nAChR->Withdrawal  Attenuates  symptoms Myelin Myelination Marker Upregulation (MBP, CNP) GDNF->Myelin Repair Neural Repair & Plasticity GDNF->Repair  Protects DA  neurons BDNF->Repair  Promotes  synaptogenesis Myelin->Repair  Restores white  matter integrity subcluster_clinical subcluster_clinical

This compound's polypharmacology targets multiple systems to address addiction

  • Glutamatergic System (NMDA Antagonism): By non-competitively blocking the NMDA receptor, this compound may reduce neuro-excitotoxicity and mitigate withdrawal symptoms and drug-seeking behaviors [2] [5].
  • Monoaminergic Systems:
    • Serotonin: As a potent, non-competitive serotonin transporter (SERT) inhibitor, this compound increases synaptic serotonin levels, which likely contributes to its reported antidepressant effects and improvement of negative mood states during post-acute withdrawal [4] [5].
    • Dopamine: this compound's interaction with the dopamine transporter (DAT) produces a complex, biphasic effect on dopamine levels, ultimately linked to a restoration of functional activity in key reward areas like the ventral tegmental area (VTA) and nucleus accumbens [4] [5].
  • Opioid Systems: this compound is a weak μ-opioid receptor antagonist and a suspected κ-opioid receptor agonist. This dual action is thought to contribute to reduced opioid cravings and may also provide neuroprotective and antidepressant effects [4] [5].
  • Neurotrophic Factor Stimulation: A key mechanism for this compound's long-lasting effects is the upregulation of neurotrophic factors.
    • GDNF and BDNF: this compound administration increases the expression of Glial cell line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) in brain regions like the VTA and substantia nigra. GDNF is critical for the survival and function of dopaminergic neurons, and its induction is a major focus of research into this compound's anti-addictive properties [6].
  • Promotion of Neural Repair: Beyond neurotransmitters, this compound influences structural neural repair.
    • Myelination: Recent research shows that this compound administration following morphine exposure upregulates key myelination markers (CNP and MBP) in the brain's internal capsule. This suggests this compound may help reverse opioid-induced white matter pathology, highlighting a novel mechanism of action [8].

Research Applications & Future Directions

The unique polypharmacology of this compound opens several promising research avenues beyond substance use disorders.

  • Neurodegenerative Diseases: Preclinical studies indicate that this compound and its metabolite northis compound can stimulate GDNF, a growth factor that supports dopamine-producing neurons lost in Parkinson's disease. This has prompted the launch of clinical programs to explore this compound's potential in Parkinson's, multiple sclerosis, and other conditions [9].
  • Dopamine Transporter Deficiency Syndrome (DTDS): Research has shown that this compound and northis compound can act as "pharmacochaperones," correcting folding defects in the dopamine transporter. This highlights a potential therapeutic application for treating severe neurological disorders like DTDS [4].

This multi-target mechanism makes this compound a unique tool for probing the neurobiology of addiction and developing novel therapeutics. I hope this technical overview provides a solid foundation for your work.

References

Neuroplasticity Mechanisms of Ibogaine: A Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanisms of Action

Ibogaine and its primary metabolite, northis compound, interact with a wide array of molecular targets. This polypharmacology is central to its ability to rapidly induce neuroplasticity.

Table 1: Key Molecular Targets of this compound and Northis compound

Molecular Target Interaction Type Reported Affinity/Effect Functional Outcome
Serotonin Transporter (SERT) Non-competitive inhibitor (stabilizes inward-facing conformation) [1] Strong SERT inhibition; northis compound has higher affinity [1] Increased synaptic serotonin; mood stabilization, antidepressant effects [1] [2]
Dopamine Transporter (DAT) Binder & pharmacochaperone [1] Biphasic modulation of dopamine levels; corrects folding-deficient DAT [1] Normalizes dopamine signaling; potential treatment for DTDS [1]
κ-Opioid Receptor (KOR) Agonist (suspected) [1] Northis compound: sub-μM affinity (Ki = 0.61 μM), partial agonist [3] Anti-addictive properties, neuroprotection [1]
μ-Opioid Receptor (MOR) Weak antagonist [1] Attenuates morphine tolerance in rodent models [1] Reduces opioid cravings, facilitates detox [1]
NMDA Receptor Weak antagonist [1] [4] Similar mechanism to ketamine [4] Neuroprotection, reduced cravings, cognitive flexibility [4]
Sigma-2 Receptor Binder [2] High binding affinity [2] Linked to neuroprotection and anti-depressive effects [2]
VMAT2 Inhibitor (analogs also target) [3] Disclosed in patent data (see Table 3) [3] Alters cytosolic/vesicular monoamine levels; target for methamphetamine abuse [3]

The following diagram synthesizes these interactions into a core signaling pathway leading to neuroplasticity:

G cluster_receptors Key Molecular Targets This compound This compound Northis compound Northis compound This compound->Northis compound Hepatic Metabolism SERT SERT (Inhibition) This compound->SERT DAT DAT (Modulation) This compound->DAT NMDA NMDA Receptor (Antagonism) This compound->NMDA KOR κ-Opioid Receptor Northis compound->KOR VMAT2 VMAT2 (Inhibition) Northis compound->VMAT2 NeurotrophicFactors ↑ GDNF, BDNF, NGF Neuroplasticity Neuroplasticity & Neurogenesis NeurotrophicFactors->Neuroplasticity SERT->NeurotrophicFactors Altered Signaling DAT->NeurotrophicFactors Altered Signaling KOR->NeurotrophicFactors Altered Signaling NMDA->NeurotrophicFactors Altered Signaling VMAT2->NeurotrophicFactors Altered Signaling

Core signaling pathway of this compound-induced neuroplasticity. This compound and its metabolite northis compound interact with multiple targets, converging on increased neurotrophic factors.

Neurotrophic Factor Activation

The stimulation of neurotrophic factors is a hallmark of this compound's mechanism, crucial for neuronal survival, growth, and synaptic plasticity.

Table 2: Neurotrophic Factors Modulated by this compound

Neurotrophic Factor Full Name Primary Role in Neuroplasticity Impact of this compound
GDNF Glial cell line-Derived Neurotrophic Factor Survival & repair of dopaminergic neurons; enhances synaptic plasticity [1] [5] [6] Dose-dependent expression in VTA; key for addiction recovery; this compound is a unique natural stimulant [1] [5] [4]
BDNF Brain-Derived Neurotrophic Factor Supports learning, memory, cognitive flexibility; stimulates synaptogenesis [5] [6] ↑ Expression linked to increased serotonin transmission & SERT inhibition [1] [5]
NGF Nerve Growth Factor Essential for neuronal maintenance, learning, and memory [5] [6] ↑ Expression; levels are decreased in chronic heroin/cocaine users [5]

The experimental workflow for validating the impact on neurotrophic factors typically involves a multi-stage process, as outlined below:

G AnimalModel In Vivo Animal Model (e.g., Rat) Administration This compound Administration (Time & Dose-Dependent) AnimalModel->Administration TissueAnalysis Post-Mortem Tissue Analysis Administration->TissueAnalysis FactorMeasurement Measurement of Neurotrophic Factors TissueAnalysis->FactorMeasurement Outcome Outcome: Confirmed ↑ in GDNF, BDNF, NGF FactorMeasurement->Outcome

General experimental workflow for measuring this compound's effect on neurotrophic factors in animal models.

Experimental Protocols and Key Data

Understanding the experimental basis for these mechanisms is critical for research and development.

In Vitro Binding and Transporter Assays

These assays determine the affinity and functional impact of this compound on specific protein targets.

  • SERT/DAT/VMAT2 Inhibition Assay: The methodology in patent WO 2022/020352 A1 involves transferring cells (e.g., HEK-293) expressing the human transporter. Test compounds (this compound/analogs) are applied, and transporter activity is measured using specific substrates (e.g., [3H]-serotonin for SERT). IC50 values are calculated from dose-response curves [3].
  • Receptor Binding Assays: Use agonist-stimulated guanosine-5´-O-(γ-thio)-triphosphate (GTPγS) binding in rat brain membranes (e.g., thalamus) to determine if a compound is an agonist or antagonist at G-protein coupled receptors like the μ-opioid receptor [1].
In Vivo Models for Efficacy and Safety
  • Addiction and Neuroplasticity Models: Rodent models of opioid dependence are used. Pretreatment with this compound is shown to block morphine-induced dopamine release and locomotor hyperactivity, while also attenuating tolerance to morphine analgesia [1]. Neuroplasticity is assessed by measuring changes in neurotrophic factor expression (via mRNA or protein levels) in key brain regions like the Ventral Tegmental Area (VTA) and Nucleus Accumbens post-administration [1] [5].
  • Safety and Toxicity Screening: A critical component is the assessment of cardiac safety. This involves pre- and post-treatment electrocardiograms (ECG) in humans to monitor for QT interval prolongation, a known risk [2] [7]. In animal studies, dose-dependent neurotoxicity is also evaluated [2].

Table 3: Example Pharmacological Data from Patent WO 2022/020352 A1

Compound SERT Inhibition (IC50, nM) VMAT2 Inhibition (IC50, nM) Notes
This compound Disclosed data Disclosed data "Dual modulation of SERT and VMAT2 is mechanistically important" [3]
Analogs Disclosed data Disclosed data Small structural modifications yield large, unexpected activity changes [3]

Therapeutic Implications and Research Directions

The multifaceted mechanism of this compound opens several promising therapeutic avenues:

  • Substance Use Disorders: The concurrent reset of dopamine (reduced acute cravings), opioid (reduced withdrawal), and glutamate systems (via NMDA antagonism), combined with long-term neuroplasticity via GDNF, provides a unique framework for interrupting addiction [1] [4].
  • Neurodegenerative Diseases: The ability to promote GDNF expression has sparked interest in Parkinson's disease research, as GDNF is critical for dopaminergic neuron survival [5] [4].
  • Psychiatric Disorders: The synergistic effect of combining low-dose this compound with antidepressants (e.g., SSRIs) is being explored in patents for treatment-resistant depression, bipolar disorder, and PTSD [3]. The "psychoplastogen" effect may help rewire maladaptive neural circuits [5].
  • Dopamine System Disorders: The pharmacochaperoning action of this compound and northis compound on folding-deficient dopamine transporters suggests a potential therapeutic strategy for Dopamine Transporter Deficiency Syndrome (DTDS) [1].

Important Safety and Research Considerations

  • Cardiotoxicity: this compound can cause QT interval prolongation and potentially fatal cardiac arrhythmias. Rigorous cardiac screening (ECG) and continuous monitoring during treatment are mandatory [2] [7].
  • Neurotoxicity: Animal studies indicate potential for neurotoxicity at high doses. Adherence to established dosing guidelines is critical [2].
  • Psychoactive Effects: The intense, oneirogenic (dream-like) experience requires a controlled setting with psychological support to manage potentially distressing psychological effects [2] [7].
  • Drug Interactions: As a monoamine modulator, this compound has potential for dangerous interactions with other substances, including antidepressants [3]. Liver function should be assessed pre-treatment [2].

References

The Phases of the Ibogaine Experience

Author: Smolecule Technical Support Team. Date: February 2026

Ibogaine's effects unfold over an extended period, typically characterized by two or three distinct phases [1] [2] [3]. The table below summarizes the core phases and their characteristics.

Phase Name Onset & Duration Key Subjective Effects & Characteristics Common Adverse Effects

| Acute / Visionary Phase | Onset: 1-3 hours Duration: 4-8 hours (or longer with high doses) [1] [2] | Oneirophrenia (dream-like state while conscious) [1]; Vivid, narrative closed-eye visuals (e.g., autobiographical memories, symbolic visions) [1] [3]; Altered perception of time; Auditory distortions or hypersensitivity [3]. | Nausea and vomiting [1]; Ataxia (loss of coordination) [1]; Confusion [1]; Anxiety, fear, or existential challenge [3]. | | Evaluative / Introspective Phase | Onset: 8-20 hours post-dosing [2] | Reduction in visual imagery [2]; Enhanced personal insight, introspection, and self-reflection [1] [3]; Feelings of mental clarity and calmness [2]. | Reduced need for sleep [2]; Lingering nausea or headache [1]; Mood changes [1]. | | Residual Phase | Onset: 12-24 hours post-dosing Duration: 24-72 hours [2] | Feelings of mental and physical calm [2]; Continued introspection [1]; Reduced craving for substances [2]; Increased energy [4]. | Insomnia [1]; Irritability [1]; Periods of low mood or depression ("grey day") that can persist [1]. |

Quantifying the Subjective Experience: The this compound Experience Scale (IES)

Existing tools like the Mystical Experience Questionnaire (MEQ) are misaligned with this compound's unique, oneiric effects [3]. To address this, researchers developed the This compound Experience Scale (IES), a 70-item, multi-dimensional psychometric tool published in 2025 [3].

The IES captures the experience across seven validated factors, providing a standardized way to quantify subjective effects for research and clinical assessment [3]:

  • Narrative and Symbolic Visions
  • Visual Changes
  • Discomfort and Challenge
  • Cosmic/Archetypal Visions
  • Introspection and Personal Transformation
  • Somatosensory Hypersensitivity and Physiological Activation
  • Dissociation

The scale demonstrates excellent psychometric properties, with high internal consistency (α = .948) and a good model fit (CFI = .991) [3]. Its development was informed by qualitative data and extensive clinical familiarity with this compound, making it the new gold standard for measuring its subjective effects [3].

Pharmacological Mechanisms Underlying the Experience

This compound's complex pharmacology drives its unique subjective and therapeutic effects. Unlike classical psychedelics that primarily act on the 5-HT2A receptor, this compound has low affinity for this target [3]. Its effects arise from synergistic actions across multiple neurotransmitter systems.

The diagram below illustrates the key molecular targets and the subsequent neurotrophic effects believed to underpin both the subjective experience and therapeutic outcomes.

G cluster_primary Primary Molecular Targets cluster_downstream Downstream Neurotrophic Effects This compound This compound NMDA NMDA Receptor Antagonist This compound->NMDA KOR κ-Opioid Receptor Agonist This compound->KOR SERT Serotonin Transporter Inhibitor This compound->SERT DAT Dopamine Transporter Inhibitor This compound->DAT nACh Nicotinic Acetylcholine Receptor Antagonist This compound->nACh Sigma2 Sigma-2 Receptor Modulation This compound->Sigma2 GDNF Increased GDNF Signaling NMDA->GDNF BDNF Increased BDNF Signaling NMDA->BDNF KOR->GDNF KOR->BDNF SERT->GDNF SERT->BDNF DAT->GDNF DAT->BDNF Sigma2->GDNF Sigma2->BDNF Plasticity Enhanced Structural Neural Plasticity GDNF->Plasticity BDNF->Plasticity Outcomes Subjective & Therapeutic Outcomes • Oneirophrenic (Dream-like) State • Anti-Addictive Effects • Neuroregenerative Potential Plasticity->Outcomes

Diagram 1: Key pharmacological targets and downstream effects of this compound. Based on [1] [3] [4].

Experimental Protocols and Clinical Workflow

For professionals designing studies, understanding the clinical context and workflow is critical. Recent studies on traumatic brain injury (TBI) in veterans provide a model for rigorous, medically supervised this compound administration [4].

Key Methodological Components from Recent Research:

  • Patient Population & Pre-Screening: A typical cohort may involve individuals with severe, treatment-resistant conditions. The Stanford study (2024) involved 30 special operations veterans with TBI, most with comorbid PTSD, anxiety, and depression [4]. Comprehensive medical and psychiatric screening is essential to rule out contraindications, especially cardiac issues.
  • Safety Protocol – Magnesium Coadministration: To mitigate the known cardiotoxic risk of this compound (long QT syndrome), the Stanford protocol included intravenous magnesium throughout the treatment, which was associated with no serious cardiac side effects [4].
  • Assessment Timeline: Data collection typically follows a baseline, immediate post-treatment, and follow-up structure (e.g., one month post-treatment) [4]. This includes clinician-administered scales and self-report questionnaires for PTSD, depression, anxiety, and cognitive function.
  • Objective Neurobiological Measures: Advanced studies incorporate electroencephalography (EEG) and MRI to correlate subjective and clinical improvements with objective neural changes, such as increased theta rhythms or reduced cortical complexity [4].

The following diagram outlines a generalized clinical experimental workflow based on these modern protocols.

G Step1 Comprehensive Screening (Medical, Psychiatric, Cardiac ECG) Step2 Baseline Assessments (Clinical scales, EEG/MRI, Cognitive Tests) Step1->Step2 Step3 This compound Administration (Oral 'Flood' Dose, ~15-20 mg/kg) with Continuous Cardiac Monitoring & Magnesium Infusion Step2->Step3 Step4 Acute & Residual Phases (24-72 hrs of monitoring) • Manage nausea/vomiting • Ensure safe, supportive setting Step3->Step4 Step5 Post-Treatment Assessment (Within 24-48 hrs) • Subjective effects (e.g., IES) • Initial clinical change Step4->Step5 Step6 Follow-Up Assessments (1 month, 3 months, etc.) • Long-term clinical outcomes • Psychological functioning • Neuroimaging (if applicable) Step5->Step6

Diagram 2: Generalized workflow for clinical this compound administration. Based on [2] [4].

Key Takeaways for Researchers

  • A Distinct Phenomenology: this compound produces a long-lasting, oneirophrenic experience qualitatively different from serotonergic psychedelics, necessitating specialized tools like the IES for accurate measurement [3].
  • A Complex Pharmacological Profile: The subjective and therapeutic effects emerge from a synergistic action on opioid, glutamatergic, monoaminergic, and neurotrophic systems, not a single primary receptor [1] [3].
  • Efficacy Beyond Addiction: While historically focused on opioid use disorder [2], recent high-quality evidence shows significant promise for treating traumatic brain injury (TBI) and associated neuropsychiatric symptoms [4].
  • Risk Management is Paramount: The potential for cardiotoxicity (long QT syndrome) is a serious concern that can be mitigated with rigorous medical screening, continuous monitoring, and the use of magnesium in a clinical setting [4] [5].

References

Comprehensive Clinical Trial Protocol for Ibogaine in Substance Use Disorders: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Trial Landscape

Ibogaine is a psychoactive indole alkaloid derived from the Central African shrub Tabernanthe iboga that has attracted significant research interest for its potential as a rapid-acting intervention for substance use disorders (SUDs) [1]. The compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems including opioid, serotonin, sigma receptors, and NMDA receptors, while its primary metabolite northis compound appears to function as a serotonin reuptake inhibitor and κ-opioid receptor agonist [1] [2]. Recent years have seen a resurgence of clinical research interest despite this compound's Schedule I status in the United States, with several clinical trials underway internationally and substantial public funding initiatives emerging, including a $50 million allocation in Texas to develop FDA-approved treatments for opioid use disorder and traumatic brain injury [3].

A 2022 systematic literature review analyzing 24 clinical studies involving 705 participants found evidence supporting this compound's therapeutic potential for SUDs, particularly for opioid dependence, where it appears to reduce withdrawal symptoms and drug cravings [4] [5]. However, the review also highlighted serious safety concerns, including cardiotoxic effects (notably QT interval prolongation) and neurotoxicity risks, underscoring the need for rigorous clinical trial protocols and careful safety monitoring [4] [1]. The evolving regulatory landscape and recent public investments indicate a growing recognition of this compound's therapeutic potential, necessitating standardized clinical trial frameworks to ensure both scientific validity and participant safety [3].

Table 1: Recent and Ongoing this compound Clinical Trials

Study Focus Lead Organization Phase Key Objectives Status/Findings
Opioid Use Disorder Universal this compound Inc. I/II File CTA with Health Canada for opioid addiction trial CTA planned within 90 days (as of Sept 2025) [6]
TBI in Veterans Stanford Medicine I/II Assess this compound+magnesium for TBI-related PTSD, anxiety, depression Significant improvement in functioning, depression, anxiety (2024) [7] [3]
Methadone Transition ICEERS/Sant Joan de Reus Hospital II Evaluate ascending low-dose protocol for methadone dependence Ongoing (Spain) [7]
Long-term Outcomes MAPS Observational 12-month follow-up on opioid use patterns and quality of life Reduced opioid use and improved functioning [7]
Multiple Sclerosis Case Report - Assess impact on lesion volume and neural remodeling Reduced lesion volume and improved motor coordination (2025) [7]

Clinical Trial Protocol Framework

Study Objectives and Endpoints

The primary objective of this compound clinical trials for Substance Use Disorders is to evaluate the efficacy of a single administered dose in facilitating transition to abstinence from target substances, primarily opioids, while secondary objectives focus on safety profiling and craving reduction [4] [7]. For opioid use disorder specifically, the key efficacy endpoint is the percentage of participants achieving abstinence throughout the trial duration, typically measured by urine toxicology screens combined with self-reporting verified by collateral informants [7] [2]. Additional endpoints include withdrawal symptom severity using standardized scales such as the Clinical Opiate Withdrawal Scale (COWS), craving intensity measured by visual analog scales, and retention in subsequent psychosocial treatment [4] [2].

Recent research has expanded to investigate this compound's effects on comorbid psychiatric conditions, particularly in special populations such as military veterans with traumatic brain injuries [3]. In these trials, additional endpoints include changes in PTSD symptomatology measured by the PCL-5, depressive symptoms assessed with the MADRS, and overall functioning evaluated through the WHODAS 2.0 [7] [3]. The duration of assessment varies by trial phase, with early-phase trials focusing on acute effects (hours to days), mid-phase trials extending to 1-3 months, and late-phase trials requiring at least 6-12 months of follow-up to evaluate sustained benefits [7].

Overall Study Design

The recommended design for Phase II/III this compound trials is a randomized, double-blind, placebo-controlled methodology with an active comparator where ethically feasible [4] [7]. For opioid use disorder trials, the active comparator could be buprenorphine-naloxone, though this presents challenges due to differing administration protocols and the distinctive psychoactive effects of this compound that complicate blinding [4]. Alternative designs include randomized withdrawal designs following open-label induction or add-on designs where all participants receive treatment as usual with random assignment to this compound or placebo [7].

The sample size calculation should be based on the primary efficacy endpoint, with Phase II trials typically enrolling 20-100 participants and Phase III trials requiring several hundred participants to adequately power for detection of clinically significant differences in abstinence rates [7]. The trial duration must account for both the acute administration phase (typically 3-5 days of inpatient monitoring) and extended follow-up periods of at least 6-12 months to evaluate sustained effects on substance use and psychological outcomes [7] [2].

Table 2: Proposed Dosing Regimen Based on Clinical Evidence

Population Dose Range Administration Setting Concomitant Medications Evidence Source
Treatment-naïve 17-20 mg/kg Single oral dose Inpatient with cardiac monitoring Magnesium prophylaxis; PRN antiemetics Brazilian clinical data [2]
Opioid-dependent 500-1000 mg fixed dose Single oral dose 24-72 hour inpatient monitoring Magnesium; opioid antagonist pre-treatment Case series [2]
Hepatic impairment 50% reduction recommended Single oral dose Extended inpatient monitoring Avoid CYP2D6 inhibitors Pharmacokinetic studies [2]
Cardiac risk Not recommended - - - Toxicology reports [1]
Poor CYP2D6 metabolizers 30-50% reduction Single oral dose Extended monitoring for northis compound Therapeutic drug monitoring advised Pharmacogenetic studies [2]

Experimental Protocols and Methodologies

Receptor Binding and Signaling Studies

The complex pharmacology of this compound necessitates comprehensive receptor binding studies to elucidate its mechanism of action. The following protocol outlines the standard methodology for assessing this compound's receptor interactions [1] [2]:

  • Membrane Preparation: Isolate cortical or cerebellar membranes from Sprague-Dawley rats (200-250g) or obtain human recombinant cell lines expressing target receptors. Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000×g for 10 minutes. Repeat centrifugation twice with resuspension and conduct protein quantification using BCA assay [1].
  • Radioligand Binding Assays: Perform competition binding experiments using appropriate radioligands for each receptor (e.g., [³H]this compound for sigma-2 receptors, [³H]DAMGO for μ-opioid receptors). Incubate membranes with fixed concentration of radioligand and varying concentrations of this compound (10⁻¹¹ to 10⁻⁴ M) in assay buffer for 60 minutes at 25°C [1].
  • Signal Transduction Assays: For functional activity, measure second messenger responses (cAMP accumulation, calcium mobilization, β-arrestin recruitment) in cells expressing target receptors following this compound exposure (1 nM to 100 μM) using HTRF or FRET-based assay systems [1] [2].
  • Data Analysis: Determine IC₅₀ values from competition curves and calculate Kᵢ values using the Cheng-Prusoff equation. Perform non-linear regression analysis to determine EC₅₀/IC₅₀ values for functional responses [1].

The key receptor affinities established through these methods inform this compound's polypharmacology: σ₂ receptors (Kᵢ = 90-400 nM), κ-opioid receptors (Kᵢ = 1.5-5.8 μM), μ-opioid receptors (Kᵢ = 6.9-11.0 μM), NMDA receptors (IC₅₀ = 1.8-5.6 μM), and serotonin transporters (Kᵢ = 0.04 μM for northis compound) [1] [2]. These diverse interactions likely contribute to this compound's anti-addictive properties through combined effects on dopamine signaling, opioid tone, and glutamatergic transmission.

Drug Self-Administration Models

Animal models of drug self-administration provide critical preclinical data on this compound's efficacy in reducing substance-seeking behavior. The following protocol details the methodology for assessing this compound's effects on opioid self-administration [2]:

  • Animal Subjects: Male Wistar or Sprague-Dawley rats (250-300g) housed under standard conditions with reverse light-dark cycle. Food restriction to 85% of free-feeding weight may be implemented for operant conditioning motivation.
  • Surgical Procedure: Implant chronic indwelling catheters into the right jugular vein under ketamine-xylazine anesthesia. Maintain catheters with daily heparin-saline flushes and administer prophylactic antibiotics for 5 days post-surgery.
  • Operant Training: Train rats to self-administer heroin (0.06 mg/kg/infusion) or morphine (0.75 mg/kg/infusion) on a fixed ratio 1 (FR1) schedule during daily 2-hour sessions. Criteria for acquisition: stable responding (±20% over 3 consecutive days) with minimum of 10 infusions per session.
  • This compound Administration: Following stable baseline, administer this compound (10-40 mg/kg, IP) or vehicle 1-2 hours before self-administration sessions. Continue testing for 5-7 days post-treatment to assess persistence of effect.
  • Progressive Ratio Testing: For motivation assessment, transition animals to progressive ratio schedule following treatment where response requirement increases exponentially according to the formula: Response ratio = [5e^(infusion number × 0.2)] - 5.
  • Data Collection: Record number of infusions, active/inactive lever presses, and break point (highest ratio completed). Compare pre- and post-treatment responding using mixed-model ANOVA with post-hoc tests.

Studies utilizing this methodology have demonstrated that This compound significantly reduces both heroin and morphine self-administration across multiple species, with effects persisting for 24-48 hours after a single administration [2]. The northis compound metabolite appears to contribute significantly to these effects, particularly for opioid craving reduction, likely through its action as a κ-opioid receptor partial agonist [1] [2].

Neuroplasticity and Gene Expression Studies

This compound's long-term effects on addiction behaviors suggest potential impacts on neural circuitry and gene expression. The following protocol examines this compound-induced changes in neuroplasticity markers [7] [2]:

  • Tissue Preparation: Administer this compound (20 mg/kg, IP) or vehicle to rats (n=8-10/group). At predetermined time points (6h, 24h, 7d, 28d) post-treatment, perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde. Extract brains and section coronally at 40 μm using vibratome.
  • Immunohistochemistry: Process free-floating sections for primary antibodies against BDNF (1:1000), TrkB (1:500), GluA1 (1:1000), PSD-95 (1:500), and synaptophysin (1:1000). Visualize using appropriate fluorescent secondary antibodies and confocal microscopy.
  • Image Analysis: Acquire 3-5 images per region of interest (prefrontal cortex, nucleus accumbens, hippocampus, amygdala) using consistent microscope settings. Quantify fluorescence intensity using ImageJ software with background subtraction.
  • RNA Sequencing: Extract total RNA from fresh-frozen brain regions using TRIzol. Prepare libraries with poly-A selection and sequence on Illumina platform (minimum 30M reads/sample). Analyze differential gene expression using DESeq2 with FDR correction.
  • Dendritic Spine Analysis: Impregnate fixed brain sections with Golgi-Cox stain according to manufacturer protocol. Image dendrites from medium spiny neurons (200× magnification) and classify spines into mushroom, thin, and stubby categories.

Recent clinical evidence from multiple sclerosis patients treated with this compound showed significant changes in cortical and subcortical neuroplasticity, including reduced lesion volume and altered ADC values, suggesting this compound promotes adaptive neural remodeling [7]. These structural changes may underlie this compound's lasting effects on addiction behaviors and represent a promising area for further investigation.

Safety Monitoring and Risk Mitigation Protocols

Cardiac Safety Assessment

Cardiotoxicity represents the most significant risk associated with this compound administration, primarily manifested as QT interval prolongation that can progress to torsades de pointes and sudden cardiac death [1] [2]. The following comprehensive cardiac safety protocol must be implemented in all clinical trials:

  • Pre-treatment Screening: Perform 12-lead ECG, echocardiogram, and serum electrolytes (potassium, magnesium, calcium) within 72 hours of this compound administration. Exclusion criteria must include: QTc >450 ms (males) or >470 ms (females), history of congenital long QT syndrome, arrhythmias, heart failure, or concomitant medications known to prolong QT interval [1] [2].
  • Peri-treatment Monitoring: Implement continuous telemetry with automated QT interval monitoring beginning 1 hour pre-dose and continuing for at least 72 hours post-dose. Calculate QTc using Fridericia's formula (QTcF) with manual verification of automated readings. Withholding criteria: QTc increase >60 ms from baseline or absolute QTc >500 ms [1] [2].
  • Magnesium Prophylaxis: Administer intravenous magnesium sulfate (2-4 g loading dose followed by 1-2 g/hour infusion) beginning 30 minutes pre-dose and continuing for 12-24 hours post-dose to reduce arrhythmia risk [3].
  • Post-treatment Follow-up: Repeat 12-lead ECGs at 24 hours, 72 hours, 1 week, and 1 month post-treatment. Provide instructions to avoid medications known to prolong QT interval for 30 days post-treatment.

The risk mitigation strategy should include immediate access to crash carts with defibrillators, intravenous magnesium replacement protocols, and established pathways for cardiac emergency consultation. Recent studies combining this compound with magnesium prophylaxis have demonstrated improved safety profiles, particularly in veteran populations with traumatic brain injuries [3].

Adverse Event Monitoring and Management

Comprehensive adverse event monitoring is essential throughout the trial period, with particular attention to the acute psychoactive phase and extended follow-up for potential delayed effects:

  • Acute Phase Monitoring (0-48 hours): Implement continuous observation with standardized rating scales for hallucinogen intensity (5-Dimensional Altered States of Consciousness [5D-ASC] rating scale), nausea/vomiting (visual analog scales), and ataxia (International Cooperative Ataxia Rating Scale). Monitor for emergence of confusion, agitation, or psychiatric symptoms using the Brief Psychiatric Rating Scale [1] [2].
  • Management of Common Adverse Effects: Pre-treatment with ondansetron (8 mg IV) 30 minutes before this compound administration for nausea prophylaxis. Implement fall precautions and assistive mobility during ataxia phase. Maintain verbal reassurance and grounding techniques during psychologically challenging experiences [2].
  • Extended Monitoring (1-30 days): Assess for emergence of persistent perceptual disturbances, mood changes (particularly depressive symptoms in the "grey day" period 3-7 days post-treatment), sleep disturbances, and manic symptoms in predisposed individuals using Young Mania Rating Scale and MADRS [1].
  • Serious Adverse Event Reporting: Establish clear protocols for management of seizures (benzodiazepines as first-line), cardiac arrhythmias (advanced cardiac life support with magnesium supplementation), and serotonin syndrome (cyproheptadine availability) [1] [2].

Documented serious adverse events in the literature include at least 33 fatalities associated with this compound use, many involving cardiac complications or interactions with concomitant substances, particularly opioids [8]. Rigorous patient selection, careful medical supervision, and appropriate response protocols are essential to minimize these risks in clinical trial settings.

Table 3: Safety Monitoring Schedule and Parameters

Time Point Cardiac Monitoring Laboratory Tests Psychiatric Assessment Substance Use
Screening (Day -28 to -1) 12-lead ECG, echocardiogram Comprehensive metabolic panel, CBC, Mg²⁺, CYP2D6 genotyping SCID-5, MADRS, YMRS, Columbia-Suicide Severity Rating Scale Urine toxicology, self-report timeline followback
Treatment (Day 0) Continuous telemetry, 12-lead ECG at 2h, 6h, 12h Mg²⁺ at 6h and 12h, cardiac enzymes if symptoms 5D-ASC, BPRS every 2h during acute phase -
Post-treatment (Day 1-3) 12-lead ECG daily, Holter monitor if QTc >500 ms Mg²⁺ daily, metabolic panel at Day 3 MADRS daily, craving VAS three times daily Urine toxicology daily
Follow-up (Week 1-4) 12-lead ECG at Weeks 1 and 4 Metabolic panel at Week 4 MADRS, PCL-5 (if trauma history) at Weeks 1, 2, 4 Urine toxicology weekly, self-report substance use
Long-term (Months 2-6) 12-lead ECG at Month 3 and 6 - MADRS, BSI-18 monthly Urine toxicology monthly, treatment retention

Data Analysis and Statistical Considerations

The statistical analysis plan for this compound clinical trials must account for the complex longitudinal nature of substance use outcomes and the potential for missing data in this population. The primary efficacy analysis should utilize a mixed-effects model for repeated measures (MMRM) approach to analyze continuous outcomes such as craving scores and withdrawal severity, with fixed effects for treatment, time, and treatment-by-time interaction, and random effects for subject-level variability [4] [7]. For binary outcomes such as abstinence, generalized estimating equations (GEE) with logit link function and exchangeable correlation structure are recommended to account for within-subject correlation over repeated assessments [7].

The sample size calculation should be based on the primary efficacy endpoint, with anticipated effect sizes derived from existing literature. For opioid use disorder trials, previous studies have reported large effect sizes (Cohen's d >0.8) for reduced craving and withdrawal symptoms in the immediate post-treatment period [4] [2]. However, more conservative effect sizes (Cohen's d = 0.4-0.6) should be assumed for sustained abstinence outcomes at 6-month follow-up. An intent-to-treat approach should be employed for all primary analyses, with sensitivity analyses conducted to assess the impact of missing data using multiple imputation methods [7]. Additional considerations include adjustment for multiple comparisons when examining multiple secondary endpoints and subgroup analyses to identify potential effect modifiers such as CYP2D6 metabolizer status, type of opioid used (short-acting vs. long-acting), and presence of comorbid psychiatric conditions [2].

Visualizations

This compound Pharmacological Signaling Pathways

G cluster_primary Primary Molecular Targets cluster_effects Therapeutic Effects This compound This compound Northis compound Northis compound This compound->Northis compound CYP2D6 Metabolism NMDA NMDA This compound->NMDA Antagonism Sigma2 Sigma2 This compound->Sigma2 High Affinity SERT SERT Northis compound->SERT Inhibition KOR KOR Northis compound->KOR Partial Agonism MOR MOR Northis compound->MOR Weak Agonism DA_Release DA_Release SERT->DA_Release Modulates KOR->DA_Release Suppresses Glutamate Glutamate NMDA->Glutamate Modulates BDNF BDNF Sigma2->BDNF Stimulates Withdrawal Withdrawal MOR->Withdrawal Alleviates Craving Craving DA_Release->Craving Reduces Neuroplasticity Neuroplasticity Glutamate->Neuroplasticity Promotes BDNF->Neuroplasticity Enhances

This compound Pharmacological Signaling Pathways - This diagram illustrates the complex polypharmacology of this compound and its primary metabolite northis compound, highlighting their interactions with multiple neurotransmitter systems and downstream therapeutic effects relevant to addiction treatment.

Clinical Trial Workflow and Safety Monitoring

G cluster_screening Screening Phase (Day -28 to -1) cluster_preparation Preparation (Day -1 to 0) cluster_treatment Treatment Phase (Day 0-3) cluster_followup Follow-up Phase (Day 4-180) Screening Screening ECG ECG Screening->ECG Includes Labs Labs Screening->Labs Includes Psych Psych Screening->Psych Includes Exclusion Exclusion Screening->Exclusion Leads to Preparation Preparation Exclusion->Preparation Pass Magnesium Magnesium Preparation->Magnesium Pre-treatment AntiEmeric AntiEmeric Preparation->AntiEmeric Pre-treatment Baseline Baseline Preparation->Baseline Assessments Treatment Treatment Preparation->Treatment Proceeds to Dosing Dosing Treatment->Dosing This compound Administration Cardiac Cardiac Treatment->Cardiac Continuous Monitoring Psychedelic Psychedelic Treatment->Psychedelic Acute Phase Support FollowUp FollowUp Treatment->FollowUp Transition to Assessment Assessment FollowUp->Assessment Scheduled Safety Safety FollowUp->Safety Ongoing Outcomes Outcomes FollowUp->Outcomes Primary/Secondary

Clinical Trial Workflow and Safety Monitoring - This diagram outlines the comprehensive clinical trial workflow for this compound studies, highlighting critical safety monitoring points and phase-specific procedures from screening through long-term follow-up.

Conclusion and Future Directions

The development of standardized clinical trial protocols for this compound represents a critical step in evaluating its potential as a novel treatment for substance use disorders, particularly opioid dependence. The complex pharmacology of this compound, combined with its significant safety concerns, necessitates carefully designed studies with rigorous safety monitoring and appropriate patient selection [4] [1]. Recent investments in this compound research, including the $50 million Texas initiative, signal growing recognition of its therapeutic potential and may accelerate the development of FDA-approved treatment protocols [3].

Future research directions should focus on optimizing dosing protocols, identifying predictors of treatment response, and developing safer analogues such as 18-MC and tabernanthalog that retain therapeutic efficacy while minimizing cardiotoxicity and hallucinogenic effects [1] [8]. Additionally, further investigation is needed to elucidate this compound's effects on neural plasticity and its potential applications beyond substance use disorders, including traumatic brain injury and other neuropsychiatric conditions [7] [3]. Through methodologically rigorous clinical trials and continued scientific innovation, this compound and its derivatives may eventually offer new hope for individuals suffering from treatment-resistant substance use disorders.

References

Comprehensive Research and Application Protocol: Ibogaine for Opioid Withdrawal Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Ibogaine is a naturally occurring psychoactive compound derived from the root bark of the West African shrub Tabernanthe iboga, which has been used for centuries in indigenous spiritual practices of the Fang, Mitsogo, and Punu people of the Congo Basin as part of the Bwiti religion [1] [2]. The modern Western medical interest in this compound emerged from its serendipitously discovered anti-addictive properties, leading to the issuance of a patent for its use in treating opioid dependence in 1985 [1]. This compound represents a novel pharmacological approach to substance use disorders, with demonstrated potential particularly for opioid use disorder (OUD) where it appears to simultaneously address both physiological dependence and psychological aspects of addiction through unique mechanisms [1] [2] [3].

The urgent need for innovative treatments for OUD has accelerated research into this compound despite regulatory challenges. The ongoing opioid crisis – with approximately 76,000 annual opioid-related overdose deaths in the United States alone – has created pressing demand for more effective interventions [2]. This compound's proposed mechanism offers a paradigm shift in addiction treatment, potentially resetting the brain's reward pathways while simultaneously mitigating acute withdrawal symptoms that often derail recovery attempts with conventional therapies [1] [4] [3]. This protocol synthesizes current evidence and establishes standardized procedures for researching this compound's application in opioid withdrawal treatment, with emphasis on safety monitoring, dosing precision, and ethical considerations essential for proper clinical investigation [1] [4].

Mechanisms of Action

Neuropharmacological Targets

This compound's complex pharmacology involves multiple neurotransmitter systems simultaneously, which may explain its unique ability to address diverse addiction types. The primary alkaloid, this compound, and its active metabolite, northis compound, interact with:

  • Opioid receptors: this compound exhibits micromolar affinity for kappa- and mu-opioid receptor sites, while northis compound demonstrates sustained agonist activity at opioid receptors, potentially producing the self-tapering effect in opiate-dependent patients following abrupt discontinuation of opiates [1].
  • Monoamine systems: this compound interacts with serotonin and dopamine systems, while northis compound elevates serotonin concentrations in the brain, potentially explaining its antidepressive effects [1].
  • Glutamate system: this compound acts as an NMDA receptor antagonist, which may contribute to its neuroprotective effects and ability to mitigate withdrawal symptoms [1].
  • Nicotinic and muscarinic receptors: Broader cholinergic system involvement may influence this compound's overall psychoactive profile [1].
  • Sigma receptors: Though less characterized, these interactions may contribute to this compound's overall pharmacological profile [1].
Proposed Anti-Addictive Mechanisms

The anti-addictive effects of this compound appear to operate through several complementary pathways:

  • Withdrawal symptom mitigation: this compound provides rapid relief from acute opioid withdrawal symptoms, with patients reporting significant reduction in objective signs of withdrawal, often within hours of administration [1] [2]. This effect is particularly notable as it does not typically exacerbate withdrawal at later time points, unlike many conventional detoxification approaches [1].
  • Craving reduction: Sustained presence of northis compound in the CNS, coupled with its agonist activity at opioid receptors, may produce prolonged reduction in drug-seeking behavior and cravings [1]. Observational studies report that this compound treatment substantially reduces opioid cravings, with effects persisting for months post-treatment [1] [4].
  • Neuroplasticity induction: Like other psychedelics, this compound increases brain plasticity, creating an extended window of heightened neuroplasticity (reportedly lasting weeks) during which patients demonstrate increased openness to therapeutic intervention and behavioral change [3]. This critical period provides unique opportunities for relearning habits and establishing new neural pathways [3].
  • Psychological processing: The profound oneirogenic (dream-like) state induced by this compound, often lasting 24+ hours, allows patients to engage in deep psychological work, potentially addressing underlying trauma or psychological contributors to addiction [2] [3].

Table 1: Key Pharmacological Properties of this compound and Northis compound

Parameter This compound Northis compound (Active Metabolite)
Primary Metabolic Pathway CYP2D6 demethylation Further glucuronidation
Half-life ~7.5 hours >24 hours
Protein Binding Highly lipophilic Less lipophilic
Receptor Affinities κ-opioid, μ-opioid, NMDA, σ receptors, serotonin transporter μ-opioid receptor agonist, serotonin transporter
Cardiac Effects Prolonged QT interval, tachycardia Potentially less cardiotoxic
Neurotoxicity Potential Dose-dependent Appears less neurotoxic
Signaling Pathway Interactions

The following diagram illustrates this compound's complex interactions with key neurobiological pathways involved in addiction:

G cluster_receptors Primary Molecular Targets cluster_outcomes Therapeutic Outcomes This compound This compound Northis compound Northis compound This compound->Northis compound CYP2D6 Metabolism MuOpioid μ-Opioid Receptor This compound->MuOpioid KappaOpioid κ-Opioid Receptor This compound->KappaOpioid NMDA NMDA Receptor This compound->NMDA Sigma Sigma Receptor This compound->Sigma SERT Serotonin Transporter (SERT) This compound->SERT Northis compound->MuOpioid Northis compound->SERT BDNF BDNF Expression Enhancement Northis compound->BDNF cAMP cAMP Pathway Normalization MuOpioid->cAMP KappaOpioid->cAMP Glutamate Glutamatergic Stabilization NMDA->Glutamate PsychInsight Psychological Insight Sigma->PsychInsight SERT->cAMP SERT->BDNF NET Norepinephrine Transporter (NET) NERelease Norepinephrine Release Modulation NET->NERelease WithdrawalRelief Withdrawal Symptom Relief CravingReduction Craving Reduction Neuroplasticity Increased Neuroplasticity cAMP->WithdrawalRelief cAMP->CravingReduction NERelease->WithdrawalRelief BDNF->Neuroplasticity Glutamate->Neuroplasticity

Diagram 1: this compound's neuropharmacological mechanisms of action in opioid withdrawal treatment. The diagram illustrates multi-receptor targeting leading to therapeutic outcomes through modulation of key signaling pathways.

Clinical Evidence Summary

Efficacy Data from Clinical Studies

Research on this compound's efficacy in treating opioid use disorder has demonstrated promising results across multiple observational studies and clinical series:

  • Withdrawal symptom resolution: In a case series of 52 patients undergoing treatment with this compound, objective signs of withdrawal were rarely seen, and none were exacerbated at later time points, with many participants successfully completing the detoxification process [1]. A 2017 study published in the Journal of Psychedelic Studies found significant reduction in withdrawal symptoms and opioid cravings in 88 patients undergoing this compound treatment [4].
  • Sustained abstinence: Retrospective research from a Brazilian drug dependency clinic demonstrated that after a single average this compound dose of 17 mg/kg combined with psychotherapy, the average duration of abstinence increased from 88 days (±16 days) pre-treatment to 419 days (±53 days) post-treatment (p<0.001) [1]. Another case series reported that 19% of patients remained sober for 1 year or longer, and 52% did not use heroin or cocaine for a period of 2 months to 1 year after treatment [1].
  • Broader applications: Recent research has expanded to explore this compound's potential for comorbid conditions. A 2024 study published in Nature Medicine investigated magnesium-ibogaine therapy in veterans with traumatic brain injuries (TBIs), finding that participants demonstrated significant improvement in functioning, anxiety, and depression after treatment, with benefits sustained at one-month follow-up [4] [3].

Table 2: Clinical Outcomes from this compound Treatment Studies for Opioid Use Disorder

Study Design Population Dosage Primary Outcomes Safety Findings
Retrospective Cohort [1] 75 drug-dependent patients (Brazil) Average 17 mg/kg single dose Abstinence duration increased from 88 to 419 days (p<0.001); 72% of males, 100% of females abstinent at follow-up Mild acute effects (nausea, vomiting, ataxia) frequent; no serious adverse effects
Case Series [1] 52 patients with opioid dependence 500-1,000 mg single dose 19% sober ≥1 year; 52% abstinent from heroin/cocaine 2 months-1 year Minor adverse effects; no major complications reported
Observational Study [4] 88 patients with problematic opioid use Not specified Significant reduction in withdrawal symptoms and cravings; 30% required no further this compound treatment Not fully reported
Phase II Trial (Ongoing) [4] 20 patients with methadone dependence Ascending low doses Preliminary data pending (ICEERS study) Cardiac monitoring implemented
Comparative Effectiveness

When compared to conventional treatments for opioid use disorder, this compound demonstrates distinct mechanistic advantages:

  • Unique symptomatic relief: Unlike other psychedelics such as ayahuasca, this compound provides both pharmacological anti-addictive effects and psychological insights. As researcher Genís Oña notes: "There is an instantaneous relief of withdrawal symptoms, which does not happen with ayahuasca... Ayahuasca and iboga have in common is that they are hallucinogens" [2]. This instantaneous relief of withdrawal symptoms represents a distinctive advantage in managing the acute phase of opioid discontinuation.
  • Psychological integration: The prolonged psychoactive experience (typically 24+ hours) differentiates this compound from shorter-acting psychedelics, potentially allowing for more comprehensive psychological processing of underlying trauma or contributors to addictive behavior [2] [3]. Patients frequently describe transformative visionary experiences that provide insights into behaviors and life patterns, potentially addressing psychological drivers of addiction [2] [3].
  • Neuroplasticity window: The extended post-acute period of enhanced neural plasticity (reportedly lasting several weeks) creates a unique therapeutic window for integrating new behaviors and thought patterns that may be more prolonged than with other psychedelic substances [3].

Pre-Treatment Protocol

Patient Screening and Selection

Comprehensive medical and psychological evaluation is essential prior to this compound administration due to its potentially serious adverse effects, particularly cardiotoxicity. Screening should include:

  • Comprehensive medical history: Focus on cardiovascular, hepatic, renal, and neurological systems, with particular attention to personal or family history of cardiac arrhythmias, especially long QT syndrome [1] [3].
  • Psychiatric assessment: Evaluation for contraindicated conditions including depression with suicidal ideation, post-traumatic stress disorder, anxiety disorders, bipolar disorder, schizophrenia, or other psychotic disorders [1].
  • Substance use characterization: Detailed history of opioid and other substance use, including specific agents, doses, duration of use, and time since last use [1] [5].
  • Diagnostic testing:
    • 12-lead ECG with manual QT interval measurement and correction (QTc); exclusion typically for QTc >450ms in men or >470ms in women [3].
    • Comprehensive metabolic panel including liver enzymes, renal function, and electrolytes [1].
    • Urine toxicology screen to confirm recent substance use [1].
    • Pregnancy test for women of childbearing potential [1].

Exclusion criteria should include:

  • Significant cardiac disease, particularly conduction abnormalities or prolonged QTc interval [1] [3].
  • Hepatic impairment (ALT/AST >3× upper limit of normal) or severe renal impairment [1].
  • History of schizophrenia, psychosis, or mania [1].
  • Pregnancy or lactation [1].
  • Uncontrolled hypertension [1].
  • Concurrent use of contraindicated medications including opioids, stimulants, and agents known to prolong QT interval [1] [3].
Medication Tapering and Preparation

Careful medication management before this compound administration is crucial for patient safety:

  • Opioid taper: Short-acting opioids (heroin, prescription analgesics) should be discontinued for 12-24 hours prior to this compound administration, while longer-acting opioids (methadone, buprenorphine) require 5-7 day discontinuation to avoid precipitation of withdrawal during this compound treatment [1] [4].
  • Contraindicated medications: The following medications require appropriate washout periods prior to this compound administration:
    • QT-prolonging agents (antipsychotics, antiarrhythmics, antibiotics)
    • CYP2D6 inhibitors (paroxetine, fluoxetine, quinidine)
    • Serotonergic agents (SSRIs, SNRIs, MAOIs) due to theoretical serotonin syndrome risk
  • Pre-treatment supplementation: Some protocols include magnesium infusion (1-4 grams IV) before this compound administration to potentially mitigate cardiac risks, based on emerging research [4] [3].

Treatment & Monitoring Protocol

Dosing and Administration

This compound dosing requires careful individualization based on patient characteristics, opioid use history, and medical status:

Table 3: this compound Dosing Protocols for Opioid Withdrawal

Protocol Type Dosage Range Administration Patient Population Key Considerations
Standard Therapeutic Dose [1] 15-20 mg/kg (oral) Single dose in controlled setting Opioid-dependent individuals without major comorbidities Most established protocol; requires comprehensive monitoring
Lower Dose Protocol [1] <1 mg/kg to 10 mg/kg (oral) Single or divided doses Patients with cardiac risk factors or elderly Limited efficacy data; potentially improved safety profile
Clinical Trial Protocol [1] [4] 500-1,000 mg fixed dose or ascending low doses Single dose with possible booster Research settings with strict protocols Used in formal clinical trials with intensive monitoring
Brazilian Clinic Protocol [1] Average 17 mg/kg (oral) Single dose with psychotherapy Drug-dependent patients in clinic setting Combined with extensive psychological support

Administration guidelines:

  • Administer as single oral dose following an appropriate fasting period (typically 6-8 hours) [1].
  • Use pharmaceutical grade this compound HCl with verified purity and concentration [1] [3].
  • Have emergency medications readily available including antiemetics for nausea/vomiting and benzodiazepines for agitation or seizures [1].
Acute Phase Monitoring

Intensive medical monitoring is essential during the acute phase of this compound effects (first 24-48 hours):

  • Cardiac monitoring: Continuous 12-lead ECG monitoring with particular attention to QTc interval changes and arrhythmia detection; this compound typically increases QTc by 20-40ms [3]. Discontinue this compound and implement cardiac emergency protocol if QTc exceeds 500ms or if polymorphic ventricular arrhythmias appear [3].
  • Vital signs:
    • Blood pressure every 30 minutes for first 8 hours, then hourly
    • Heart rate continuous monitoring
    • Respiratory rate every 30 minutes for first 8 hours
    • Oxygen saturation continuous monitoring with target >95%
    • Temperature every 4 hours
  • Psychiatric monitoring: Continuous observation for agitation, anxiety, or psychological distress with appropriately trained staff providing reassurance and support [1] [2].
  • Management of common adverse effects:
    • Nausea/vomiting: Ondansetron 4-8 mg IV or prochlorperazine 5-10 mg IM [1].
    • Ataxia/coordination issues: Physical assistance with ambulation and bathroom use [1].
    • Anxiety/agitation: Benzodiazepines (lorazepam 1-2 mg) for severe symptoms [1].

The following diagram illustrates the complete treatment workflow from screening through post-treatment monitoring:

G cluster_pre PRE-TREATMENT PHASE cluster_treatment TREATMENT PHASE cluster_post POST-TREATMENT PHASE Screening Screening MedicalHistory Comprehensive Medical & Psychiatric History Screening->MedicalHistory ECG 12-Lead ECG with QTc Measurement MedicalHistory->ECG LabWork Laboratory Tests: Metabolic Panel, LFTs, Toxicology Screen ECG->LabWork ECGAbnormal ECG Abnormal? (QTc >450ms men >470ms women) ECG->ECGAbnormal Tapering Medication Tapering & Washout Period LabWork->Tapering Clearance Physician Clearance for Treatment Tapering->Clearance Preparation Pre-Treatment Preparation: Fasting, Magnesium Supplementation Clearance->Preparation Dosing This compound Administration (Weight-Based Dosing) 15-20 mg/kg oral Preparation->Dosing CardiacMonitor Continuous Cardiac Monitoring (QTc) Dosing->CardiacMonitor VSMonitoring Vital Signs Monitoring q30min × 8h, then hourly CardiacMonitor->VSMonitoring CardiacEvent Cardiac Event? (QTc >500ms or arrhythmia) CardiacMonitor->CardiacEvent AEManagement Adverse Effect Management VSMonitoring->AEManagement Integration Psychotherapeutic Integration AEManagement->Integration FollowUp Structured Follow-Up: 1, 3, 6, 12 months Integration->FollowUp OutcomeAssessment Standardized Outcome Assessment FollowUp->OutcomeAssessment ECGAbnormal->LabWork Normal ECGAbnormal->Tapering Abnormal Exclude from treatment CardiacEvent->VSMonitoring No CardiacEvent->AEManagement Yes Emergency protocol

Diagram 2: Comprehensive this compound treatment workflow for opioid withdrawal, illustrating screening, administration, and monitoring protocols with critical safety decision points.

Post-Treatment Care & Integration

Integration Therapy

The extended neuroplasticity window following this compound administration (reportedly lasting several weeks) creates a critical period for therapeutic intervention [3]. Structured integration should include:

  • Post-treatment psychotherapy: Begin within 24-48 hours after acute this compound effects resolve, focusing on processing insights and visions experienced during the session [1] [2]. The Brazilian clinical model emphasizes social isolation and minimal stimulation for at least one week post-treatment, mimicking traditional Bwiti practices [1].
  • Relapse prevention planning: Develop comprehensive coping strategies for high-risk situations, identify triggers, and establish sober support networks [1] [5].
  • Lifestyle modifications: Incorporate mindfulness practices, regular exercise, and nutritional support to promote ongoing recovery and well-being [5].
Long-Term Support and Monitoring

Sustained recovery requires ongoing support and monitoring:

  • Structured follow-up: Schedule assessments at 1, 3, 6, and 12 months post-treatment, including standardized measures of substance use, psychological functioning, and quality of life [1] [4].
  • Peer support integration: Connect patients with recovery communities or other appropriate support groups to maintain engagement and accountability [5].
  • Medical monitoring: Follow-up ECGs at 1 week and 1 month post-treatment to ensure resolution of any QTc prolongation, with additional monitoring for patients with persistent changes [3].

Regulatory Status & Research Implications

Current Legal Framework

This compound's regulatory status presents significant research barriers and clinical access limitations:

  • United States: this compound is classified as a Schedule I substance under the Controlled Substances Act, indicating "no currently accepted medical use and a high potential for abuse" [1] [2]. This status severely restricts research opportunities and prevents legal clinical use.
  • International landscape: this compound remains unregulated in several countries including Mexico, Costa Rica, New Zealand, and the Netherlands, where clinics offering this compound-assisted therapy have proliferated [2]. The regulatory variability across jurisdictions creates challenges for standardizing treatment protocols and ensuring patient safety.
  • Emerging policy changes: Recent legislative developments suggest evolving perspectives on this compound. Colorado's Natural Medicine Regulation and Legalization Act (2023) decriminalized this compound and laid groundwork for potential regulated access through healing centers [3]. Texas lawmakers have directed $50 million toward this compound research, potentially facilitating FDA-approved clinical trials [3].
Research Gaps and Future Directions

Despite promising clinical observations, methodologically rigorous research remains limited:

  • Randomized controlled trials: No large-scale, randomized, placebo-controlled trials have been completed, though the first Phase II clinical trial for opioid dependency is underway in Spain [4].
  • Safety optimization: Research is needed to establish optimal protocols for cardiac risk mitigation, including magnesium supplementation strategies and patient selection criteria [3].
  • Alternative compounds: Several pharmaceutical companies are developing synthetic analogs (e.g., 18-MC) that may retain this compound's anti-addictive properties while reducing cardiac and psychedelic effects [2]. Delix Therapeutics hopes to begin human clinical trials for such a compound in late 2023 [2].
  • Mechanism elucidation: Further research is needed to clarify the precise neurobiological mechanisms underlying this compound's anti-addictive effects, particularly its impact on neuroplasticity and neural reward pathways [1] [3].

Conclusion

This compound represents a promising but complex intervention for opioid use disorder that requires careful implementation within rigorous safety protocols. Its unique ability to simultaneously address both the physiological and psychological dimensions of opioid withdrawal distinguishes it from conventional treatment approaches. The established cardiac risks necessitate strict medical supervision and comprehensive patient screening, while the profound psychedelic experience demands appropriate psychological support throughout the treatment process.

Future research should prioritize randomized controlled trials to establish efficacy, optimize dosing protocols, and clarify risk-benefit profiles across different patient populations. Parallel development of synthetic analogs with improved safety profiles may expand treatment accessibility while respecting the cultural origins of this compound. As regulatory landscapes evolve, maintaining ethical engagement with indigenous knowledge holders and ensuring equitable benefit sharing remain essential considerations.

When implemented within established safety protocols and integrated with comprehensive aftercare, this compound-assisted therapy offers a potentially transformative approach to addressing the ongoing opioid crisis—one that merits further rigorous investigation despite the significant research and regulatory challenges.

References

Comprehensive Ibogaine Dosing Guidelines: Application Notes & Experimental Protocols for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Chemical Background

Ibogaine is a naturally occurring psychoactive indole alkaloid derived primarily from the root bark of the Central African shrub Tabernanthe iboga. [1] As a atypical psychedelic compound, this compound has attracted significant research interest for its potential anti-addictive properties, particularly for opioid use disorders. [2] [3] The pharmacological profile of this compound is complex, acting on multiple neurotransmitter systems including opioid, serotonin, dopamine, glutamate, and nicotinic receptors, as well as sigma receptors. [2] Its primary active metabolite, northis compound, contributes significantly to its prolonged therapeutic effects through serotonin reuptake inhibition and κ-opioid receptor agonism. [1] [2] These application notes provide comprehensive dosing guidelines and experimental protocols for researchers investigating this compound's therapeutic potential, with particular emphasis on safety considerations given its Schedule I status in the United States and known cardiotoxicity risks. [1] [4]

Preclinical Dosing Considerations

Animal Model Dosing

Table 1: Preclinical this compound Dosing in Animal Models

Species Dose Range Route Primary Indication Key Findings
Rat 10-40 mg/kg Intraperitoneal Opioid dependence Reduced self-administration of morphine, heroin, cocaine [1]
Rat 20-50 mg/kg Oral Alcohol & nicotine dependence Attenuated signs of withdrawal; effects increased with repeated treatments [1]
Rat ~263 mg/kg Oral LD₅₀ determination Lethality threshold established [4]
Mouse 10-40 mg/kg Intraperitoneal Opioid dependence Reduced withdrawal signs and drug-seeking behavior [1]

Preclinical studies demonstrate that anti-addictive effects of this compound appear to increase with repeated daily or weekly treatments in rodent models. [1] However, toxicology research has revealed that high intraperitoneal doses can cause Purkinje cell degeneration in the rat cerebellum, suggesting potential neurotoxicity at elevated doses. [4] When translating animal doses to human applications, researchers must apply appropriate safety factors to account for intra- and inter-species variability, particularly for susceptible populations such as those with substance use disorders. [4]

Safety Factor Calculations

Based on available animal data, a calculated initial human dose has been approximated at 0.87 mg/kg body weight when applying appropriate safety factors to the animal lethality data. [4] This is substantially lower than doses currently being administered in many treatment settings, highlighting the conservative approach necessary for initial human trials. [4] Research indicates that doses in excess of 12 mg/kg have been associated with higher instances of cardiac abnormalities in humans and should be considered higher risk. [5]

Clinical Dosing Guidelines

Dosing Regimens by Indication

Table 2: Clinical this compound Dosing Guidelines by Indication

Indication Dose Range Dose Frequency Administration Clinical Context
Opioid detoxification 15-20 mg/kg Single flood dose Oral Medically supervised withdrawal management [6] [7]
Opioid dependence 17-19 mg/kg Single dose with psychotherapy Oral Brazilian clinic model with 88-day pre-treatment abstinence [1]
Opioid withdrawal 500-1000 mg total dose Single dose Oral Clinical trials for opioid addiction [1]
Psychoactive effects 5-10 mg/kg Single dose Oral Non-therapeutic psychedelic experience [6]
Microdosing 1-3 mg/kg Intermittent Oral Mood enhancement, cognitive benefits [6]
Microdosing (bipolar depression) 8 mg daily (4 mg twice daily) 60 days Oral Case report [8]
Test dose 2-3 mg/kg Single pre-treatment Oral Allergy and metabolic response testing [5]
Booster dose 1-5 mg/kg As needed post-treatment Oral Residual withdrawal or psychotherapeutic issues [5]
Metabolic Considerations & Dose Adjustment

This compound is primarily metabolized by the CYP2D6 enzyme and is subject to extensive biotransformation into northis compound. [1] Clinical studies have identified significant interindividual differences in metabolism, classifying subjects as extensive or poor metabolizers. [1] Poor metabolizers may require dose reductions of up to 50% based on limited preclinical data. [5] Additionally, hepatic conditions such as elevated liver enzymes or hepatitis C can drastically alter this compound metabolism, potentially leading to prolonged or intensified effects. [5] In these populations, careful observation following a test dose for at least eight hours is recommended before proceeding with full therapeutic dosing. [5]

For opioid-dependent individuals, dosing should commence when Objective Opioid Withdrawal (OOWS) scores reach 3-7, avoiding both premature administration and fully expressed withdrawal (OOWS ≥10). [5] This timing optimizes therapeutic effect while minimizing complications from co-administered opioids. Dosing should never exceed 24 mg/kg in a 24-hour period due to increased risk of adverse cardiac events. [5]

Safety Protocols & Monitoring Requirements

Cardiac Safety & Contraindications

The most significant safety concern with this compound is its effect on cardiac conduction, particularly QT interval prolongation through blockade of hERG potassium channels. [4] [2] This can lead to potentially fatal ventricular arrhythmias, including torsades de pointes. [2] Several fatalities have been associated with this compound use, often in individuals with pre-existing cardiovascular conditions or concomitant opioid use. [1] [9]

Table 3: Safety Monitoring Protocol for this compound Administration

Parameter Pre-Treatment Acute Phase (0-12h) Extended Monitoring (12-72h) Action Threshold
ECG QT interval Required baseline Every 2-4 hours Every 4-8 hours >500 ms or Δ>60 ms from baseline [2]
Heart rate Required baseline Every 30-60 minutes Every 2-4 hours <50 bpm or >120 bpm [9]
Blood pressure Required baseline Every 30-60 minutes Every 2-4 hours SBP <90 or >160 mmHg [9]
Liver function ALT, AST, bilirubin - - Elevated >3× ULN [5]
Opioid withdrawal OOWS scoring Every 2-4 hours Every 4-8 hours OOWS ≥10 [5]

Absolute contraindications for this compound therapy include pre-existing cardiovascular disease, prolonged QT syndrome, hepatic impairment, pregnancy or lactation, and certain psychiatric conditions including bipolar disorder, schizophrenia, or active suicidal ideation. [1] [2] Concomitant use of opioids or other CNS depressants significantly increases the risk of life-threatening complications and should be strictly avoided. [1]

Adverse Event Management

Common adverse effects include nausea and vomiting (which can be severe), ataxia, tremors, headaches, and mental confusion. [1] These typically resolve spontaneously as the acute psychedelic effects diminish. Psychological adverse effects may include manic episodes lasting 1-2 weeks, characterized by sleeplessness, irritability, impulsivity, emotional lability, grandiose delusions, and aggressive behavior. [1] Research settings should have emergency cardiac equipment (including an automated external defibrillator) and staff trained in cardiopulmonary resuscitation immediately available. [3] [9] Protocols for managing cardiac arrhythmias should include immediate discontinuation of this compound, electrolyte correction, and appropriate antiarrhythmic medications as indicated.

Experimental Protocols

Preclinical Research Protocol

Study Title: Evaluation of this compound's Anti-Addictive Properties in a Rodent Model of Opioid Dependence

Objective: To assess the efficacy of this compound in reducing opioid self-administration and withdrawal symptoms in a rat model.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)
  • This compound hydrochloride (≥98% purity)
  • Morphine sulfate or heroin for dependence induction
  • Operant conditioning chambers with intravenous drug delivery systems

Methods:

  • Dependence Induction: Establish baseline opioid self-administration over 14 days using fixed-ratio 1 (FR1) reinforcement schedule.
  • This compound Administration: Randomize animals to receive either:
    • Experimental: this compound 20 mg/kg i.p.
    • Control: Vehicle solution
  • Withdrawal Assessment: Evaluate opioid withdrawal using established scoring systems (e.g., Gellert-Holtzman scale) at 2, 6, 12, and 24 hours post-treatment.
  • Self-Administration Testing: Reassess opioid self-administration for 7 days post-treatment to evaluate persistence of anti-addictive effects.
  • Statistical Analysis: Compare experimental and control groups using repeated-measures ANOVA with post-hoc testing.

Endpoint Measurements:

  • Number of opioid infusions self-administered
  • Global withdrawal score
  • Locomotor activity changes
  • Physiological parameters (heart rate, body temperature)
Clinical Research Protocol

Study Title: Phase I/IIa Dose-Escalation Study of this compound for Opioid Use Disorder

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound for treatment of opioid withdrawal.

Inclusion Criteria:

  • Adults aged 18-55 with moderate-severe opioid use disorder
  • Motivated for treatment with written informed consent
  • Normal cardiac parameters (QTc <450 ms, normal echocardiogram)

Exclusion Criteria:

  • History of cardiac arrhythmias or prolonged QT syndrome
  • Current hepatic impairment (ALT/AST >3× ULN)
  • Current psychotic or manic disorders
  • Concurrent use of contraindicated medications
  • Pregnancy or lactation

Study Design:

  • Screening Phase (7 days): Comprehensive medical and psychiatric evaluation, ECG, laboratory tests.
  • Stabilization Phase (3 days): Inpatient monitoring, opioid withdrawal assessment.
  • Treatment Phase (24-36 hours):
    • Test dose: 3 mg/kg this compound HCl orally
    • 2-hour observation period
    • Therapeutic dose: 15 mg/kg this compound HCl orally (if test dose tolerated)
    • Continuous cardiac monitoring for 24 hours
  • Post-Treatment Phase (30 days):
    • Daily assessments for 7 days
    • Weekly follow-up for 3 weeks
    • ECG at days 1, 3, 7, and 30

Primary Outcomes: Incidence of adverse events, changes in QTc interval, vital sign abnormalities.

Secondary Outcomes: Opioid withdrawal scores, craving assessments, retention in treatment, illicit opioid use.

Pharmacological Pathways & Mechanisms

G This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Metabolism Sigma1 Sigma1 This compound->Sigma1 Sigma2 Sigma2 This compound->Sigma2 KappaOpioid KappaOpioid This compound->KappaOpioid NMDA NMDA This compound->NMDA hERG hERG This compound->hERG Northis compound Northis compound Northis compound->KappaOpioid MUOpioid MUOpioid Northis compound->MUOpioid SERT SERT Northis compound->SERT CYP2D6->Northis compound AntiAddictive AntiAddictive Sigma1->AntiAddictive Hallucinogenic Hallucinogenic Sigma1->Hallucinogenic Sigma2->AntiAddictive KappaOpioid->AntiAddictive WithdrawalReduction WithdrawalReduction MUOpioid->WithdrawalReduction NMDA->AntiAddictive NMDA->Hallucinogenic SERT->WithdrawalReduction Cardiotoxicity Cardiotoxicity hERG->Cardiotoxicity

Diagram 1: this compound Pharmacological Pathways and Mechanisms of Action. This compound and its primary metabolite northis compound interact with multiple neurotransmitter systems and ion channels, contributing to both therapeutic effects and potential adverse events. [1] [2]

The complex pharmacology of this compound involves interactions with multiple neurological receptors and transporters. This compound's anti-addictive properties are mediated through its actions on sigma receptors, kappa-opioid receptors, and NMDA receptors, while its cardiotoxicity primarily results from hERG potassium channel blockade. [1] [2] The prolonged presence of northis compound, which has an elimination half-life of 24-50 hours compared to this compound's 7-hour half-life, contributes to the sustained therapeutic effects on opioid withdrawal and craving. [1] [2]

Conclusion & Research Directions

This compound represents a promising but challenging therapeutic candidate for substance use disorders, particularly opioid dependence. The dosing guidelines presented here emphasize the critical balance between therapeutic efficacy and safety concerns, especially regarding cardiotoxicity. Future research should focus on developing safer analogs such as 18-methoxycoronaridine (18-MC) that retain anti-addictive properties while minimizing hallucinogenic and cardiotoxic effects. [1] Additionally, more rigorous controlled trials with adequate safety monitoring are needed to establish definitive risk-benefit profiles and optimize dosing strategies for specific patient populations. Researchers should prioritize cardiac safety in all study designs and consider the complex pharmacological interactions that underlie both this compound's therapeutic potential and its significant risk profile.

References

Comprehensive Application Notes and Protocols: Magnesium-Ibogaine Therapy (MISTIC) for Traumatic Brain Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Traumatic brain injury (TBI) represents a significant global health challenge, particularly among military veterans who experience disproportionately high rates of head trauma from blast exposures and combat injuries. TBI sequelae often include functional impairments and psychiatric syndromes such as post-traumatic stress disorder (PTSD), depression, and anxiety, which frequently prove treatment-resistant to conventional therapies. The limited efficacy of first-line treatments for these conditions in veteran populations has created an urgent need for novel therapeutic approaches. Special Operations Forces veterans (SOVs) appear to be at particularly elevated risk for these complications due to greater combat exposure intensity and allostatic load, leading some to seek alternative treatments outside conventional medical systems.

Ibogaine is a plant-derived alkaloid from the Central African shrub Tabernanthe iboga with a long history of use in spiritual and healing ceremonies within the Bwiti tradition. Pharmacologically, this compound is classified as an atypical psychedelic or "oneirogen" (from the Greek for "dream-creating") due to its capacity to induce prolonged dreamlike states of consciousness. Its complex mechanism of action involves interactions with multiple neurotransmitter systems, including moderate-to-weak affinity for N-methyl-D-aspartate (NMDA), κ-opioid and μ-opioid receptors, σ-1 and σ-2 sites, nicotinic acetylcholine receptors, serotonin transporters, and dopamine transporters. Additionally, this compound upregulates neurotrophic factors including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), and enhances cortical neuron dendritic arbor complexity in vitro [1] [2] [3].

The MISTIC protocol (Magnesium-Ibogaine: Stanford Traumatic Injury to the CNS protocol) represents a novel therapeutic approach that combines this compound with magnesium supplementation to mitigate this compound's potential cardiotoxicity while leveraging its potential neuroplastic and psychotherapeutic effects. This combination protocol has demonstrated promising results in early studies for addressing the complex neuropsychiatric sequelae of TBI in veteran populations [1] [2] [4].

Clinical Outcomes and Efficacy

Functional Improvements

The primary outcome measure in the initial MISTIC clinical study was the World Health Organization Disability Assessment Schedule 2.0 (WHODAS-2.0), which assesses disability across six functional domains: cognition, mobility, self-care, getting along, life activities, and community participation. The study demonstrated significant reductions in disability scores both immediately after treatment and at the 1-month follow-up assessment, with particularly notable improvements in cognitive functioning [1] [2].

Table 1: Functional Outcomes Following MISTIC Protocol Administration

Assessment Timepoint WHODAS-2.0 Total Score (Mean ± SD) Disability Classification Effect Size (Cohen's d) Statistical Significance (P value)
Baseline 30.2 ± 14.7 Mild-to-moderate disability - -
Immediately Post-Treatment 19.9 ± 16.3 Borderline no-to-mild disability 0.74 Pcorrected < 0.001
1 Month Post-Treatment 5.1 ± 8.1 No disability 2.20 Pcorrected < 0.001
Psychiatric Symptom Reduction

Secondary outcome measures included validated clinician-administered instruments for PTSD (Clinician-Administered PTSD Scale for DSM-5, CAPS-5), depression (Montgomery-Åsberg Depression Rating Scale, MADRS), and anxiety (Hamilton Anxiety Rating Scale, HAM-A). The MISTIC protocol resulted in substantial reductions across all psychiatric domains, with effect sizes considered large in magnitude according to conventional psychological research standards. These improvements were maintained at the 1-month follow-up assessment, suggesting sustained therapeutic benefits rather than transient effects [1] [2] [5].

Table 2: Psychiatric Outcomes Following MISTIC Protocol Administration

Psychiatric Domain Assessment Instrument Baseline (Mean ± SD) 1 Month Post-Treatment (Mean ± SD) Percentage Reduction Effect Size (Cohen's d) Response Rate Remission Rate
PTSD Symptoms CAPS-5 31.7 ± 12.5 3.9 ± 4.8 88% 2.54 93% 86%
Depressive Symptoms MADRS 22.6 ± 7.8 3.0 ± 4.8 87% 2.80 93% 83%
Anxiety Symptoms HAM-A 18.4 ± 9.3 3.5 ± 4.4 81% 2.13 100% 83%

Safety Profile and Adverse Events

Cardiac Safety and Magnesium Cardioprotection

Cardiotoxicity concerns have historically limited this compound research and clinical application, with documented cases of fatal cardiac arrhythmia associated with this compound administration. The primary mechanism underlying this cardiotoxicity involves QT interval prolongation resulting from this compound's inhibition of human ether-à-go-go Related Gene (hERG) potassium channels, which play a crucial role in cardiac repolarization. The MISTIC protocol addresses this significant safety concern through prophylactic magnesium administration, which has been shown to reduce QT interval duration and protect against drug-induced QT prolongation [3] [4].

In the published MISTIC study involving 30 Special Operations Forces veterans, no serious adverse events were reported, with no instances of clinically meaningful QT prolongation, bradycardia, tachycardia, or hemodynamic instability. This safety profile demonstrates that rigorous medical screening and monitoring combined with magnesium coadministration can effectively mitigate this compound's cardiotoxicity risks [1] [2] [4].

Transient Adverse Effects

During this compound treatment, expected transient adverse effects were consistently observed and managed symptomatically. These effects, which typically resolve within 24-72 hours, include:

  • Cerebellar signs: All participants experienced mild ataxia and intention tremor
  • Gastrointestinal symptoms: Nausea (23% of participants) requiring antiemetic management
  • Headache: Reported by 40% of participants during treatment
  • Psychological discomfort: Anxiety symptoms in 10% of participants during the acute treatment phase
  • Sleep disturbances: Insomnia reported by 3% of participants
  • Cardiovascular effects: Hypertension requiring management in 7% of participants [1] [2]

Table 3: Safety Monitoring and Management in MISTIC Protocol

Safety Concern Risk Mitigation Strategy Monitoring Protocol Incidence in MISTIC Trial
QT Prolongation & Cardiac Arrhythmia Magnesium coadministration; careful patient screening Continuous cardiac monitoring for 72 hours post-dose; baseline and serial ECGs No clinically significant events
Cerebellar Effects Supportive care during acute phase Neurological assessment at baseline, during treatment, and post-treatment 100% (transient, resolved within 24h)
Gastrointestinal Symptoms Prophylactic and as-needed antiemetics Symptom monitoring every 4-6 hours during acute phase Nausea: 23%
Headache Analgesic administration Symptom monitoring throughout treatment period 40%
Psychological Distress Therapeutic support and reassurance Continuous clinical monitoring during acute phase; as-needed anxiolytics Anxiety: 10%

Neurobiological Mechanisms

Electroencephalographic (EEG) Findings

Neurophysiological assessments using quantitative EEG have revealed significant changes in brain activity following MISTIC administration. Researchers observed a shift to slower brain rhythms, particularly increased theta power, and reduced neural complexity in the cortex. These neurophysiological changes correlated with clinical improvements, suggesting they may represent meaningful biomarkers of treatment response. Specifically:

  • Increased theta rhythms were associated with improvements in executive function, potentially reflecting enhanced neuroplasticity and cognitive flexibility
  • Reduced cortical complexity correlated with decreased PTSD symptoms, possibly indicating a lowering of the heightened stress response characteristic of this disorder
  • Pretreatment brain activity patterns showed potential as predictive biomarkers for identifying patients most likely to respond to this compound therapy [4] [5]

G MISTIC Protocol: Neurophysiological Changes and Clinical Correlations MISTIC MISTIC Treatment Theta Increased Theta Power MISTIC->Theta Induces Complexity Reduced Neural Complexity MISTIC->Complexity Induces Neuroplasticity Enhanced Neuroplasticity Theta->Neuroplasticity Reflects StressReduction Reduced Stress Response Complexity->StressReduction Reflects Executive Improved Executive Function Neuroplasticity->Executive Mediates PTSD Reduced PTSD Symptoms StressReduction->PTSD Mediates

Proposed Molecular Mechanisms

The complex pharmacological profile of this compound underlies its diverse effects on brain function. Key molecular mechanisms include:

  • NMDA receptor antagonism: Modulates glutamate signaling, potentially reducing excitotoxicity and promoting synaptic plasticity
  • κ-opioid and μ-opioid receptor activity: Influences stress response and reward pathways
  • Sigma-2 receptor binding: May promote neuroprotective effects
  • Neurotrophic factor upregulation: Increases expression of BDNF and GDNF, supporting neuronal survival and plasticity
  • Anti-inflammatory and antioxidant properties: Counters neuroinflammation and oxidative stress associated with TBI [3] [5]

These multifaceted mechanisms position this compound as a uniquely broad-spectrum neurotherapeutic with potential applications beyond TBI to other neuropsychiatric conditions characterized by impaired neural plasticity and maladaptive stress responses.

Experimental Protocols

MISTIC Administration Protocol

The MISTIC administration protocol involves careful patient screening, preparation, and monitored administration in a specialized clinical setting:

  • Patient Screening: Comprehensive medical and psychiatric evaluation, including ECG, laboratory tests, and assessment for contraindications (particularly cardiac conditions, hepatic impairment, and medications that might interact with this compound)
  • Medication Tapering: Gradual discontinuation of potential interacting medications, including psychiatric medications and benzodiazepines, under medical supervision
  • Preparation Phase: Therapeutic coaching about the this compound experience by a licensed therapist before treatment
  • Magnesium Administration: Intravenous magnesium sulfate administered concomitantly with this compound for cardioprotection
  • This compound Dosing: Oral this compound at a dose of 12.1 ± 1.2 mg/kg (mean ± SD)
  • Monitoring Phase: Continuous medical monitoring for 72 hours post-administration due to this compound's prolonged effects
  • Integration Phase: Post-treatment integration resources and psychological support [1] [2] [4]

G MISTIC Protocol: Experimental Workflow Screening Patient Screening (Medical/Psychiatric Evaluation, ECG) Preparation Medication Tapering & Preparation Phase Screening->Preparation Eligibility Confirmed Administration Treatment Administration (this compound 12.1 mg/kg + IV Magnesium) Preparation->Administration Appropriate Washout Monitoring 72-Hour Monitoring (Vital Signs, Cardiac Monitoring) Administration->Monitoring Initiate Post-Dose Integration Integration Phase (Psychological Support) Monitoring->Integration Acute Effects Resolved Assessment Outcome Assessment (1 Month Follow-Up) Integration->Assessment Scheduled Follow-Up

Assessment Methodology

Comprehensive outcome assessments were conducted at baseline, immediately post-treatment, and at 1-month follow-up:

  • Primary Outcome: WHO Disability Assessment Schedule 2.0 (WHODAS-2.0) - 36-item instrument assessing disability across six domains
  • Secondary Outcomes:
    • Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) - Structured diagnostic interview for PTSD
    • Montgomery-Åsberg Depression Rating Scale (MADRS) - 10-item clinician-rated depression scale
    • Hamilton Anxiety Rating Scale (HAM-A) - 14-item clinician-rated anxiety scale
  • Cognitive Assessment: Formal neuropsychological testing evaluating concentration, information processing, memory, and impulsivity
  • Safety Monitoring: Serial ECGs, continuous cardiac monitoring, vital sign assessment, and documentation of adverse events [1] [2] [5]
Statistical Analysis Plan

The analytical approach for the MISTIC trial utilized linear mixed effect (LME) models to examine changes in outcome measures from baseline to post-treatment timepoints. Statistical significance was determined using false discovery rate (FDR) correction for multiple comparisons, with effect sizes calculated using Cohen's d. Additional analyses included response rates (defined as ≥10-point reduction on CAPS-5, ≥50% reduction on MADRS, and ≥50% reduction on HAM-A) and remission rates (defined by established clinical cutoffs for each instrument) [1] [2].

Regulatory Considerations and Future Directions

Clinical Development Path

Current regulatory status presents significant challenges for this compound research and clinical application. As a Schedule I substance under the U.S. Controlled Substances Act, this compound is classified as having no accepted medical use and a high potential for abuse. This classification has substantially limited research despite promising early findings. However, recent developments suggest a shifting landscape:

  • Texas clinical trials initiative: A $50 million state-approved program to fund clinical trials of this compound, representing one of the largest government investments in psychedelic therapy
  • FDA approval pathway: Planned controlled clinical trials to further establish safety and efficacy profiles
  • International research collaborations: Ongoing studies in countries where this compound administration is permitted under regulatory supervision [5]

The promising results from the initial MISTIC study provide scientific justification for further controlled research to establish this compound's risk-benefit profile across different patient populations and optimize administration protocols.

Limitations and Research Gaps

Several limitations characterize the current evidence base for magnesium-ibogaine therapy:

  • Open-label design: The absence of blinding and control groups in initial studies limits causal inferences about efficacy
  • Sample characteristics: Focus on male Special Operations Forces veterans limits generalizability to other populations
  • Long-term outcomes: Data beyond one-month follow-up are not yet available
  • Mechanistic understanding: Precise neurobiological mechanisms underlying clinical effects require further elucidation
  • Dosing optimization: Ideal dosing protocols and potential need for booster sessions remain unexplored [1] [2] [3]

Future research directions should address these limitations through randomized controlled trials, investigation of biomarkers predicting treatment response, exploration of potential combination therapies, and studies examining long-term outcomes and potential maintenance strategies.

Conclusion

The MISTIC protocol represents a novel and promising approach for addressing the challenging neuropsychiatric sequelae of traumatic brain injury, particularly in treatment-resistant populations. Initial studies demonstrate rapid and sustained improvements in functional disability, PTSD, depression, and anxiety with an acceptable safety profile when appropriate medical screening and monitoring are implemented. The neurophysiological changes observed following treatment provide preliminary insights into potential mechanisms of action involving enhanced neuroplasticity and modulation of stress response systems.

While these early findings are encouraging, rigorous controlled trials are needed to definitively establish efficacy and safety, optimize treatment parameters, and identify patient characteristics predictive of positive outcomes. The MISTIC protocol nevertheless represents a significant advancement in the development of innovative neurotherapeutics for conditions with limited existing treatment options.

References

Clinical Application Notes: Ibogaine for Traumatic Brain Injury

Author: Smolecule Technical Support Team. Date: February 2026

The following notes summarize the key findings, mechanisms, and safety considerations for using ibogaine in TBI treatment, based primarily on the Magnesium-Ibogaine: Stanford Traumatic CNS Injury (MISTIC) protocol [1] [2].

  • Key Indication and Population: The MISTIC protocol has been studied in veterans with a history of predominantly mild TBI and repeated blast exposure, who subsequently developed functional impairments and psychiatric syndromes such as Post-Traumatic Stress Disorder (PTSD), major depressive disorder, and anxiety disorders [1]. The therapy is intended for patients with treatment-resistant symptoms and significant disability.

  • Proposed Mechanism of Action: this compound is a plant-derived oneirogen (a substance that produces dream-like states) with a complex pharmacological profile. It is an atypical psychedelic that interacts with multiple neurotransmitter systems simultaneously, acting like an "orchestra" rather than a single instrument [3]. Its proposed mechanisms for treating TBI and its sequelae include:

    • Neurotransmitter Interactions: It demonstrates weak-to-moderate affinity for several receptors, including the NMDA receptor, κ and μ opioid receptors, σ-1 and σ-2 sites, the serotonin transporter (SERT), and the dopamine transporter (DAT) [1].
    • Promotion of Neuroplasticity: this compound increases the transcription of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF) [1]. It has also been shown to increase cortical neuron dendritic arbor complexity in vitro [1].
    • Modulation of Brain Activity: Neuroimaging data from a 2025 study indicates that clinical improvements are correlated with specific changes in neural activity. Improvements in executive function are linked to increased theta rhythms, which may encourage neuroplasticity and cognitive flexibility. Reductions in PTSD symptoms are associated with a decrease in the complexity of brain activity in the cortex, potentially lowering a heightened stress response [4] [5].
  • Safety and Tolerability Profile: The most significant known risk associated with this compound is cardiotoxicity, specifically Q-T interval prolongation that can lead to fatal cardiac arrhythmia [6] [1]. The MISTIC protocol mitigates this risk through the co-administration of magnesium, which has been shown to protect against Q-T interval prolongation [1]. In the studied cohort of 30 veterans, no serious adverse events or cardiac complications occurred. Commonly reported side effects were headache and nausea [4] [6] [5].

Quantitative Clinical Outcomes

The table below summarizes the significant clinical improvements observed in a prospective observational study of 30 male Special Operations Forces veterans (SOVs) one month after receiving the MISTIC protocol [4] [1] [5].

Assessment Scale Baseline Score (Mean ± SD) 1-Month Post-Treatment Score (Mean ± SD) P-value Effect Size (Cohen's d) Symptom Reduction
WHODAS-2.0 (Disability) 30.2 ± 14.7 (Mild-Moderate Disability) 5.1 ± 8.1 (No Disability) < 0.001 2.20 83%
CAPS-5 (PTSD) 31.7 ± 12.5 4.1 ± 5.9 < 0.001 2.54 87%
MADRS (Depression) 22.6 ± 8.6 3.1 ± 4.4 < 0.001 2.80 86%
HAM-A (Anxiety) 16.6 ± 7.8 3.2 ± 4.2 < 0.001 2.13 81%

Beyond these primary outcomes, cognitive testing revealed improvements in concentration, information processing, memory, and impulsivity. The rate of suicidal ideation also dropped from 47% at baseline to 7% at the one-month follow-up [6] [5].

Detailed Experimental Protocol

The following workflow and methodology are based on the published MISTIC protocol [1] [2].

MISTIC A Participant Screening & Baseline Assessment (n=30 SOVs) B Pre-Treatment Preparation (Therapeutic Intent) A->B C Clinic: Magnesium & this compound Administration B->C D Medical Monitoring & Support C->D E Post-Treatment Integration D->E F Outcome Assessment (Immediate & 1-Month) E->F

Participant Screening and Recruitment
  • Population: The study enrolled 30 male U.S. Special Operations Forces veterans with a history of predominantly mild TBI and repeated blast exposures [1] [2].
  • Inclusion/Exclusion: Participants were assessed for functional disability and psychiatric symptoms. Key exclusion criteria would include pre-existing cardiac conditions that increase the risk of arrhythmia.
  • Baseline Assessments: Conducted 1-2 days pre-treatment, including [1]:
    • Clinical Ratings: World Health Organization Disability Assessment Schedule 2.0 (WHODAS-2.0), Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), Montgomery–Åsberg Depression Rating Scale (MADRS), Hamilton Anxiety Rating Scale (HAM-A).
    • Cognitive Testing: Tests for concentration, processing speed, memory, and impulsivity.
    • Neuroimaging: Electroencephalography (EEG) and structural/functional MRI to establish baseline brain activity patterns [4].
Treatment and Dosing Protocol
  • Location: Treatment was administered at a clinic in Mexico (Ambio Life Sciences) due to this compound's Schedule I status in the U.S. [4] [6].
  • Cardioprotection: Magnesium was administered intravenously as a prophylaxis against Q-T interval prolongation [6] [1].
  • This compound Administration: A single, oral dose of This compound HCl at 12.1 ± 1.2 mg/kg (mean ± sd) was given under continuous medical monitoring, including ECG [1] [2].
  • Support: The experience was facilitated by trained staff, though the nature of the oneirogenic experience is largely internal and self-directed [6].
Post-Treatment and Follow-up
  • Monitoring: Participants were monitored for adverse effects throughout the treatment session.
  • Integration: Post-treatment sessions with therapists were conducted to help participants process their experiences and integrate insights into daily life [6].
  • Outcome Assessment: The battery of clinical, cognitive, and neuroimaging assessments was repeated immediately after treatment and again at the one-month endpoint [1].

Proposed Signaling Pathways and Neural Mechanisms

The diagram below synthesizes the key molecular and systems-level mechanisms proposed for this compound's therapeutic effects in TBI, based on the cited literature [1] [3].

Mechanisms cluster_neuro Neurotransmitter Systems cluster_downstream Downstream Effects cluster_systems Systems-Level Outcomes cluster_clinical Clinical Improvements This compound This compound NMDA NMDA Receptor This compound->NMDA Opioid κ & μ Opioid Receptors This compound->Opioid Sigma σ-1 & σ-2 Receptors This compound->Sigma SERT Serotonin Transporter This compound->SERT DAT Dopamine Transporter This compound->DAT NT Increased Neurotrophic Factors (BDNF, GDNF) NMDA->NT Opioid->NT Sigma->NT SERT->NT DAT->NT NP Enhanced Neuroplasticity (Dendritic Arbor Growth) NT->NP Theta ↑ Theta Rhythms NP->Theta Complexity ↓ Cortical Activity Complexity NP->Complexity Exec Improved Executive Function Theta->Exec PTSD Reduced PTSD Symptoms Complexity->PTSD

Research Gaps and Future Directions

While results are promising, this research is in its early stages. Key considerations for future work include:

  • Need for Controlled Trials: The current data comes from open-label, observational studies. Double-blind, placebo-controlled, randomized clinical trials (RCTs) are essential to confirm efficacy and safety [1] [2].
  • Long-Term Durability: Follow-up in the published studies was limited to one month. Research is ongoing to determine the long-term durability of the treatment effects [6].
  • Mechanism Elucidation: Further research is needed to precisely link this compound's molecular-level actions to the observed systems-level changes in brain activity and clinical improvements.
  • Broader Applications: Based on its neuro-rehabilitative effects, researchers speculate that this compound could have therapeutic potential for other forms of PTSD, anxiety, and depression not linked to TBI [4] [5].
  • Regulatory and Funding Landscape: Promising results have spurred significant investment, such as the $50 million Texas this compound Initiative to fund FDA-approved clinical trials, which may help overcome the regulatory hurdles associated with its Schedule I status [4] [3] [5].

References

Application Notes: Ibogaine for Multiple Sclerosis Neuroimaging

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Rationale Multiple sclerosis (MS) is a chronic neurodegenerative disease characterized by demyelination, neuroinflammation, and neuronal loss [1] [2]. A compelling case report published in 2025 suggests that ibogaine, a psychoactive indole alkaloid, may have neuroregenerative potential for MS. The report documented significant lesion reduction and clinical improvements in two patients following a novel this compound treatment protocol [1] [3]. These findings provide a strong rationale for further investigation using advanced neuroimaging to quantify this compound's effects on brain structure and integrity.

2. Summary of Preliminary Evidence The foundational case report describes two patients with different MS subtypes who underwent this compound treatment [1] [4]:

  • Patient A: A 41-year-old male with Relapsing-Remitting MS (RRMS), post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI).
  • Patient B: A 44-year-old female with Secondary Progressive MS (SPMS) and complex PTSD.

As shown in the table below, both patients showed marked clinical improvement and objective changes on brain imaging after treatment, including lesion volume shrinkage and alterations in Apparent Diffusion Coefficient (ADC) values, which suggest possible remyelination and reduced inflammation [1] [4].

Table 1: Clinical and Neuroimaging Outcomes from a Case Report

Metric Patient A (RRMS) Patient B (SPMS)
This compound Dose 1200 mg HCL (flood dose) + 20 mg/day (maintenance) 500 mg HCL (flood dose) + 20 mg/day (maintenance)
Clinical Outcomes Resolution of bladder issues; 92% reduction in fatigue score; participation in an ultramarathon [1]. Reduced spasticity; improved from wheelchair use to walking a few steps with support; increased physiotherapy tolerance from 10 mins to 1 hour [1] [4].

| Neuroimaging Outcomes | • 71% reduction in lesion volume • Decreased mean ADC within the lesion [1] [4] | • Patterns of cortical thickening and thinning in motor and emotional processing regions • Changes in ADC values in subcortical regions [1] [4] | | Proposed Mechanisms | Remyelination, reduced neuroinflammation, increased neurotrophic factors (GDNF, BDNF), and promotion of neuroplasticity [1] [5] |

3. Proposed Mechanisms of Action this compound's potential effects in MS are believed to be mediated by multiple pharmacological mechanisms, summarized in the diagram below.

G cluster_1 Neuroprotection & Repair cluster_2 Immunomodulation cluster_3 Receptor Interactions This compound This compound GDNF Stimulates GDNF This compound->GDNF BDNF Stimulates BDNF This compound->BDNF Cytokines Reduces Pro-inflammatory Cytokines This compound->Cytokines NMDA NMDA Receptor Antagonism This compound->NMDA Sigma2 σ2 Receptor Interaction This compound->Sigma2 Opioid Opioid Receptor Interaction This compound->Opioid Remyelination Promotes Remyelination GDNF->Remyelination Neuroplasticity Enhances Neuroplasticity BDNF->Neuroplasticity Inflammation Decreases Neuroinflammation Cytokines->Inflammation NMDA->Neuroplasticity Proposed

Diagram 1: Proposed key mechanisms of this compound action relevant to MS pathology.

Detailed Experimental Protocols

1. Subject Selection and Inclusion Criteria A rigorous screening process is critical due to this compound's known cardiac risks [1] [6].

  • Diagnosis: Adults (age 18-65) with a confirmed diagnosis of RRMS or SPMS.
  • Health Status: Patients should be clinically stable. Key exclusion criteria must include:
    • History of cardiovascular disease, abnormal ECG, or prolonged QTc interval.
    • Severe liver or kidney impairment.
    • Personal or family history of psychotic disorders.
    • Concomitant use of medications that prolong QT interval or interact with this compound metabolism (e.g., CYP2D6 inhibitors) [1] [6].

2. This compound Administration and Safety Protocol This protocol is adapted from published case studies and must be conducted in an inpatient setting with 24-hour medical monitoring [1] [7].

  • Pre-treatment Cardiac Screening: Full metabolic panel and 12-lead ECG.
  • Cardiac Risk Mitigation: Pre-treatment with magnesium infusion to prevent arrhythmia.
  • Dosing:
    • Flood Dose: Administer this compound hydrochloride in capsules over 1.5 hours. The dose should be weight-adjusted (e.g., 8-12 mg/kg) and potentially titrated based on patient tolerance [1] [6].
    • Maintenance Dosing: Following the flood dose, a daily low-dose regimen (e.g., 20 mg/day) may be continued [1].
  • Monitoring: Continuous cardiac telemetry for at least 12-24 hours post-administration. Vitals should be checked every 30 minutes during waking hours [1].
  • Post-treatment: Administer lactulose to accelerate this compound metabolism and clearance [1].

3. Neuroimaging Acquisition and Analysis Workflow The imaging protocol focuses on quantifying structural changes and tissue integrity, leveraging techniques like diffusion-weighted imaging (DWI) and cortical thickness analysis [1] [8]. The following workflow outlines the key steps for data processing.

G Start MRI Acquisition (T1, T2, DWI) Preproc DWI Preprocessing Start->Preproc Cortical Cortical Surface Reconstruction (FreeSurfer with SynthSeg/SynthSR) Start->Cortical Lesion Manual Lesion Segmentation (3D Slicer) Start->Lesion ADC Calculate ADC Maps Preproc->ADC Reg Co-register Images (ANTs SyN Algorithm) ADC->Reg Cortical->Reg Lesion->Reg Analysis Data Extraction & Analysis Reg->Analysis

Diagram 2: Neuroimaging data processing workflow from acquisition to analysis.

Key steps in the imaging protocol include:

  • Data Acquisition:
    • Acquire T1-weighted and T2-weighted anatomical images.
    • Acquire Diffusion-Weighted Imaging (DWI) data.
    • Schedule scans at baseline (pre-treatment) and at follow-up time points (e.g., 3, 6, and 10 months post-treatment) [1].
  • Image Processing:
    • DWI Preprocessing: Perform brain extraction on trace images using FSL's BET2 tool. Apply the resulting brain mask to calculated ADC images [1].
    • Cortical Parcellation: Use the FreeSurfer recon-all-clinical pipeline, incorporating SynthSeg and SynthSR for robust segmentation of clinical-grade scans. Employ the Desikan-Killiany atlas for parcellation [1].
    • Lesion Segmentation: Manually outline lesions on T1 anatomical images using software like 3D Slicer to create a region of interest (ROI) mask [1].
    • Image Registration: Implement a multi-stage registration process using ANTs (Advanced Normalization Tools), including intra-subject longitudinal rigid registration and diffeomorphic registration (SyN algorithm) to align DWI and anatomical spaces [1].
  • Quantitative Analysis:
    • Extract lesion volume and mean ADC values from the lesion ROIs.
    • Measure cortical thickness changes across brain regions.
    • Perform clustering analysis (e.g., Gaussian Mixture Models) on cortical thickness changes to identify patterns of neuroplasticity [1].

4. Adjunctive Clinical Assessments To correlate imaging findings with clinical outcomes, administer standardized scales at baseline and follow-up:

  • Multiple Sclerosis Quality of Life Index (MSQLI): Captures fatigue, bladder control, and mental and physical health summaries [1].
  • Hauser Ambulation Index (HAI): Quantifies mobility and walking ability [1].

Critical Considerations for Drug Development

  • Cardiac Safety: this compound blocks the hERG potassium channel, prolonging the QT interval and creating a risk of fatal arrhythmias (Torsades de Pointes). This is the primary safety concern and necessitates intensive cardiac monitoring [1] [6].
  • Legal and Regulatory Status: this compound is a controlled substance in many countries and is not an approved treatment for MS. Any research program must secure appropriate regulatory approvals (e.g., FDA Investigational New Drug application) [9].
  • Conflicts of Interest: The authors of the foundational case report are affiliated with Ambio Life Sciences, which offers this compound treatments and funded the study. This underscores the need for independent validation [3].
  • Early Stage of Evidence: Current evidence is based on two case reports. While promising, these findings are preliminary and require confirmation through well-designed controlled clinical trials with larger sample sizes [4].

References

Comprehensive Application Notes and Experimental Protocols for Ibogaine Administration in Substance Use Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ibogaine and Northis compound

This compound is a naturally occurring psychoactive indole alkaloid found in the root bark of the African shrub Tabernanthe iboga, which has been used for centuries in spiritual and healing ceremonies by indigenous peoples of West Central Africa, particularly adherents of the Bwiti religion. [1] [2] [3] The compound has gained significant research interest due to its purported anti-addictive properties, with anecdotal and growing scientific evidence supporting its efficacy in reducing craving and withdrawal symptoms across multiple substance use disorders (SUDs). [1] [3] Chemically classified as 12-methoxyibogamine, this compound is rapidly metabolized in the liver to its primary active metabolite, northis compound, which exhibits an extended half-life of approximately 28-49 hours and may contribute significantly to this compound's long-lasting therapeutic effects. [1] [4]

The current legal status of this compound presents significant barriers to widespread clinical research and application. In the United States, this compound is designated as a Schedule I substance, defined as having no currently accepted medical use and a high potential for abuse. [1] [2] This classification has limited rigorous clinical investigation, though research continues in countries where this compound is legally prescribed (e.g., New Zealand, Canada) or unregulated (e.g., Mexico, Thailand, the Netherlands). [1] [2] Despite regulatory challenges, recent years have seen growing interest from the scientific community in elucidating this compound's mechanisms of action, therapeutic potential, and safety profile, particularly in the context of the ongoing opioid crisis and the limitations of existing pharmacotherapies for SUDs. [1] [5]

Mechanisms of Action

This compound exhibits a complex polypharmacology that involves interactions with multiple neurotransmitter systems simultaneously. Unlike many pharmaceuticals designed for specificity, this compound's therapeutic effects appear to emerge from its synergistic actions across diverse neural targets. [1] [3] [4] Understanding this multi-receptor profile is essential for both research applications and clinical implementation.

Primary Molecular Targets

Table 1: Major Pharmacological Targets of this compound and Northis compound

Target Action Potential Therapeutic Relevance
Serotonin transporter (SERT) Noncompetitive inhibition / Serotonin reuptake inhibition Mood stabilization, reduced craving
5-HT2A serotonin receptor Agonism Hallucinogenic/psychedelic effects
NMDA receptor Antagonism Reduced excitotoxicity, neuroprotection
κ-opioid receptor Agonism (northis compound) Mood regulation, potential dysphoria
μ-opioid receptor Partial agonism/antagonism Attenuation of withdrawal symptoms
α3β4 nicotinic acetylcholine receptor Antagonism Reduced reward signaling
σ-1 and σ-2 receptors Binding affinity Cellular stress response modulation

The serotonergic effects of this compound are particularly noteworthy, with both this compound and northis compound demonstrating potent activity as serotonin reuptake inhibitors. [1] [3] Northis compound exhibits even higher affinity for the serotonin transporter than the parent compound, which may contribute to sustained antidepressant and anxiolytic effects observed following this compound administration. [4] The compound's hallucinogenic properties are primarily mediated through agonist activity at the 5-HT2A serotonin receptor, similar to other classic psychedelics. [1]

This compound's actions on the endogenous opioid system are complex and somewhat paradoxical. While early research suggested mu-opioid receptor agonism, more recent in vitro studies indicate only partial agonism or even antagonism at these receptors. [1] Northis compound functions as a weak mu-opioid receptor antagonist while simultaneously demonstrating kappa-opioid receptor agonism. [4] This unique profile may contribute to this compound's ability to alleviate opioid withdrawal symptoms without producing the euphoric effects associated with traditional opioid agonists.

Neuroplasticity and Gene Expression

Beyond immediate receptor interactions, this compound influences neurotrophic factors and gene expression patterns. Research indicates that this compound upregulates glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area, a key reward processing region. [1] This neurotrophic effect may support the restoration of dopaminergic neurons compromised by chronic drug use. Additionally, evidence suggests that this compound can reverse drug-induced changes in gene expression, potentially returning neuroreceptors to a pre-addiction state. [1] [3]

Recent research has revealed that this compound administration following repeated morphine exposure upregulates myelination markers 2′,3′-cyclic nucleotide 3′-phosphodiesterase (CNP) and myelin basic protein (MBP) in the internal capsule of rats. [4] This suggests that this compound may promote remyelination following opioid-induced white matter damage, representing a novel mechanism through which it might address the neuropathology of substance use disorders. The kappa opioid receptor activity of this compound may contribute to this effect, as this receptor is known to influence oligodendrocyte differentiation and remyelination processes. [4]

The following diagram illustrates this compound's primary mechanisms of action and their functional consequences:

IbogaineMechanisms cluster_neurotransmitter Neurotransmitter Systems cluster_effects Cellular & Structural Effects cluster_functional Functional Outcomes This compound This compound/Northis compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibition NMDA NMDA Receptor This compound->NMDA Antagonism KOR κ-Opioid Receptor This compound->KOR Agonism MOR μ-Opioid Receptor This compound->MOR Partial Agonism nAChR α3β4 nAChR This compound->nAChR Antagonism GDNF GDNF Upregulation SERT->GDNF Neuroplasticity Neuronal Growth NMDA->Neuroplasticity Myelination Enhanced Myelination KOR->Myelination GeneExp Gene Expression Modification MOR->GeneExp Withdrawal Reduced Withdrawal GDNF->Withdrawal Craving Decreased Craving Neuroplasticity->Craving Reset Neural Circuit 'Reset' Myelination->Reset GeneExp->Withdrawal Withdrawal->Craving Craving->Reset

Diagram 1: this compound's multi-target mechanism of action contributing to therapeutic effects in substance use disorders. The complex polypharmacology involves direct neurotransmitter system modulation (blue) leading to cellular and structural changes (red) that ultimately produce functional improvements (green).

Efficacy Data Summary

Preclinical Evidence

Animal studies provide compelling evidence for this compound's efficacy across multiple substance classes. A comprehensive systematic review and meta-analysis of 27 animal studies demonstrated that this compound significantly reduces drug self-administration, particularly during the first 24 hours after administration. [6] This effect was consistent across various substances, including opioids, psychostimulants, and alcohol. Interestingly, the same analysis found that this compound had no significant effect on drug-induced conditioned place preference, suggesting its primary anti-addictive action may be on consumption and craving rather than on the rewarding properties of the drugs themselves. [6]

Recent research in Sprague Dawley rats has revealed that this compound administration following repeated morphine exposure produces significant upregulation of myelination markers in the internal capsule. [4] Specifically, the combination increased CNP mRNA expression immediately after administration, with protein expression significantly elevated at 72 hours post-administration. Similarly, MBP mRNA and protein expression were substantially upregulated at 72 hours following this compound treatment in morphine-exposed animals. [4] These findings suggest that this compound may address the white matter pathology associated with chronic opioid use, representing a novel mechanism underlying its therapeutic effects.

Clinical Evidence

Table 2: Clinical Evidence for this compound in Substance Use Disorders

Study Type Population Intervention Key Findings Reference
Observational 88 patients with problematic opioid use This compound treatment in non-clinical setting Significant reduction in withdrawal symptoms and opioid cravings; 30% remained abstinent post-treatment [7]
Open-label 30 male veterans with TBI & opioid dependence Magnesium-ibogaine therapy 88% reduction in PTSD, 87% reduction in depression, 81% reduction in anxiety symptoms at 1 month [5] [7]
Case series Multiple SUD patients This compound HCl in clinical setting Reduction in opioid craving, elimination of withdrawal signs, transition to abstinence [1]
Survey Individuals receiving this compound for SUD Various dosing protocols Improvements in functioning, PTSD, depression, and anxiety persisting ≥1 month [5]

A recent landmark study with 30 special operations veterans with traumatic brain injury (TBI) and clinically severe psychiatric symptoms demonstrated dramatic improvements following this compound treatment. [5] Participants received oral this compound along with magnesium to prevent potential cardiac complications. At one month post-treatment, average disability ratings improved from 30.2 (mild to moderate disability) to 5.1 (no disability) on the World Health Organization Disability Assessment Scale. [5] Additionally, participants experienced average reductions of 88% in PTSD symptoms, 87% in depression symptoms, and 81% in anxiety symptoms relative to baseline. These impressive outcomes persisted for at least one month after treatment, suggesting sustained benefits rather than transient effects. [5]

Research also indicates that this compound may be uniquely effective for opioid detoxification. Unlike other psychedelics such as ayahuasca, this compound provides "instantaneous relief of withdrawal symptoms" during detoxification from opioids, including methadone. [2] This rapid alleviation of acute withdrawal discomfort may facilitate engagement in subsequent psychosocial treatments and improve long-term recovery outcomes. The anti-addictive properties of this compound appear to extend beyond opioids to include cocaine, methamphetamine, nicotine, and alcohol, based on both human anecdotal reports and animal studies. [1] [3] [6]

Safety and Toxicity Profile

Cardiac Safety Concerns

The most significant safety concern with this compound is its potential for cardiotoxicity. This compound can cause QT interval prolongation and potentially fatal cardiac arrhythmias, with several documented fatalities attributed to cardiac arrest following administration. [1] [2] This effect is thought to result from this compound's action as a stimulant that can significantly increase heart rate, thereby elevating myocardial oxygen demand and predisposing to arrhythmias in vulnerable individuals. [2] The risk appears to be amplified by pre-existing cardiac conditions, electrolyte imbalances, and concomitant use of medications that prolong the QT interval.

Recent protocols have incorporated magnesium supplementation as a preventive measure against cardiac complications. The successful use of this approach in the Stanford study with veterans—where no serious cardiac adverse events occurred despite the high-risk population—suggests that careful medical screening and prophylactic measures may substantially mitigate this compound's cardiac risks. [5] Additional safety measures should include comprehensive cardiac screening (including ECG), continuous cardiac monitoring during treatment, and careful assessment of potential drug interactions.

Neurological and General Adverse Effects

This compound administration produces a range of expected neurological effects that are typically transient but can be distressing to unprepared individuals. A meta-analysis of side effects found a significant risk of developing headaches after this compound/northis compound treatment. [1] Other commonly reported adverse effects include nausea, tremor, ataxia, and transient visual and auditory disturbances. [1] [3] These effects are generally dose-dependent and most pronounced during the acute phase of the experience (typically 4-8 hours), gradually subsiding as the compound is metabolized.

Animal studies have raised concerns about potential cerebellar toxicity, with evidence of Purkinje cell loss following high doses of this compound. [6] However, the relevance of these findings to humans remains uncertain, as the doses used in some animal studies exceeded typical human therapeutic doses. Additionally, this compound can cause motor impairment in the first 24 hours after administration, which necessitates close supervision and safety measures to prevent accidents or falls. [6]

Table 3: Safety Considerations and Risk Mitigation Strategies

Risk Category Specific Concerns Risk Mitigation Strategies
Cardiac QT prolongation, tachycardia, arrhythmias, cardiac arrest Pre-treatment ECG, cardiac monitoring, magnesium supplementation, electrolyte management
Neurological Ataxia, tremor, seizures (rare) Fall precautions, continuous supervision, seizure precautions
Psychiatric Anxiety, confusion, psychosis (in vulnerable individuals) Thorough psychiatric screening, supportive setting, benzodiazepines for agitation
Drug Interactions Serotonin syndrome (with SSRIs), respiratory depression (with opioids) Comprehensive medication review, appropriate washout periods
General Nausea, vomiting, headache Anti-emetics, hydration, symptomatic treatment

Experimental and Clinical Protocols

Preclinical Research Protocols

Animal Model Selection: For studies investigating this compound's effects on substance use disorders, the most commonly used and appropriate animal models are Sprague Dawley rats (200-300g) and C57BL/6 mice (20-30g). [4] [6] These models have well-characterized responses to addictive substances and allow for translational comparisons with human neurobiology.

Dosing Regimens: Based on published literature, effective dosing protocols for rodent models include:

  • Acute intervention model: Single this compound hydrochloride doses of 20-50 mg/kg administered intraperitoneally following establishment of addictive behaviors. [4] [6]
  • Escalating morphine pretreatment: For opioid-focused research, administer escalating morphine doses (5-15 mg/kg) over 10 days prior to this compound intervention to model opioid dependence. [4]
  • Control groups: Must include vehicle-treated controls, drug-only controls, and this compound-only controls to isolate specific effects. [4]

Assessment Timeline: Data collection should occur at multiple time points: immediately pre-dose, during acute effects (1-8 hours post-administration), 24 hours post-administration, and 72 hours post-administration to capture both immediate and sustained effects. [4] For studies investigating neuroplastic changes, additional time points at 7-14 days may be necessary to capture delayed effects on neural structure and function.

The following diagram illustrates a standardized preclinical research workflow for investigating this compound's effects:

PreclinicalWorkflow cluster_grouping Experimental Group Assignment (n=10/group) cluster_dosing Intervention Phase cluster_assessment Assessment Phase Group1 Saline Control Group2 Morphine Control (5-15 mg/kg, 10 days) Dosing This compound HCl Administration (50 mg/kg, i.p.) Group2->Dosing Group3 This compound Control (50 mg/kg single dose) Group3->Dosing Group4 Morphine + this compound (24h termination) Group4->Dosing Group5 Morphine + this compound (72h termination) Group5->Dosing Monitoring Continuous Monitoring (Behavioral, Neurological) Dosing->Monitoring Tissue Tissue Collection (Internal Capsule) Monitoring->Tissue Molecular Molecular Analysis (qPCR, Western Blot) Tissue->Molecular Targets Assessment Targets: • CNP mRNA/Protein • MBP mRNA/Protein Molecular->Targets

Diagram 2: Standardized preclinical research workflow for investigating this compound's effects on myelination markers in opioid-exposed animal models. This protocol follows established methodologies from recent publications.

Clinical Administration Protocols

Candidate Screening: Comprehensive medical and psychiatric evaluation is essential prior to this compound administration. Exclusion criteria should include: history of cardiac arrhythmias or prolonged QT interval, severe hepatic impairment, personal or family history of psychosis, current use of contraindicated medications (including SSRIs, opioids, and QT-prolonging drugs), and pregnancy. [1] [2] [5]

Preparation Phase: Participants should undergo a 7-10 day preparation period that includes:

  • Medical detoxification from opioids and other contraindicated substances
  • Psychological preparation and establishment of therapeutic rapport
  • Education about the this compound experience and potential effects
  • Baseline assessments (ECG, laboratory tests, psychiatric scales)

Dosing and Administration: Based on successful clinical protocols:

  • Therapeutic dose range: 10-20 mg/kg this compound HCl administered orally under medical supervision [1] [5]
  • Magnesium supplementation: 1-2 grams IV during administration to reduce cardiac risk [5]
  • Setting: Medically equipped facility with continuous cardiac monitoring and emergency equipment available
  • Staffing: Multidisciplinary team including physician, nurse, and therapeutic support staff

Monitoring and Support:

  • Acute phase (0-12 hours): Continuous cardiac monitoring, frequent vital signs, physical and emotional support
  • Integration phase (12-72 hours): Supportive care, psychological integration, management of transient side effects
  • Follow-up: Structured aftercare planning, ongoing support, and scheduled follow-up assessments

Research Gaps and Future Directions

Despite promising findings, significant research gaps remain in our understanding of this compound's therapeutic potential and mechanisms. Currently, no this compound-based treatments have received approval from major regulatory agencies like the FDA, primarily due to safety concerns and the limited number of large-scale, randomized controlled trials. [7] Future research priorities should include:

  • Randomized controlled trials comparing this compound to standard treatments for substance use disorders
  • Dose-finding studies to establish optimal therapeutic windows that maximize efficacy while minimizing risks
  • Long-term follow-up studies to determine durability of treatment effects and identify predictors of response
  • Neuroimaging studies in humans to elucidate this compound's effects on brain structure and function
  • Development of this compound analogs with improved safety profiles, such as 18-MC and (-)-10-fluoroibogamine [8]

Recent advances in total chemical synthesis of this compound and its analogs may facilitate more extensive medicinal chemistry efforts. [8] The development of synthetic pathways from inexpensive, widely available starting materials like pyridine could make this compound more accessible for research while reducing pressure on natural plant sources. [8] Additionally, the creation of novel analogs like (-)-10-fluoroibogamine, which demonstrates potent effects on neuronal structure and serotonin transporters without the cardiac risks of natural this compound, represents a promising direction for future therapeutic development. [8]

Conclusion

This compound represents a unique and promising approach to the treatment of substance use disorders, particularly opioid dependence. Its complex polypharmacology, targeting multiple neurotransmitter systems simultaneously, may underlie its ability to rapidly reduce withdrawal symptoms, drug craving, and promote neural repair processes. Recent clinical evidence, particularly in veterans with traumatic brain injury, demonstrates dramatic improvements in functioning, PTSD, depression, and anxiety following this compound treatment. [5]

However, significant challenges remain, primarily related to this compound's cardiac safety profile and legal status in many countries. The implementation of rigorous safety protocols, including comprehensive medical screening, continuous cardiac monitoring, and magnesium supplementation, appears to substantially mitigate these risks. [5] Future research should focus on conducting well-designed clinical trials, developing safer analogs, and further elucidating this compound's mechanisms of action to fully realize its therapeutic potential while minimizing risks.

References

Comprehensive Application Notes and Protocols for Assessing Ibogaine-Induced Cardiac Safety in Preclinical and Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Cardiac Safety Concerns with Ibogaine

This compound is a naturally occurring psychoactive indole alkaloid derived from the root bark of the African shrub Tabernanthe iboga that has shown promising anti-addictive properties for various substance use disorders including opioids, cocaine, and alcohol. Despite its therapeutic potential, this compound has been associated with significant cardiac safety concerns, particularly QT interval prolongation and life-threatening ventricular arrhythmias such as Torsades de Pointes (TdP). These application notes provide detailed protocols for researchers and drug development professionals to systematically assess and mitigate this compound's cardiac risks during preclinical and clinical development [1] [2].

The clinical urgency for these protocols is underscored by multiple case reports of sudden cardiac death temporally associated with this compound use. A comprehensive review of this compound-related fatalities identified 19 cases between 1990 and 2007, with several occurring in individuals with preexisting cardiac conditions or in conjunction with other substances. The primary risk mechanism is this compound's inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a critical role in cardiac repolarization. This inhibition leads to prolonged action potential duration in ventricular cardiomyocytes, manifesting as QT interval prolongation on the surface ECG and creating a substrate for malignant arrhythmias [1] [3].

Molecular Mechanisms of Cardiotoxicity

Electrophysiological Pathways

This compound and its primary active metabolite northis compound (with a significantly longer plasma half-life of 28-49 hours) both inhibit the hERG potassium channel responsible for the rapid delayed rectifier potassium current (I~Kr~) in ventricular cardiomyocytes. This inhibition delays repolarization, prolonging the action potential duration and consequently the QT interval on the electrocardiogram. The concentration-dependent effect of this inhibition has been demonstrated in human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CM), where therapeutic concentrations of this compound (3 μM) significantly prolonged the action potential duration [3].

The proarrhythmic potential emerges from this prolonged repolarization, which can promote early after-depolarizations (EADs) and dispersion of repolarization across the ventricular wall. When combined with additional risk factors such as hypokalemia, bradycardia, or structural heart disease, this creates a vulnerable substrate for Torsades de Pointes. Northis compound's extended half-life is particularly concerning as it explains the delayed incidence of cardiac adverse events many hours or even days after this compound administration, necessitating prolonged monitoring periods beyond the initial 24-hour window [4] [1].

G This compound This compound Northis compound Northis compound This compound->Northis compound CYP2D6 hERG_Channel hERG_Channel This compound->hERG_Channel Inhibits Northis compound->hERG_Channel Inhibits AP_Prolongation AP_Prolongation hERG_Channel->AP_Prolongation Reduces IKr QT_Prolongation QT_Prolongation AP_Prolongation->QT_Prolongation EADs EADs AP_Prolongation->EADs TdP TdP QT_Prolongation->TdP EADs->TdP

Figure 1: Molecular pathway of this compound-induced cardiotoxicity. This compound and its metabolite northis compound inhibit hERG potassium channels, reducing I~Kr~ current and leading to action potential prolongation, which manifests as QT prolongation on ECG and creates substrate for triggered arrhythmias (EADs) and Torsades de Pointes (TdP).

Clinical Evidence and Quantitative Risk Assessment

Summary of Clinical QTc Prolongation Evidence

Table 1: Clinical Evidence of this compound-Induced QTc Prolongation

Study Design Population This compound Dose Mean QTc Prolongation QTc >500 ms Key Findings
Open-label observational [5] Opioid-dependent patients (n=14) 10 mg/kg +95 ms (range: +29 to +146 ms) 50% of subjects Prolongation >450 ms persisted beyond 24 hours in 6/14 subjects
Case report [4] Single patient (opioid dependency) 65-70 mg/kg QTc = 714 ms (peak) Present QT normalization required 7 days; ventricular flutter occurred
Case series [1] Multiple reports 8.75-35 mg/kg 480-663 ms (peak values) Frequent Association with hypokalemia increases risk
Veterans with TBI [2] Special Operations Forces (n=30) Not specified (with magnesium) No clinically meaningful prolongation None Suggests magnesium may mitigate cardiotoxicity

The dose-dependent relationship between this compound and QTc prolongation is evident across multiple studies, with higher doses correlating with more pronounced effects. The extreme case of a 61-year-old male who ingested an estimated 65-70 mg/kg of this compound demonstrates the potential severity, with QTc prolongation to 714 ms and subsequent ventricular flutter requiring defibrillation. Importantly, the time course of effect can be prolonged due to northis compound's extended half-life, with this case showing QTc normalization requiring 7 days [4].

The clinical relevance of these findings is substantial, as QTc values exceeding 500 ms are associated with significantly increased risk of TdP. In the observational study of opioid-dependent patients, 50% reached this threshold following a 10 mg/kg dose, which is considered in the lower range of those administered in previous studies. This highlights that even moderate doses within the purported therapeutic range can produce clinically dangerous QTc prolongation [5].

Safety Monitoring Protocol for Clinical Trials

Pre-Treatment Screening and Risk Assessment

Comprehensive cardiac screening must be implemented before this compound administration to identify absolute and relative contraindications. The following elements constitute a minimal screening protocol:

  • 12-lead ECG with manual QTc measurement (preferably using Fridericia's correction formula) by experienced researchers to establish baseline values. Exclusion criteria should include QTc >450 ms for men and >470 ms for women, consistent with the protocols used in recent clinical studies [5].
  • Cardiac history and family history assessment focusing on previous arrhythmias, syncope, unexplained seizures, or sudden cardiac death in first-degree relatives under age 40. Patients with known structural heart disease, including coronary artery disease, cardiomyopathy, or significant valvular heart disease should be excluded [6].
  • Electrolyte panel (potassium, magnesium, calcium) with correction of any abnormalities prior to this compound administration. Multiple case reports have identified hypokalemia as a significant co-factor in this compound-related arrhythmias [4] [1].
  • Assessment of concomitant medications for drugs known to prolong QT interval or inhibit CYP2D6 metabolism. Particular caution is required with methadone, which both prolongs QT and inhibits this compound metabolism, creating a potentially dangerous interaction [2].
  • Genetic screening consideration for congenital Long QT Syndrome in high-risk individuals, though routine testing is not currently standard in all protocols.
Monitoring During and After Administration

Continuous cardiac monitoring with resuscitation equipment available is mandatory during this compound treatment and should continue for a minimum of 24-72 hours post-administration, with consideration for extended monitoring in cases where significant QTc prolongation is observed.

  • Continuous 12-lead ECG monitoring for at least 24 hours post-administration, with measurements at baseline, 1, 2, 3, 4, 6, 8, 12, and 24 hours, with particular attention to the peak effect period between 3-8 hours post-administration [5].
  • QTc measurement protocol using simultaneous 12-lead ECGs recorded at 25 mm/s speed. QT interval should be measured manually by two independent researchers in leads II and V5, taking the average of 3-5 consecutive beats. Fridericia's correction formula (QTcF = QT/RR^1/3^) should be applied for heart rate correction [5].
  • Safety thresholds and intervention protocol for QTc >500 ms or increase >60 ms from baseline, with consideration for magnesium infusion (2-4 g IV over 10-20 minutes) as a preventive measure against TdP, based on recent studies in veterans with traumatic brain injury where magnesium co-administration appeared to mitigate this compound's cardiotoxicity [2].
  • Extended monitoring for at least 72 hours in cases where significant QTc prolongation (>450 ms) persists at 24 hours, given northis compound's extended half-life and case reports of delayed arrhythmogenesis [4].

Experimental Protocols for Preclinical Assessment

In Vitro hERG Assay Protocol

Purpose: To quantitatively assess this compound and northis compound inhibition of the hERG potassium channel using patch clamp electrophysiology.

Materials:

  • HEK293 or CHO cells stably expressing hERG channels
  • Whole-cell patch clamp setup with appropriate amplifier and data acquisition system
  • This compound and northis compound test compounds dissolved in DMSO (final concentration <0.1%)
  • External solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
  • Internal pipette solution: 130 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2 with KOH)

Methods:

  • Maintain cells in appropriate culture conditions and plate on glass coverslips 24-48 hours before experimentation
  • Establish whole-cell configuration with pipette resistance of 2-4 MΩ
  • Apply depolarizing pulse to +20 mV for 4 seconds from holding potential of -80 mV, followed by repolarization to -50 mV for 6 seconds to elicit tail current
  • Record control measurements until tail current amplitude stabilizes
  • Apply test compounds in increasing concentrations (0.1, 0.3, 1, 3, 10 μM) with adequate wash-in time between concentrations
  • Measure tail current amplitude after each concentration and normalize to control
  • Plot concentration-response curve and calculate IC~50~ value using nonlinear regression

Expected Results: this compound typically exhibits IC~50~ values of 3-4 μM for hERG inhibition, with northis compound showing similar potency [3].

Action Potential Duration Assessment in hiPS-CM

Purpose: To evaluate the functional impact of hERG inhibition on action potential morphology and duration in human-derived cardiomyocytes.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CM)
  • Current-clamp setup for action potential recording
  • Tyrode's solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

Methods:

  • Culture hiPS-CM according to manufacturer's instructions
  • Establish current-clamp configuration with appropriate pipette solution
  • Elicit action potentials at 1 Hz pacing frequency using 4 ms depolarizing current pulses at 125% threshold level
  • Record stable control action potentials for 5-10 minutes
  • Apply this compound/northis compound at therapeutic concentrations (1-3 μM)
  • Monitor changes in action potential duration at 90% repolarization (APD~90~)
  • Include washout period to assess reversibility

Expected Results: Therapeutic concentrations (3 μM) of this compound and northis compound significantly prolong APD~90~ in hiPS-CM by approximately 20-30%, demonstrating their direct effect on human cardiac repolarization [3].

Data Analysis and Interpretation

ECG Data Processing and Statistical Analysis

Comprehensive ECG analysis should include both automated and manual measurements to ensure accuracy, as automated algorithms may not properly account for this compound-induced morphological changes.

  • QT measurement protocol: QT interval should be measured from the onset of the QRS complex to the end of the T wave, defined as return to TP baseline. When T and U waves are fused, the tangent method should be employed to define the T wave end point [5].
  • Inter-rater reliability: Given the moderate correlation (r=0.64) observed between independent researchers in previous studies, measurements should be performed by two trained investigators with resolution of discrepancies by consensus or third reviewer [5].
  • Statistical analysis plan: Repeated measures ANOVA with post-hoc testing should be used to assess time-dependent changes in QTc, with Pearson correlation to examine relationships between this compound/northis compound plasma concentrations and QTc changes.

G ECG_Recording ECG_Recording Manual_QT_Measurement Manual_QT_Measurement ECG_Recording->Manual_QT_Measurement 12-lead Automated_Analysis Automated_Analysis ECG_Recording->Automated_Analysis Simultaneous QTc_Calculation QTc_Calculation Manual_QT_Measurement->QTc_Calculation Fridericia Automated_Analysis->QTc_Calculation Statistical_Analysis Statistical_Analysis QTc_Calculation->Statistical_Analysis Safety_Decision Safety_Decision Statistical_Analysis->Safety_Decision

Figure 2: Workflow for ECG data analysis in this compound studies. Simultaneous automated and manual QT measurements are recommended to ensure accuracy, with Fridericia's correction for heart rate, followed by statistical analysis to inform safety decisions.

Risk-Benefit Assessment Framework

Interpretation of findings should consider both the magnitude of QTc prolongation and the presence of additional risk factors. The following framework provides guidance for clinical decision-making:

  • Low risk: QTc <450 ms at all timepoints with increase <30 ms from baseline - no intervention needed
  • Moderate risk: QTc 450-500 ms or increase 30-60 ms from baseline - intensify monitoring frequency, ensure electrolyte repletion, consider magnesium prophylaxis
  • High risk: QTc >500 ms or increase >60 ms from baseline - implement immediate interventions including magnesium infusion, correct electrolytes, consider discontinuing this compound if QTc exceeds 550 ms

Contextual factors that modify risk include the presence of hypokalemia, concomitant QT-prolonging medications, bradycardia, and female sex, all of which may lower the threshold for intervention.

Conclusion and Future Directions

This compound presents a promising yet challenging therapeutic profile with significant cardiac safety concerns that must be carefully managed through rigorous preclinical assessment and clinical monitoring protocols. The standardized approaches outlined in these application notes provide a framework for systematic evaluation of this compound's cardiotoxicity throughout the drug development process.

Emerging strategies to mitigate cardiac risk include the development of this compound analogs with improved safety profiles, such as 18-methoxycoronaridine (18-MC), which retains anti-addictive properties with potentially reduced cardiotoxicity. Additionally, the co-administration of magnesium represents a promising approach to suppress this compound-induced arrhythmogenesis, as preliminarily demonstrated in recent observational studies [2].

Future research priorities should include larger controlled trials to establish the dose-response relationship between this compound and QTc prolongation, investigation of genetic factors that may predispose individuals to this compound's cardiotoxic effects, and continued development of comprehensive risk mitigation strategies that balance this compound's unique therapeutic potential against its significant cardiac risks.

References

Comprehensive Application Notes and Protocols: Ibogaine Microdosing Maintenance Regimens for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ibogaine is a naturally occurring psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga. This compound has been used for centuries in the Bwiti spiritual tradition of Gabon for ceremonial and healing purposes. The modern scientific interest in this compound emerged after observational reports in the 1960s suggested its potential to disrupt addiction patterns, particularly for opioid use disorders. This compound's pharmacology is remarkably complex, acting on multiple neurotransmitter systems simultaneously, including opioid, serotonin, dopamine, and NMDA receptors, as well as influencing various neurotrophic factors. This polypharmacological profile distinguishes it from most conventional pharmacotherapies and may underlie its unique therapeutic effects.

Microdosing involves the administration of sub-perceptual doses of a psychoactive substance, typically 5-10% of a standard psychoactive dose, in a scheduled regimen over weeks to months. Unlike "flood" or full doses of this compound that produce intense visionary experiences lasting 24-36 hours, microdosing aims to provide therapeutic benefits without profound psychoactive effects. This approach has gained interest for its potential to deliver this compound's reported neuroregenerative and mood-stabilizing effects while minimizing risks associated with higher doses, particularly cardiovascular concerns. The microdosing maintenance approach allows for prolonged exposure to this compound's active metabolite northis compound, which has a significantly longer half-life (24-50 hours) than the parent compound (approximately 7 hours) and may contribute substantially to this compound's long-term therapeutic effects through its actions on serotonin and opioid systems.

Clinical Evidence Summary

Case Studies and Observational Reports

Recent clinical observations and case reports provide preliminary evidence supporting this compound microdosing potential therapeutic benefits across multiple conditions:

  • Bipolar Depression: A 2022 case report documented a 47-year-old female with treatment-resistant bipolar depression type II who received this compound microdosing at 8mg daily (4mg twice daily) for 60 days. The patient demonstrated significant improvement on standardized assessment scales, with Beck Depression Inventory (BDI) scores reduced by 90%, Beck Anxiety Inventory (BAI) by 56%, and Beck Hopelessness Scale (BHS) by 100% at the 90-day follow-up period. Notably, no manic switch was observed despite the patient self-discontinuing mood stabilizers, suggesting potential mood-stabilizing properties [1].

  • Multiple Sclerosis (MS): Two case studies of patients with relapsing-remitting MS and secondary progressive MS received this compound "flood" doses followed by maintenance microdosing at 20mg/day. Both patients demonstrated significant neurological improvements including reduced lesion volume on MRI, decreased fatigue, improved mobility, and resolution of bladder control issues. Patient A participated in a 200-mile ultramarathon following treatment, representing a dramatic functional improvement. The MS Quality of Life Inventory (MSQLI) scores showed 92% reduction in fatigue subscores and 42% improvement in mental component summary scores [2].

  • Substance Use Disorders: While most this compound research has focused on single flood doses for addiction interruption, microdosing may play a role in maintaining recovery and addressing post-acute withdrawal symptoms. A 2018 study published in the American Journal of Drug and Alcohol Abuse found that 50% of patients receiving this compound treatment reported opioid abstinence at 3-month follow-up [3].

Quantitative Clinical Outcomes

Table 1: Standardized Assessment Scores in Bipolar Depression Case Study

Assessment Timeline BDI Score (% Reduction) BAI Score (% Reduction) BHS Score (% Reduction)
Baseline Reference Reference Reference
15 days 35% 39% 60%
43 days 85% 52% 70%
90 days 90% 56% 100%

Table 2: Multiple Sclerosis Clinical Outcomes Following this compound Treatment with Maintenance Microdosing

Clinical Measure Patient A (RRMS) Patient B (SPMS)
Treatment Protocol Flood dose + 20mg/day microdose Flood dose + 20mg/day microdose
Lesion Volume Change Substantial reduction Not quantified
Fatigue (MSQLI) 92% reduction Not reported
Mobility Restored (ultramarathon participation) Improved transfer ability, reduced spasticity
Bladder Control Completely resolved Improved
Mental Health (MSQLI) 42% improvement in mental component Not reported

Dosing Protocols and Administration

Microdosing Formulations

This compound is available in several formulations with varying alkaloid profiles and potencies, which must be considered when developing microdosing protocols:

  • This compound HCl: The pharmaceutical-grade hydrochloride salt form with highest purity and standardized dosing. Recommended for research settings requiring precision [4].
  • This compound TA (Total Alkaloids): A semi-purified extract containing this compound along with other naturally occurring alkaloids from the iboga plant. May provide a broader therapeutic profile due to multiple active compounds [4].
  • Voacanga africana extracts: Natural extracts containing this compound precursor alkaloids, sometimes used in commercial microdosing products [5].
Established Microdosing Regimens

Table 3: Documented this compound Microdosing Protocols in Clinical Observations

Protocol Characteristic Bipolar Depression Protocol [1] Multiple Sclerosis Protocol [2] General Microdosing Approach [5]
Dose 8mg daily (4mg bid) 20mg daily 0.5mL sublingual or in water (product-specific)
Duration 60 days Ongoing maintenance 1-2 months with 1-2 week breaks
Dosing Schedule Twice daily Once daily Every third day (Fadiman protocol)
Follow-up Period 90 days 3-10 months Not specified
Safety Protocol and Risk Mitigation

Cardiac safety must be prioritized in any this compound administration protocol. This compound is known to block hERG potassium channels, potentially prolonging the QT interval and increasing risk of torsades de pointes, a potentially fatal arrhythmia. The following safety measures are recommended based on clinical protocols:

  • Pre-treatment cardiac screening: Comprehensive metabolic panel and electrocardiogram to assess QTc interval and identify contraindications [2].
  • Contraindications: Preexisting cardiac conditions, hepatic impairment, pregnancy, and concomitant medications that prolong QT interval [6].
  • Medical monitoring: In clinical settings, continuous cardiac monitoring during initial dosing and regular vital sign assessments [2].
  • Medication interactions: Particular caution with opioids (risk of potentiation), stimulants, and other serotonergic agents [6].
  • Psychological screening: Assessment of personal or family history of psychiatric disorders, especially psychotic disorders, due to potential exacerbation risk [7].

Mechanisms of Action and Neuropharmacology

Multi-Receptor Interactions

This compound exhibits a complex polypharmacological profile, interacting with multiple neurotransmitter systems simultaneously. This multifaceted mechanism may underlie its potential therapeutic benefits in diverse conditions:

  • Opioid Receptor Systems: this compound acts as a weak antagonist at μ-opioid receptors and a potential agonist at κ-opioid receptors. Its metabolite northis compound shows higher affinity for these receptors and may contribute significantly to long-term effects. This activity may contribute to reduction of opioid cravings and attenuation of withdrawal symptoms without producing typical opioid agonist effects [8].

  • Serotonin System: Both this compound and northis compound function as potent serotonin reuptake inhibitors, with northis compound demonstrating higher affinity for the serotonin transporter (SERT). Unlike conventional SSRIs, this compound acts as a non-competitive inhibitor, stabilizing a unique inward-facing conformation of SERT. This may produce distinct effects on serotonin signaling relevant to mood regulation [8].

  • Dopamine System: this compound modulates dopamine signaling through binding to the dopamine transporter (DAT) and stimulating production of glial cell line-derived neurotrophic factor (GDNF). This neurotrophic factor promotes survival and function of dopamine neurons, potentially repairing circuits damaged by addiction or neurodegenerative processes [8].

  • NMDA Receptor Antagonism: Similar to ketamine, this compound acts as an NMDA receptor antagonist, which may contribute to its neuroprotective effects and influence on neuroplasticity [8].

  • Sigma Receptor Systems: this compound shows affinity for σ1 and σ2 receptor systems, which are involved in various cellular processes including neuroprotection, neuroplasticity, and modulation of neurotransmitter release [6].

Neurotrophic and Neuroregenerative Effects

Beyond receptor interactions, this compound influences several pathways involved in neural repair and plasticity:

  • Upregulation of neurotrophic factors: Increased expression of brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF) has been documented following this compound administration. These factors play crucial roles in neuronal survival, differentiation, and synaptic plasticity [2].

  • Myelination enhancement: Preclinical studies indicate this compound can upregulate myelination markers including 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) and myelin basic protein (MBP) mRNA, suggesting potential remyelination capacity relevant to multiple sclerosis treatment [2].

  • Anti-inflammatory effects: Reduction of pro-inflammatory cytokines has been observed, indicating potential to decrease neuroinflammation associated with various neurological and psychiatric conditions [2].

Research Gaps and Future Directions

Limitations of Current Evidence

The existing research on this compound microdosing has significant methodological limitations that must be addressed:

  • Limited controlled studies: Most evidence comes from case reports, small observational studies, or anecdotal accounts rather than randomized controlled trials [1] [2].
  • Standardization challenges: Variable dosing protocols, differing this compound sources (HCl vs. TA vs. root bark), and heterogeneous patient populations complicate comparisons across studies [4].
  • Placebo effects: Microdosing research across psychedelics faces challenges distinguishing pharmacological effects from placebo responses, particularly given the high expectations surrounding these compounds [9].
  • Publication bias: Potential underreporting of negative or neutral results may overstate perceived efficacy.
Priority Research Questions

Future research should address these fundamental questions:

  • What is the optimal dosing range for this compound microdosing for specific indications?
  • How does dosing frequency influence therapeutic outcomes and safety profiles?
  • What are the long-term effects (beyond 3-6 months) of maintenance microdosing?
  • How do different This compound formulations compare in efficacy and safety?
  • What patient factors predict positive responses or adverse effects?
Proposed Research Pathway

A systematic approach to this compound microdosing research should include:

  • Preclinical studies: Further elucidation of mechanisms of action, particularly northis compound's contribution to long-term effects
  • Phase I trials: Detailed pharmacokinetic profiling and dose-finding studies
  • Phase II trials: Small randomized controlled trials for specific indications (treatment-resistant depression, opioid use disorder maintenance, multiple sclerosis)
  • Phase III trials: Large multicenter trials to establish efficacy and safety
  • Long-term observational studies: Assessment of potential cumulative effects or late-emerging adverse events

Conclusion and Recommendations

Current evidence, while preliminary, suggests this compound microdosing maintenance regimens may offer novel therapeutic approaches for conditions with significant unmet medical needs, including treatment-resistant mood disorders, substance use disorders, and neurodegenerative conditions like multiple sclerosis. The documented cases of bipolar depression and MS response to microdosing protocols provide compelling rationale for controlled investigation.

Based on available evidence, researchers considering this compound microdosing studies should:

  • Prioritize cardiac safety through rigorous screening and monitoring protocols
  • Consider gradual dose initiation rather than immediate maintenance dosing
  • Utilize pharmaceutical-grade this compound HCl for standardized dosing in research settings
  • Include systematic outcome measures across multiple domains (symptomatic, functional, quality of life)
  • Plan for adequate follow-up periods to assess both short and long-term effects
  • Employ blinded designs with active placebos where feasible to control for expectancy effects

The recent $50 million allocation by the state of Texas for this compound research reflects growing recognition of its therapeutic potential and may accelerate much-needed rigorous clinical investigation [6]. As research advances, this compound microdosing may emerge as a valuable paradigm for addressing complex neuropsychiatric conditions through multi-target pharmacological approaches.

References

Comprehensive Application Notes and Protocols for Ibogaine Treatment Safety Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ibogaine and Regulatory Status

This compound is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga. It has gained significant attention for its potential in treating substance use disorders, particularly opioid dependence, with emerging applications in neurodegenerative conditions such as Parkinson's disease and traumatic brain injury. This compound's unique mechanism appears to simultaneously address both the physiological and psychological aspects of addiction, creating a "window of opportunity" for therapeutic intervention. The compound demonstrates a complex pharmacological profile with activity across multiple neurotransmitter systems, which contributes to both its therapeutic potential and its risk profile. Historically used in Indigenous spiritual practices of the Bwiti religion in Gabon and other West African regions, this compound has transitioned into experimental clinical use despite significant regulatory challenges. [1] [2] [3]

The regulatory landscape for this compound remains complex and varies significantly by jurisdiction. In the United States, this compound is classified as a Schedule I substance under the Controlled Substances Act, indicating it is deemed to have no accepted medical use and a high potential for abuse. However, other countries including Mexico, New Zealand, the Netherlands, and Portugal have established more permissive frameworks, allowing medically supervised this compound treatments to operate. In 2023, Colorado passed the Natural Medicine Regulation and Legalization Act (Senate Bill 290), which decriminalized this compound possession and laid groundwork for potential regulated healing centers, reflecting evolving attitudes toward psychedelic medicines. Canada has added this compound to its Prescription Drug List (2017), enabling medically supervised use. This patchwork regulatory environment creates both opportunities and challenges for clinical research and therapeutic application. [1] [3] [4]

Pharmacology and Mechanisms of Action

Metabolic Pathways and Pharmacokinetics

This compound undergoes complex biotransformation primarily mediated by the cytochrome P450 system, with CYP2D6 being the principal enzyme responsible for its metabolism. The compound is rapidly converted to its primary active metabolite, northis compound (10-hydroxyibogamine), which exhibits distinct pharmacological activity and significantly longer half-life than the parent compound. This compound itself has a relatively short half-life of approximately 7.5 hours, while northis compound persists in the bloodstream for up to 24-48 hours post-administration, maintaining clinically relevant concentrations for several days. This pharmacokinetic profile is further complicated by this compound's high lipophilicity, which facilitates distribution into fat tissues and subsequent slow release, potentially contributing to sustained effects. Significant interindividual variability in metabolism exists due to genetic polymorphisms in CYP2D6, classifying patients as extensive or poor metabolizers, which has important implications for dosing and safety monitoring. [5] [4]

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound
Primary Metabolic Pathway CYP2D6 demethylation Further conjugation (glucuronidation)
Half-life 7.5 hours 24-48 hours
Time to Peak Concentration 1-4 hours 2-6 hours
Protein Binding High (>90%) High (>90%)
Volume of Distribution Large (suggesting extensive tissue binding) Large
Primary Elimination Route Hepatic (biliary) / Renal Hepatic / Renal
Neurobiological Targets and Mechanisms

This compound and northis compound interact with multiple neurotransmitter systems simultaneously, which accounts for their complex pharmacological profile. They exhibit micromolar affinity for several key receptor sites including N-methyl-D-aspartate (NMDA) receptors, κ-opioid and μ-opioid receptors, and sigma-2 receptors. Additionally, both compounds interact with serotonin and dopamine transporters, with northis compound particularly noted for its ability to elevate serotonin concentrations in the brain, potentially contributing to antidepressant effects. Beyond receptor interactions, this compound influences neurotrophic factors, increasing expression of brain-derived neurotrophic factor (GDNF), which supports dopamine-producing neurons and may explain its potential application in Parkinson's disease. The dream-like state induced by this compound, which can last 24-48 hours, is thought to facilitate psychological insights and behavioral change, while its metabolite northis compound provides sustained reduction of drug cravings through its action on opioid receptors. [2] [5] [6]

Cardiac Safety Considerations

The most significant safety concern with this compound administration is its cardiotoxic potential, primarily mediated through inhibition of the hERG potassium channel (human ether-à-go-go-related gene). This interaction delays cardiac repolarization, manifesting as QT interval prolongation on electrocardiogram, which can progress to potentially fatal ventricular arrhythmias, including torsades de pointes. A comprehensive review of this compound-related fatalities identified 27 cases where this compound was implicated, with pre-existing cardiovascular conditions being a common factor. However, case reports also document life-threatening arrhythmias in individuals without known cardiac risk factors, suggesting that this compound may pose cardiac risks even to apparently healthy individuals. The metabolite northis compound appears equally cardiotoxic, if not more so, than the parent compound, maintaining prolonged concentrations in the bloodstream and extending the window of cardiovascular risk. [5] [4]

Comprehensive Safety Screening Protocol

Pre-Treatment Medical Evaluation

A comprehensive medical assessment must be completed for all candidates prior to this compound administration. This evaluation serves to identify absolute and relative contraindications, assess individual risk factors, and establish baseline parameters for monitoring during treatment. The screening should be conducted within 2-4 weeks of planned treatment and must include a detailed medical history, physical examination, and targeted diagnostic testing. Special attention should be given to personal or family history of cardiac conditions, particularly congenital long QT syndrome, sudden cardiac death, or arrhythmias. A thorough medication review is essential to identify drugs that may interact with this compound metabolism via CYP2D6 or themselves prolong QT interval. The psychological evaluation should assess for active psychotic disorders, severe untreated depression, or other psychiatric conditions that may be exacerbated by the intense psychedelic experience. [5] [7] [4]

Table 2: Essential Components of Pre-Ibogaine Medical Evaluation

Assessment Category Specific Components Rationale
Cardiovascular Screening 12-lead ECG with QT interval measurement, cardiac history, family history of sudden death or arrhythmias Identifies risk for this compound-induced arrhythmias
Hepatic and Renal Function Comprehensive metabolic panel (ALT, AST, GGT, creatinine, BUN) Assesses metabolic and elimination capacity
Substance Use History Document specific substances, amounts, duration of use, last use Informs dosing and withdrawal management
Medication Review All prescription, OTC, and herbal supplements Identifies drug interactions, particularly CYP2D6 inhibitors
Psychiatric Assessment SCID or MINI for Axis I disorders, suicide risk assessment Identifies contraindications for psychedelic therapy
Laboratory Studies Electrolytes (K+, Mg++), liver enzymes, renal function Correct imbalances that may increase cardiac risk
Exclusion Criteria and Risk Stratification

Absolute contraindications for this compound treatment include documented congenital or acquired long QT syndrome (QTc >470ms in males, >480ms in females), history of ventricular arrhythmias, recent myocardial infarction or unstable angina, severe hepatic impairment (Child-Pugh Class B or C), and concurrent use of medications with known QT-prolonging potential (e.g., methadone, certain antipsychotics, antiarrhythmics). Additional exclusion criteria include pregnancy or breastfeeding, uncontrolled hypertension, history of cerebrovascular accident or seizure disorder, and psychotic disorders. Relative contraindications requiring careful risk-benefit analysis include moderate hepatic impairment, stable coronary artery disease, bipolar disorder, and use of potent CYP2D6 inhibitors. The substance use history is particularly relevant, as individuals dependent on long-acting opioids such as methadone require extended pre-treatment tapering (typically 2-4 weeks) due to the heightened risk of adverse interactions. [5] [7] [4]

The following workflow outlines the comprehensive safety screening protocol for this compound treatment candidates:

G cluster_1 Stage 1: Comprehensive Medical Evaluation cluster_2 Stage 2: Risk Stratification & Exclusion Criteria cluster_3 Stage 3: Pre-Treatment Preparation Start Patient Presentation for This compound Treatment A1 Detailed Medical History (CV, psychiatric, substance use) Start->A1 A2 12-Lead ECG with QTc Measurement A1->A2 A3 Comprehensive Laboratory Panel (LFTs, renal function, electrolytes) A2->A3 A4 Medication Review (especially CYP2D6, QTc-prolonging drugs) A3->A4 B1 Absolute Contraindications Check (QTc >470/480ms, arrhythmias, etc.) A4->B1 B2 Relative Contraindications Assessment (moderate hepatic impairment, etc.) B1->B2 B3 Substance-Specific Considerations (Long-acting opioid taper requirement) B2->B3 Decision Appropriate Candidate for this compound Treatment? B3->Decision C1 Correct Electrolyte Imbalances (Potassium, Magnesium) C2 Adjust/Discontinue Contraindicated Medications C1->C2 C3 Psychological Preparation & Expectation Management C2->C3 Approved Proceed to Treatment with Continuous Monitoring Decision->Approved Yes Excluded Exclude from Treatment or Refer for Alternative Care Decision->Excluded No Approved->C1

Clinical Administration and Monitoring Protocol

Dosing and Administration Guidelines

This compound dosing requires careful individualization based on body weight, medical status, substance use history, and metabolic considerations. In clinical research settings, single oral doses typically range from 8-12 mg/kg for opioid detoxification, with some protocols using up to 17-20 mg/kg under strict medical supervision. Doses should be calculated using ideal body weight rather than total weight in obese patients, as this compound distributes into fat tissue and may be released gradually, increasing cumulative exposure. Administration typically uses pharmaceutical-grade This compound hydrochloride in gelatin capsules, provided on an empty stomach to reduce nausea and vomiting while ensuring consistent absorption. Some protocols employ divided dosing strategies with an initial test dose followed by the remainder of the therapeutic dose after several hours, though this approach requires careful consideration due to potential metabolic autoinduction. [7] [4] [8]

Acute Phase Monitoring Requirements

The acute monitoring period begins immediately upon this compound administration and should continue for at least 24-36 hours, with particular intensity during the first 12 hours when peak psychotropic and cardiovascular effects typically occur. Continuous cardiac monitoring with 12-lead ECG telemetry is essential, with formal 12-lead ECGs performed at baseline, 2-4 hours post-administration (coinciding with peak this compound concentrations), 8-12 hours post-administration (coinciding with peak northis compound concentrations), and 24 hours. QT interval should be measured and corrected for heart rate (QTc) using Bazett's formula, with particular attention to absolute QTc values and change from baseline. Vital signs including blood pressure, heart rate, respiratory rate, and oxygen saturation should be monitored every 30-60 minutes during the first 12 hours, then every 2-4 hours as clinically indicated. Magnesium sulfate administration (intravenous) may be considered prophylactically or therapeutically to stabilize cardiac repolarization in cases of significant QT prolongation. [5] [7]

Table 3: Intra-Treatment Monitoring Protocol and Management Strategies

Parameter Monitoring Frequency Critical Values Intervention Protocol
QTc Interval Baseline, 2-4h, 8-12h, 24h >500ms or >60ms increase from baseline Consider magnesium infusion, continuous monitoring, prepare for arrhythmia management
Heart Rate & Rhythm Continuous telemetry for first 24h Bradycardia <40 bpm, tachycardia >120 bpm, arrhythmias Protocol-based management based on rhythm abnormality
Blood Pressure Q30min × 4, Q1h × 8, Q4h thereafter Hypertension >180/110, hypotension <90/60 Position changes, fluid administration, pharmacologic intervention
Oxygen Saturation Continuous with pulse oximetry <92% sustained Supplemental oxygen, position adjustment, respiratory assessment
Temperature Q4h for first 24h >38.5°C (101.3°F) Cooling measures, investigate source of fever
Neurological Status Continuous clinical observation Severe agitation, seizure activity Low-stimulus environment, benzodiazepines for seizure
Management of Adverse Events

A structured protocol for adverse event management must be established before this compound administration. For cardiac arrhythmias, immediate access to emergency medications (magnesium sulfate, antiarrhythmics) and defibrillation capability is essential. Prolonged QTc (>500ms or increase >60ms from baseline) should prompt magnesium infusion (2-4 grams IV over 10-30 minutes) and intensified monitoring. Nausea and vomiting are common during the initial phase and may be managed with antiemetics such as ondansetron, though caution is warranted as some antiemetics may themselves prolong QT interval. Ataxia and tremors typically resolve as the acute psychedelic effects diminish but require safety measures to prevent falls. The intense psychological experience may occasionally lead to agitation or distress, which should be managed primarily through supportive verbal reassurance rather than pharmacological means when possible, though benzodiazepines may be necessary in severe cases. [5] [7] [4]

Research Gaps and Future Directions

Current Clinical Trial Landscape

The current clinical research landscape for this compound remains limited, with only nine registered clinical trials identified in a recent cross-sectional analysis. These early-phase trials primarily focus on pharmacokinetics, withdrawal symptom reduction, and safety monitoring, employing considerable methodological variability in fixed-dose versus ascending-dose designs, inclusion criteria, and outcome measures. The dominance of early-phase investigations reflects both regulatory caution and funding challenges, with no large-scale, late-phase efficacy trials currently underway. This heterogeneity in trial design complicates cross-study comparisons and meta-analytical approaches, slowing the development of evidence-based treatment guidelines. Recent research initiatives include a landmark Phase 1 trial approved by the FDA in 1993 but discontinued due to funding limitations, and more recent studies in New Zealand, Mexico, and Brazil that have provided valuable open-label safety and efficacy data but lack rigorous controlled designs. [9] [8]

A significant advancement in the field came with the recent total chemical synthesis of this compound and its analogs from pyridine, achieved by researchers at the University of California, Davis. This breakthrough creates opportunities to study therapeutic properties without reliance on plant extraction and facilitates the development of potentially safer analogs with reduced cardiac risk. Particularly promising analogs include the mirror image compound of this compound, which has demonstrated stereospecific effects on neuronal growth, and (-)-10-fluoroibogamine, which has shown exceptional effects on neuronal structure and function in preclinical models. These developments represent significant progress toward overcoming the supply limitations and safety concerns that have historically constrained this compound research. [10]

Standardization and Data Collection Needs

The development of a standardized clinical framework is essential for advancing this compound research and therapeutic application. Current efforts include Colorado's recently enacted law requiring the Department of Public Health and Environment to report behavioral health outcome data for patients undergoing psychedelic therapy and make this data freely accessible to researchers. Leading clinical providers are implementing comprehensive data collection protocols that include biological fingerprinting through pharmacokinetic analysis, detailed patient profiling encompassing physiological and psychological factors, and systematic documentation of treatment outcomes. These approaches facilitate dose-response characterization and identification of predictive biomarkers for treatment response. The emerging practice of northis compound monitoring is particularly valuable, as sustained concentrations of this active metabolite may be responsible for this compound's long-term anti-craving effects and could inform the development of "booster" protocols to maintain therapeutic benefits. [1] [7]

Table 4: Key Research Priorities for this compound Clinical Development

Research Domain Current Status Knowledge Gaps Priority Studies Needed
Cardiac Safety Case reports of arrhythmias; hERG channel mechanism identified Optimal monitoring protocols; risk stratification biomarkers Randomized controlled trials with intensive cardiac monitoring; pharmacogenetic studies
Dosing Strategies Weight-based dosing (8-20 mg/kg); single administration Impact of metabolic phenotype; therapeutic drug monitoring CYP2D6 genotype-guided dosing; pharmacokinetic-pharmacodynamic modeling
Neurodegenerative Applications Preclinical GDNF stimulation; early clinical observations Mechanism of action in Parkinson's; optimal patient selection Phase II trials in Parkinson's and MS; biomarker development
Long-term Outcomes Anecdotal reports of sustained abstinence; limited follow-up data Durability of treatment effects; predictors of success Prospective longitudinal studies; comparison with standard treatments
Novel Analog Development Total synthesis achieved; preliminary analog screening Cardiac risk reduction while maintaining efficacy Medicinal chemistry optimization; controlled clinical trials of lead candidates

Conclusion

This compound represents a promising yet challenging therapeutic agent with potential applications in substance use disorders and neurodegenerative conditions. Its complex risk-benefit profile necessitates rigorous safety screening, meticulous clinical monitoring, and individualized treatment approaches. The current regulatory environment continues to evolve, with some jurisdictions creating pathways for medically supervised administration while maintaining appropriate safeguards. Future research should prioritize standardized safety protocols, controlled clinical trials, and the development of safer analogs that retain therapeutic efficacy while minimizing cardiovascular risk. As research advances, this compound and its derivatives may offer novel treatment paradigms for conditions with limited current options, particularly opioid use disorder and treatment-resistant neurological conditions.

References

Ibogaine Co-Therapy Protocol: Vitamin Infusion & Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Protocol Component Specific Details
Core Therapeutic Agent Ibogaine hydrochloride; single "flood dose" (e.g., 500-1200 mg) administered orally in capsules over 1.5-7 hours [1] [2]
Cardioprotective Co-Therapy Magnesium infusion; administered pre- and peri-treatment to prevent QT interval prolongation and arrhythmia [1] [3] [4]
Nutritional/Vitamin Support Vitamin infusions; described as part of a "patent-pending co-therapy protocol" to promote cellular function [1] [2]
Post-Treatment Metabolic Support Lactulose; administered post-treatment to accelerate this compound metabolism and clearance [1]
Maintenance Dosing Microdosing regimen (e.g., 20 mg/day this compound HCl) post-discharge [1]

Documented Clinical Outcomes

Condition Studied Reported Efficacy Study Type & Citation
Traumatic Brain Injury (TBI) & PTSD Significant improvements in disability scores (WHO DAS 2.0), PTSD (88% reduction), depression (87%), and anxiety (81%) one month post-treatment [3]. Observational Study (n=30 veterans) [3]
Multiple Sclerosis (MS) Significant lesion shrinkage on MRI, decreased Apparent Diffusion Coefficient (suggesting remyelination), resolution of motor and bladder issues [1]. Case Report (2 patients) [1]
Severe Neuropathic Pain Marked reduction in pain scores (DN4, NPSI, NPQ) following inpatient flood dose and subsequent outpatient microdosing [2]. Case Report (1 patient) [2]
Substance Use Disorders Alleviation of withdrawal symptoms, reduced drug cravings, and sustained abstinence from opioids, cocaine, and alcohol [5] [6] [4]. Anecdotal Reports & Preclinical Studies [5] [6] [4]

Primary Safety Considerations & Contraindications

Risk Category Specific Considerations

| Cardiotoxicity | Primary Risk: QT interval prolongation via hERG potassium channel blockade, risking Torsades de Pointes [6] [4]. Mitigation: Pre-treatment ECG, continuous cardiac monitoring, magnesium co-administration [1] [3]. | | Drug Interactions | Opioids: Potentiation of effects, increased overdose risk; requires withdrawal from long-acting opioids (e.g., methadone) prior to treatment [4]. CYP2D6 Inhibitors: Can alter this compound metabolism; genotyping for CYP2D6 status is advised [7] [4]. | | Patient Screening | Exclude patients with pre-existing cardiac conditions, prolonged baseline QTc, and major psychiatric disorders (e.g., psychosis) [6] [4]. |

Experimental Protocol Methodology

For researchers aiming to replicate or build upon these findings, the following detailed methodology is synthesized from the cited clinical and pre-clinical reports.

1. Pre-Treatment Screening and Preparation

  • Medical and Psychological Screening: Comprehensive intake includes medical history, physical examination, full metabolic panel, and electrocardiogram (ECG) to rule out contraindications [1] [2] [4].
  • Substance Use Tapering: Patients with opioid use disorder must transition off long-acting opioids (e.g., methadone) well in advance under medical supervision [4].
  • Informed Consent: Detailed discussion of potential benefits, transient adverse effects (nausea, ataxia, hallucinations), and serious risks (cardiac arrhythmia) [8] [9].

2. This compound Administration and Inpatient Monitoring

  • Dosing: A single, weight-adjusted "flood dose" of this compound hydrochloride is administered orally in capsules. Doses in recent studies range from ~10 to 30 mg/kg [1] [2] [3].
  • Physiological Monitoring: Continuous cardiac monitoring (with particular attention to QTc interval) for at least the first 12-24 hours. Vital signs (BP, HR, SpO2) are recorded every 30 minutes during waking hours. Medical staff is present 24/7 [1] [2].
  • Supportive Care: Management of expected acute effects such as nausea and vomiting is provided. Magnesium is administered via IV infusion as a cardioprotectant throughout the monitoring period [3].

3. Post-Treatment and Follow-Up Assessments

  • Metabolic Support: Oral lactulose is administered post-treatment to enhance fecal elimination of this compound and its metabolites [1].
  • Outcome Measures: Validated clinical scales are administered at baseline and follow-up (e.g., 1 month, 3 months). These can include the WHO Disability Assessment Schedule (WHODAS), PTSD Checklist (PCL-5), and Beck Depression Inventory (BDI) [3].
  • Neuroimaging (Optional): For neurological studies, MRI with diffusion-weighted imaging (DWI) and cortical thickness analysis can be performed pre- and post-treatment (e.g., 3-10 months after) to quantify structural changes [1].

Experimental Workflow and Signaling Pathways

The diagrams below outline the key experimental workflow and the hypothesized neurobiological mechanisms of action for this compound.

G cluster_1 Pre-Treatment Phase cluster_2 Treatment & Monitoring Phase cluster_3 Post-Treatment & Analysis A Patient Screening & Medical Intake B ECG & Metabolic Panel A->B C Taper Off Contraindicated Drugs B->C D Baseline Clinical & Neuroimaging Assessments C->D E Pre-Treatment: Magnesium & Vitamin Infusion D->E F Oral this compound HCl 'Flood Dose' Administration E->F G Acute Phase Monitoring: Cardiac, Vitals, Adverse Events F->G H Post-Treatment: Lactulose for Metabolic Clearance G->H I Follow-up Clinical Assessments (1, 3, 6 months) H->I J Post-Treatment Neuroimaging I->J K Data Analysis & Outcome Correlation J->K

  • Figure 1: Experimental Workflow for this compound Co-Therapy Clinical Protocol*

This workflow synthesizes the multi-phase clinical protocol described in the search results, highlighting the critical steps from patient screening to data analysis [1] [2] [3].

G cluster_pharmaco Pharmacodynamic Targets cluster_downstream Downstream Neurobiological Effects cluster_outcomes Therapeutic Outcomes This compound This compound NMDA NMDA Receptor Antagonism This compound->NMDA Sigma Sigma-2 Receptor Agonism This compound->Sigma KOR κ-Opioid Receptor Agonism This compound->KOR NET Monoamine Transporter Modulation This compound->NET GDNF ↑ GDNF & BDNF (Neurotrophic Factors) NMDA->GDNF Sigma->GDNF AntiInflamm Anti-inflammatory & Antioxidant Effects Sigma->AntiInflamm Withdrawal Reduced Withdrawal & Cravings KOR->Withdrawal Psychiatry Improved Mood & PTSD Symptoms NET->Psychiatry Plasticity Enhanced Neuroplasticity GDNF->Plasticity Remyelination Remyelination (CNP, MBP Upregulation) GDNF->Remyelination Plasticity->Psychiatry Neuro Neuroregeneration & Pain Relief Plasticity->Neuro AntiInflamm->Neuro Remyelination->Neuro

  • Figure 2: Hypothesized Signaling Pathways and Mechanisms of Action of this compound*

This diagram summarizes the complex, multi-target mechanism of action of this compound and its metabolite, northis compound, as reported in the literature [1] [5] [7].

Conclusion

The co-therapy protocol combining this compound with magnesium and vitamin infusions represents a promising, albeit experimental, approach for treating complex neurological and psychiatric conditions. Its potential to produce significant and lasting benefits after a single administration is notable. However, its application is strictly limited to controlled clinical or research settings with rigorous medical screening and continuous monitoring to mitigate cardiotoxic risks. Future controlled clinical trials with larger sample sizes are essential to validate its efficacy and safety.

References

preventing ibogaine cardiac arrhythmia

Author: Smolecule Technical Support Team. Date: February 2026

The Cardiac Risk of Ibogaine

What is the primary cardiac risk associated with this compound? The main risk is the potential for this compound and its primary metabolite, northis compound, to cause a prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP) [1] [2].

What is the molecular mechanism behind this risk? The sequence of events leading to cardiotoxicity is as follows:

G This compound This compound Northis compound Northis compound This compound->Northis compound Metabolism hERG hERG This compound->hERG Inhibits Northis compound->hERG Inhibits AP AP hERG->AP Prolongs Repolarization QT QT AP->QT Causes Prolongation Arrhythmia Arrhythmia QT->Arrhythmia Risk of TdP

The key quantitative data from the literature is summarized in the table below.

Compound Key Molecular Target Potency (IC₅₀ or Effect Concentration) Experimental Model
This compound hERG potassium channel 3 µM (IC₅₀) [1] [3] Heterologously expressed hERG channels [1] [3]
Human cardiomyocyte action potential 3 µM (Prolongation) [2] Human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CM) [2]
Northis compound hERG potassium channel 3 µM (IC₅₀) [2] Heterologously expressed hERG channels [2]
Human cardiomyocyte action potential Significant prolongation [2] Human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CM) [2]
18-MC (Derivative) hERG potassium channel 15 µM (IC₅₀) [3] Heterologously expressed hERG channels [3]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Assessment Protocols

1. In Vitro hERG Channel Inhibition Assay This is a foundational screen for predicting QT prolongation risk.

  • Objective: To quantify the blockade of the hERG potassium current by a test compound.
  • Methodology:
    • Cell Line: Use a mammalian cell line (e.g., tsA-201 or HEK293) stably expressing the hERG channel [3] [2].
    • Technique: Whole-cell patch-clamp electrophysiology.
    • Protocol:
      • Maintain cells under standard conditions.
      • Obtain a whole-cell configuration with a patch pipette.
      • Hold the cell at a voltage of -80 mV. Apply a depolarizing step to +20 mV for several seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit the characteristic tail current [3].
      • Record the tail current amplitude as a measure of hERG channel function.
      • Apply the test compound (e.g., this compound) in increasing concentrations (e.g., 1 µM, 3 µM, 10 µM) to the bath solution.
      • Allow for steady-state blockade at each concentration and record the resulting tail currents.
      • Calculate the percentage inhibition of the tail current at each concentration and determine the IC₅₀ value.

2. Human Cardiomyocyte Action Potential Assay This test provides a more integrated, human-relevant physiological assessment.

  • Objective: To directly measure the effect of a test compound on the action potential duration (APD) in human cardiomyocytes.
  • Methodology:
    • Cell Line: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs), preferably with a ventricular-like phenotype [2].
    • Technique: Current-clamp mode of the whole-cell patch-clamp technique.
    • Protocol:
      • Plate hiPS-CMs on suitable substrates.
      • Identify ventricular-like cardiomyocytes based on action potential morphology (presence of a distinct plateau phase) [2].
      • Continuously stimulate the cell at a physiologically relevant frequency (e.g., 1 Hz) using brief current injections.
      • Record a stable baseline action potential.
      • Perfuse the cell with the test compound at a therapeutically relevant concentration (e.g., 3 µM this compound).
      • Monitor and record changes in the action potential waveform, with particular attention to the action potential duration at 90% repolarization (APD₉₀).
      • A significant prolongation of APD₉₀ is a direct indicator of proarrhythmic risk.

The workflow for a comprehensive cardiac safety assessment integrates these methods as shown below.

G Start Start hERG hERG Start->hERG Test Compound hERG_Risk hERG_Risk hERG->hERG_Risk High Affinity (Low IC₅₀) hiPSCM hiPSCM hERG->hiPSCM Low Affinity (High IC₅₀) hERG_Risk->hiPSCM Confirm Functional Impact Integrated_Risk Integrated_Risk hiPSCM->Integrated_Risk APD Prolongation InVivo InVivo hiPSCM->InVivo No APD Prolongation Final_Assessment Final_Assessment Integrated_Risk->Final_Assessment High Cardiac Risk InVivo->Final_Assessment Lower Cardiac Risk Proceed with Caution

Risk Mitigation and Safer Alternatives

What are the clinical safety protocols for this compound administration? In unregulated clinical settings, providers mitigate risk by [4]:

  • Pre-treatment Screening: Conducting a thorough medical history, physical exam, and an ECG to rule out pre-existing heart conditions and establish a baseline QT interval.
  • Drug Interaction Check: Screening for and discontinuing any concomitant medications that are known to prolong the QT interval.
  • Continuous Monitoring: Using continuous ECG monitoring during and for at least 24-72 hours after this compound administration to track QT interval changes.
  • Medical Supervision: Having trained medical personnel and emergency equipment on standby.

What are the most promising strategies for developing safer this compound-inspired therapeutics? The leading strategy is the creation of synthetic analogs that retain the anti-addictive efficacy while eliminating the hERG channel binding.

  • Oxa-Iboga Analogs: A recent breakthrough involves a class of compounds termed "oxa-iboga," where the indole nitrogen of the iboga structure is replaced with oxygen, creating a benzofuran-containing analog [5].
    • Key Advantage: These compounds do not show the proarrhythmic effects of this compound in tests on primary human cardiomyocytes [5].
    • Mechanism: They act as potent kappa opioid receptor (KOR) agonists with a unique signaling profile and have demonstrated superior efficacy in disrupting opioid use in animal models [5].
  • Other Analogs: Other investigated molecules include 18-Methoxycoronaridine (18-MC), which shows a 5-fold lower potency for hERG blockade compared to this compound (IC₅₀ of 15 µM vs 3 µM) [3].

The molecular strategy behind designing safer oxa-iboga analogs is outlined below.

G Ibogaine_Problem This compound: Effective but hERG Cardiotoxic Structural_Edit Structural Editing (Indole to Benzofuran) Ibogaine_Problem->Structural_Edit Oxa_Iboga Oxa-Iboga Analog Structural_Edit->Oxa_Iboga Retained_Effect Potent KOR Agonism Anti-addictive Effects Oxa_Iboga->Retained_Effect Reduced_Risk No Proarrhythmic Effects in Human Cardiomyocytes Oxa_Iboga->Reduced_Risk

Key Takeaways for Researchers

  • The risk is mechanistically clear: this compound's cardiotoxicity is directly linked to hERG channel blockade, leading to action potential and QT prolongation [1] [2].
  • Northis compound is a critical factor: The long half-life (24-50 hours) of the active metabolite northis compound means the cardiac risk persists for days, requiring prolonged monitoring [2].
  • The future is in analog design: The most promising path forward lies in developing synthetic analogs like the oxa-iboga compounds, which are designed from the ground up to separate efficacy from cardiotoxicity [5].

References

FAQ: Understanding Nausea and Vomiting with Ibogaine

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: How common are nausea and vomiting during ibogaine administration? These are among the most frequently reported acute adverse effects. The table below summarizes their prevalence as found in the literature.
  • Q2: What are the physiological mechanisms behind these effects? this compound's complex pharmacology is the primary cause. It acts as a non-competitive inhibitor of the serotonin and dopamine reuptake pumps (SERT and DAT) [1]. The subsequent interaction with serotonin receptors, particularly the 5-HT3 receptor in the chemoreceptor trigger zone (CTZ), is a known pathway for inducing nausea and vomiting [2] [3].
  • Q3: Are there any protocols to mitigate these effects? Yes, managing these effects involves pre-treatment preparation and close clinical monitoring. A standard protocol includes a pre-administration fasting period and the use of anti-emetic medications [4]. Furthermore, ensuring the treatment occurs in a controlled medical setting with constant monitoring is crucial for managing not only nausea but also more serious risks like cardiac arrhythmias [5] [4].

Quantitative Data on Adverse Effects

The following table consolidates data on the prevalence of nausea and vomiting from clinical observations and studies.

Table 1: Documented Prevalence of Nausea and Vomiting in this compound Treatment

Source Context Reported Prevalence / Finding
Systematic Review (2022) [6] Nausea and vomiting are common acute effects (<24 hours) and are frequently documented.
Clinical Observations (Brazilian clinic) [3] Mild acute effects, including nausea and vomiting, occurred "frequently" in a study of 75 patients.
Retrospective Analysis [2] Nausea and vomiting can be severe during the initial "visionary phase" of the experience.
Patient Report (Case Study) [5] A veteran described "nausea and vomiting" as part of what he believed was "the healing process."

Experimental Protocols for Observation and Management

For researchers designing clinical trials or observational studies, the following methodologies from the literature can be incorporated.

Protocol 1: Clinical Monitoring and Support Framework This framework, adapted from established clinic procedures, focuses on safety and symptom management [4].

  • Pre-Treatment Screening: Conduct comprehensive medical history review, physical examination, routine laboratory tests (including electrolyte levels), and an ECG to rule out contraindications [5] [7].
  • Pre-Medication and Fasting:
    • Implement a pre-treatment fasting period [4].
    • Administer anti-emetic medications prophylactically to reduce the incidence and severity of nausea and vomiting.
  • Dosing and Monitoring:
    • Administer a single oral dose of this compound, calculated based on body weight (e.g., 8–12 mg/kg or a mean dose of 17-21.7 mg/kg have been used) [3] [7].
    • Provide continuous clinical monitoring for a minimum of 12 hours post-administration. This includes using a pulse oximeter, blood pressure cuff, and electrocardiogram (ECG) for real-time tracking of cardiac rhythm [5].
  • Supportive Care During Session:
    • Have medical staff available to manage episodes of vomiting and ensure patient airway protection.
    • Provide reassurance and psychological support to help patients manage the distressing sensory effects.
  • Post-Treatment Assessment:
    • Use standardized instruments like the Clinical Institute Withdrawal Assessment of Alcohol Scale, Revised (CIWA-Ar) to quantitatively track the resolution of physical symptoms, including nausea [4].

Protocol 2: Data Collection for Adverse Event Reporting This systematic methodology is crucial for generating comparable safety data across studies [6].

  • Define the Data Collection Period: Differentiate between acute effects (<24 hours) and long-lasting effects (>24 hours). Nausea and vomiting are typically acute.
  • Standardize Nomenclature: Use precise terms: "nausea," "vomiting," "retching."
  • Record Frequency and Severity: Document the number of vomiting episodes and use a rating scale (e.g., mild, moderate, severe) for nausea. Note the time of onset and duration.
  • Document Concomitant Care: Record all interventions used to manage symptoms, such as the type and dose of anti-emetics administered.
  • Analyze and Report: Summarize the data to report the prevalence of these adverse events in the study population.

Proposed Signaling Pathway for this compound-Induced Nausea & Vomiting

The following diagram illustrates the hypothesized multi-receptor pathway through which this compound induces nausea and vomiting, based on its known pharmacokinetics and pharmacodynamics.

G This compound This compound Ingestion Metabolism Metabolism (CYP2D6) This compound->Metabolism SERT Serotonin Transporter (SERT) Inhibition This compound->SERT DAT Dopamine Transporter (DAT) Inhibition This compound->DAT Northis compound Northis compound (Metabolite) Metabolism->Northis compound Northis compound->SERT Receptors 5-HT3 Receptor Activation (CTZ) SERT->Receptors DAT->Receptors NTS Nucleus of the Solitary Tract (NTS) Receptors->NTS Outcome Nausea & Vomiting NTS->Outcome

This multi-target action, particularly the effect on the 5-HT3 receptors in the CTZ, which then signals the Nucleus of the Solitary Tract (NTS), is a well-established pathway for emesis [2] [3] [1].

Key Takeaways for Professionals

  • Prevalence is High but Manageable: Nausea and vomiting are very common acute side effects, but established clinical protocols can effectively mitigate them and ensure patient safety [3] [6] [4].
  • Mechanism is Multi-Faceted: The effect is not attributed to a single cause but arises from this compound's and its metabolite northis compound's complex interaction with serotonin and dopamine systems [2] [1].
  • Cardiac Risk is Paramount: While managing gastrointestinal distress is important, the most critical safety protocol is rigorous cardiac screening and continuous monitoring due to the risk of this compound-induced long QT syndrome and arrhythmia [2] [5].

References

managing ibogaine adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Events & Safety Profile

Ibogaine administration is associated with a range of potential adverse events, which can be categorized by their timing and system involved [1].

Table 1: Documented Adverse Events Associated with this compound

Timing Category Specific Adverse Events
Acute (<24 hours) Cardiac QTc prolongation (most common), tachycardia, bradycardia, hypertension, hypotension, captured cardiac dysrhythmias [2] [1] [3].
Gastrointestinal Nausea, vomiting [4] [5].
Neurological Ataxia (loss of coordination), tremors, headaches, mental confusion, seizures, manic episodes [5] [1] [3].
Long-lasting (>24 hours) Cardiac Persistent QTc prolongation [1].
Psychiatric Sleeplessness, irritability, emotional lability, grandiose delusions, suicidal ideation [5] [1].
Neurological Persistent ataxia [1].

The most serious risk is sudden cardiac death, which has been reported in multiple case studies [2] [5] [1]. The primary suspected mechanism is this compound's ability to block the hERG potassium channel, leading to prolonged QTc interval and potential Torsades de Pointes [2] [1].

Troubleshooting & Management FAQs

Q: What is the primary cardiac safety concern with this compound, and how is it monitored and managed? A: The primary concern is QTc prolongation, which can lead to fatal arrhythmias [2] [1].

  • Pre-Treatment Screening: A 12-lead ECG is mandatory to establish a baseline QTc. Patients should be excluded if QTc is >450ms or if they have a history of cardiac disease [2] [6]. Genotyping for CYP2D6 polymorphisms can identify poor metabolizers at higher risk [7].
  • During Treatment: Continuous cardiac monitoring (ECG telemetry) is essential for at least 24 hours post-administration [7]. Vital signs should be monitored frequently.
  • Management: Some clinical settings manage the risk of long-QT syndrome with intravenous doses of magnesium under careful monitoring [2].

Q: A research subject experiences severe nausea and vomiting. What interventions can be considered? A: Gastrointestinal effects are very common, especially with root bark preparations [4].

  • Prevention: Fasting for 9-12 hours before administration can help reduce severity [4].
  • Medication: Administering an anti-nausea medication 1-2 hours before this compound ingestion may be effective. Critical Note: Some anti-emetics are contraindicated with this compound. The treatment team must ensure any medication used is safe and does not exacerbate QTc prolongation [4].
  • Subject Guidance: Advise the subject to lie as still as possible, as movement can worsen nausea [4].

Q: What are the critical steps for screening subjects for an this compound clinical trial? A: Rigorous screening is the first line of defense against serious adverse events [6].

  • Medical History: Exclude subjects with histories of cardiovascular disease, stroke, epilepsy, schizophrenia, or other psychotic disorders [7] [5].
  • Physical Exam & Labs: A full physical examination, clinical laboratory tests (including liver and kidney function panels), and a 12-lead ECG are required [7] [6].
  • Concomitant Medications: Review all medications for potential drug-drug interactions, particularly those that also prolong the QTc interval.
  • Substance Use: Assess for recent use of opioids or other substances, as comorbidities and concomitant use increase the risk of life-threatening complications [5].

Q: How should the "Grey Day" be managed from a clinical and support perspective? A: The "Grey Day" refers to the day after a flood dose, which is often characterized by fatigue, unpleasant emotions, insomnia, and an inability to eat solid foods [4].

  • Setting Expectations: Inform subjects that this is a common, transient phase and that feeling fully recovered may not occur until day 3 or 4 [4].
  • Supportive Care: Provide electrolyte hydration, nutrients as tolerated, and a calm, supportive environment. Manage expectations that the initial "amazing" feeling some report may be delayed [4].
  • Monitoring: Continue to monitor for severe psychiatric symptoms like suicidal ideation, which, while rare, can occur during this vulnerable period [5].

Experimental Safety & Dosing Protocol

The following workflow outlines the key stages for a safe this compound administration protocol, synthesizing recommendations from multiple clinical and review articles [2] [7] [6].

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment & Follow-up Start Start: Participant Screening Screen1 Medical & Psychiatric History Start->Screen1 Screen2 Physical Exam & Lab Tests (Liver/Kidney Function) Screen1->Screen2 Screen3 12-Lead ECG (Baseline QTc) Screen2->Screen3 Screen4 CYP2D6 Genotyping (Optional) Screen3->Screen4 Decision Meets Inclusion Criteria? Screen4->Decision Exclude Exclude from Study Decision->Exclude No Prep Participant Preparation (Fasting, Anti-nausea Meds) Decision->Prep Yes Admin This compound Administration (Oral, 8-12 mg/kg or 17-20 mg/kg) Prep->Admin Monitor Continuous Monitoring (ECG Telemetry & Vitals for 24h) Admin->Monitor Mg Mg²⁺ Infusion Protocol (Per Clinical Setting) Monitor->Mg As Needed GreyDay Manage 'Grey Day' (Supportive Care, Hydration) Mg->GreyDay Assess Assess Outcomes (Craving, Mood, Abstinence) GreyDay->Assess Integrate Provide Integration Support (Psychotherapy, Aftercare) Assess->Integrate FollowUp 1-Month Follow-Up Integrate->FollowUp

Table 2: this compound Dosing & Pharmacokinetics in Clinical Research

Parameter Details & Considerations
Common Doses Single oral doses of 8-12 mg/kg [7] or an average of 17-20 mg/kg have been used in clinical settings for opioid detoxification [5]. Lower doses (<1 mg/kg) have been suggested as a maximum initial limit in some literature [5].
Formulations This compound HCL (pure, 90-99% potency) is commonly used clinically. Voacanga-derived HCL is a more sustainable and safer alternative, as other alkaloids in Voacanga bark are dangerous [4].
Metabolism Primarily metabolized by the CYP2D6 enzyme, leading to significant interindividual variability. Subjects can be classified as extensive or poor metabolizers [7] [5].
Active Metabolite Northis compound. It has a longer half-life and may contribute to this compound's prolonged effects, with levels elevated up to 24 hours or more post-dose [7] [5].
Elimination Half-Life This compound has a half-life of approximately 7.5 hours, but its effects are prolonged due to northis compound and possible slow release from fat stores [5].

Key Takeaways for Researchers

  • Safety is Multifactorial: The single most important factor in mitigating this compound's risks is administration in a clinical setting with continuous medical supervision to manage cardiac events [2] [1].
  • Integration is Crucial for Efficacy: this compound is not a "magic bullet." Without proper psychotherapy and aftercare, the initial benefits may diminish, and old patterns can return [4] [8].
  • Ethical Sourcing: The growing demand for this compound is depleting natural Tabernanthe iboga in Gabon. Researchers should consider using this compound HCL derived from *Voacanga africana*, which is a sustainable and safe alternative [4] [8].

References

Ibogaine Drug Interactions & Contraindications

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize critical safety information regarding patient eligibility and drug interactions for ibogaine administration.

Table 1: Primary Contraindications & Comorbidities [1] [2]

Contraindication / Comorbidity Associated Risk
Cardiovascular Disease Major risk factor for life-threatening complications like arrhythmias and sudden cardiac death [1].
Concomitant Opioid Use Increases risk of life-threatening complications [1].
Pregnancy & Lactation Avoid use; information on safety and efficacy is lacking [1] [2].
Neurological/Psychiatric Conditions Conditions like epilepsy, schizophrenia, depression, PTSD, anxiety, or stress increase risk [1]. Manic episodes and suicidal ideation have been reported [1] [2].

Table 2: Significant Drug Interaction Risks [1] [3]

Drug Class / Substance Interaction Risk & Proposed Mechanism
Opioids (e.g., Heroin, Methadone) High risk; this compound is a weak μ-opioid receptor antagonist. Concomitant use is dangerous [1] [3].
CNS Depressants & Stimulants Potential for adverse interactions; this compound has complex, multi-system pharmacology [2].
Drugs that Prolong QT Interval Additive risk of long QT syndrome; this compound blocks hERG potassium channels [2].
CYP2D6 Substrates/Inhibitors Theoretical interaction; this compound is primarily metabolized by the CYP2D6 enzyme [1].

Experimental Protocol for Cardiac Risk Mitigation

Cardiotoxicity, specifically the induction of long QT syndrome, is a leading cause of this compound-related fatalities [2] [4]. The following protocol, derived from recent clinical research, outlines a methodology for mitigating this risk.

Reference Protocol: Adapted from a Stanford Medicine study on this compound treatment for traumatic brain injury in veterans [5].

Objective: To administer this compound while minimizing the risk of cardiac adverse events, specifically QT interval prolongation and arrhythmias.

Materials:

  • This compound HCl
  • Intravenous Magnesium Sulfate
  • Cardiac telemetry unit with continuous 12-lead ECG monitoring
  • Emergency resuscitation equipment and drugs

Methodology:

  • Pre-Screening:
    • Conduct a thorough medical history and physical exam.
    • Perform a 12-lead ECG to establish a baseline QT interval. Exclude participants with a baseline QTc > 450 ms.
    • Screen for drugs of abuse and contraindicated medications.
  • Magnesium Administration:
    • Administer intravenous magnesium sulfate concurrently with this compound to protect the heart [5].
  • Continuous Monitoring:
    • Maintain continuous cardiac monitoring for at least 24 hours post-ibogaine administration.
    • Monitor vital signs (heart rate, blood pressure, oxygen saturation) regularly.
  • Post-Procedure:
    • Perform follow-up ECGs at 24 hours and as clinically indicated.

This compound Pharmacological Pathways

This compound's mechanism is complex and involves multiple neurotransmitter systems. The diagram below maps its key molecular interactions.

G cluster_neurotransmitters Neurotransmitter Systems cluster_effects Primary Observed Effects This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Non-competitive    Inhibition KOR κ-Opioid Receptor (KOR) This compound->KOR Agonist MOR μ-Opioid Receptor (MOR) This compound->MOR Weak Antagonist NMDA NMDA Receptor This compound->NMDA Antagonist DAT Dopamine Transporter (DAT) This compound->DAT Biphasic Modulation Sigma2 Sigma-2 Receptor This compound->Sigma2 Binds hERG hERG Potassium Channel This compound->hERG Blocks Antidepressant Antidepressant Effect SERT->Antidepressant Antiaddictive Anti-addictive Effects KOR->Antiaddictive Withdrawal Attenuated Opioid Withdrawal MOR->Withdrawal Neuroplasticity Promotes Neuroplasticity NMDA->Neuroplasticity DAT->Antiaddictive CardioRisk Long QT Syndrome / Cardiotoxicity hERG->CardioRisk

Frequently Asked Questions for Researchers

Q1: What is the typical this compound dosage used in clinical research for substance use disorders? A1: Dosing varies, but common regimens include a single oral dose ranging from 500 mg to 1000 mg, or a weight-based dose averaging 17 mg/kg. These are administered under strict medical supervision [1].

Q2: Are there any safer, non-hallucinogenic analogs of this compound in development? A2: Yes, the field is actively developing analogs to improve safety and efficacy. Key candidates include:

  • 18-MC (18-Methoxycoronaridine): Investigated as a safer alternative with antiaddictive effects but potentially less toxicity and hallucinogenic property [1] [6].
  • (–)-10-fluoroibogamine: A recently synthesized analog showing exceptional effects on neuronal growth and serotonin transporters in preclinical studies, warranting further investigation [7].
  • Tabernanthalog: A novel analog designed to be non-hallucinogenic and non-cardiotoxic [2].

Q3: What are the most common adverse reactions to this compound, excluding cardiac risks? A3: Frequent acute effects include nausea, vomiting, ataxia (loss of coordination), tremors, headaches, and mental confusion [1] [2]. These are often managed with supportive care in a clinical setting.

Q4: What is the legal status of this compound for research purposes? A4: In the United States, this compound is a Schedule I controlled substance, which severely restricts research [1] [5]. However, regulatory landscapes are evolving. Texas has allocated $50 million for clinical this compound trials [2] [5] [4], and Colorado is considering its integration into regulated psychedelic healing centers [4]. Research is legally conducted in other countries, such as Canada, Mexico, and New Zealand [2] [5].

References

Clinical Trial Landscape: Efficacy and Design

Author: Smolecule Technical Support Team. Date: February 2026

Current clinical trials for ibogaine primarily focus on treating substance use disorders (SUD), especially opioid addiction, and are beginning to explore conditions like Traumatic Brain Injury (TBI) [1] [2]. The designs and preliminary outcomes of these trials are summarized below.

Trial Focus Phase Key Design/Purpose Reported Primary Outcomes
Opioid Use Disorder [2] Phase II Ascending low-dose protocol for methadone dependence (n=20) Reduction in withdrawal symptoms and opioid cravings
Traumatic Brain Injury (TBI) [3] [2] Early Phase Magnesium-ibogaine combination in veterans with mild TBI (n=30) Significant improvement in PTSD, anxiety, depression, and functioning
Multiple Sclerosis [2] Case Report Observing neuroplastic changes in two patients Reduction in lesion volume and changes in cortical neuroplasticity
Long-term Opioid Use [2] Observational 12-month follow-up on this compound-assisted therapy (n=30) Reduced opioid use and improved quality of life at one year

Core Methodological Challenges and Variations:

  • Dosing Protocols: Trials use both fixed-dose and ascending-dose designs to balance efficacy and safety [1].
  • Outcome Selection: Primary outcomes vary, focusing on pharmacokinetics, withdrawal symptom reduction, and safety monitoring [1].
  • Safety Management: Approaches to mitigating this compound's cardiotoxicity differ significantly across trials, with some implementing pre-treatment cardiac screening and continuous monitoring [1].

Safety First: Core Protocols & Troubleshooting

This compound administration carries serious risks, primarily cardiotoxicity, which requires rigorous safety protocols [4] [1]. The following guide outlines critical pre-treatment screening and troubleshooting actions for adverse events.

Supporting Protocol Details:

  • Pre-Treatment Screening is the first and most critical step for risk mitigation [1]. Key components include:

    • Comprehensive Health History: Identify pre-existing cardiac conditions, neurological disorders, liver/kidney impairment, personal or family history of psychiatric conditions (especially mania or major depression), and pregnancy [4].
    • Cardiac Workup: Includes ECG to measure QTc interval and possibly an echocardiogram. This compound is known to block hERG potassium channels, potentially causing long QT syndrome and dangerous arrhythmias [4].
    • Lab Tests & Substance Use Panel: Check for electrolyte imbalances and screen for recent use of contraindicated substances, particularly opioids [4].
  • Contraindications: this compound is contraindicated in individuals with prolonged QTc interval, significant heart disease, history of mania or psychosis, seizure disorders, and recent opioid use due to risk of fatal interactions [4].

Mechanism of Action: Signaling Pathways

This compound's putative anti-addictive effects are linked to its complex pharmacology, influencing multiple neurotransmitter systems to "reset" addiction-related neural circuitry [5]. The following diagram and table summarize key molecular interactions.

ibogaine_pathway cluster_key Key: Molecular Interactions This compound This compound Metabolite Northis compound (Metabolite) This compound->Metabolite Metabolism NMDA NMDA Receptor (Antagonist) This compound->NMDA Kappa κ-Opioid Receptor (Agonist) This compound->Kappa Mu μ-Opioid Receptor (Modulator) This compound->Mu Sigma Sigma Receptors This compound->Sigma ACh nACh Receptors This compound->ACh Metabolite->Kappa SERT Serotonin Transporter (SERT Inhibitor) Metabolite->SERT Withdrawal Reduced Withdrawal Symptoms NMDA->Withdrawal Neuroplasticity Enhanced Neuroplasticity & Neural Reset NMDA->Neuroplasticity Kappa->Withdrawal Mu->Withdrawal Depression Alleviated Depressive Symptoms SERT->Depression Craving Disrupted Craving & Reward Pathways Sigma->Craving ACh->Craving key ■ Substance■ Primary Molecular Target■ Physiological Outcome

Detailed Pharmacological Profile:

Target Action Primary Contributor Proposed Therapeutic Role
NMDA Receptor [4] Antagonist This compound Reduces withdrawal symptoms; promotes neuroplasticity
κ-Opioid Receptor [4] Agonist This compound & Northis compound Contributes to reduction of withdrawal symptoms
μ-Opioid Receptor [4] Modulator This compound Helps alleviate opioid withdrawal
Serotonin Transporter [4] Inhibitor Northis compound Alleviates depressive symptoms & comorbid conditions
Sigma Receptors [4] Binds This compound May disrupt addictive patterns & craving
nACh Receptors [4] Binds This compound May modulate reward pathways

Research FAQs & Future Directions

What are the most critical safety steps for a new this compound trial? The highest priority is cardiac safety [4] [1]. This mandates rigorous pre-screening (ECG, health history), exclusion of high-risk participants, and continuous cardiac monitoring during treatment. Co-administration of magnesium is being explored to protect the heart [3] [2].

Is the subjective psychedelic experience necessary for therapeutic effect? Current evidence suggests the oneirophrenic (dream-like) experience may not be essential for interrupting addiction. The psychoactive effects are correlated with patient satisfaction but not primary efficacy outcomes, driving development of non-hallucinogenic analogs [4] [2].

What is the future of this compound clinical development? The landscape is advancing. Texas has allocated $50 million to fund a research consortium aiming for FDA approval, representing a major investment [3]. Research is also focusing on developing safer, non-hallucinogenic derivatives like 18-MC and tabernanthalog [4].

In-Depth Reference: Cardiac Safety Protocol

For the troubleshooting guide on cardiac abnormalities, the core intervention is based on this compound's known mechanism of blocking the hERG potassium channel, which is critical for cardiac repolarization [4]. This block leads to a prolonged QTc interval on an ECG, a known risk factor for the life-threatening arrhythmia Torsades de Pointes [4]. The administration of intravenous magnesium is a standard evidence-based emergency treatment for this specific type of drug-induced arrhythmia.

References

Balancing Ibogaine's Efficacy and Safety

Author: Smolecule Technical Support Team. Date: February 2026

The "therapeutic window" for ibogaine involves balancing its novel therapeutic effects against its significant safety risks, primarily cardiotoxicity.

  • Therapeutic Potential: Clinical and observational studies suggest this compound is effective for Substance Use Disorders (SUDs), particularly opioid addiction, by reducing withdrawal symptoms and cravings [1] [2]. Recent research also shows dramatic improvements in Traumatic Brain Injury (TBI)-related depression, anxiety, and functioning in military veterans [3]. Research is expanding into neurodegenerative conditions like Parkinson's disease, driven by this compound's potential to stimulate GDNF, a neurotrophic factor that supports dopamine neurons [4].
  • Primary Safety Risk: The major dose-limiting risk is cardiotoxicity, specifically the induction of long QT syndrome, which can lead to fatal arrhythmias [5] [6]. This is a primary focus of risk mitigation strategies in clinical settings.

Key Quantitative Data for Experimental Design

The table below summarizes key quantitative data from recent studies to inform your experimental protocols and safety margins.

Parameter Reported Data / Finding Context / Study Details Source
Cardiac Effect Induces long QT syndrome Higher doses; via blockage of hERG potassium channels [5]
Risk Mitigation Intravenous magnesium Used to protect the heart during treatment [3] [6]

| TBI Outcomes (1 Month Post-Tx) | Disability score: 30.2 → 5.1 (no disability) PTSD symptoms: -88% Depression symptoms: -87% Anxiety symptoms: -81% | Cohort of 30 special operations veterans with TBI. Treatment involved this compound + magnesium. | [3] | | Elimination Half-Life | this compound: ~7 hours Northis compound: 24-50 hours | Northis compound is the primary metabolite and may contribute significantly to long-term effects. | [5] |

Proposed Experimental Protocol for Safety and Dosing

The following protocol synthesizes methodologies from recent clinical research and reviews, providing a framework for investigating the therapeutic window [3] [1] [2].

1. Pre-Treatment Screening (Critical Safety Step)

  • Medical History: Comprehensive review for personal or family history of cardiac conditions, liver/kidney disease, and neurological disorders.
  • Cardiac Screening: 12-lead ECG is mandatory to establish baseline QT interval. Exclusion criteria should include pre-existing long QT syndrome.
  • Drug Screening: Test for substances that could interact dangerously with this compound, particularly opioids.
  • Psychological Assessment: Screen for severe psychiatric conditions (e.g., psychosis, active mania).

2. Dosing and Administration

  • Setting: Fully equipped medical facility with continuous cardiac monitoring, emergency equipment, and staff trained in advanced cardiac life support (ACLS) [6].
  • Dosing Strategy: Studies show variability, including fixed-dose and ascending-dose designs [7]. A typical oral dose in observational studies ranges from 3–30 mg/kg [5].
  • Adjuvant Therapy: Co-administration of magnesium is recommended to reduce the risk of cardiac complications [3].

3. Monitoring and Data Collection

  • Acute Phase (During Dosing): Continuous monitoring of heart rate, blood pressure, and real-time QT interval. Manage common side effects like nausea and headache [3] [5].
  • Post-Treatment Phase: Maintain medical monitoring for at least 24-72 hours post-administration due to this compound's long half-life and the prolonged presence of northis compound [5].
  • Outcome Measures: Depending on the study focus, assess withdrawal symptoms (Clinical Opiate Withdrawal Scale), craving, depression/anxiety scales (e.g., PHQ-9, GAD-7), and functional disability (WHODAS 2.0) at baseline and follow-up points [3] [1].

Troubleshooting Common Experimental & Clinical Challenges

Q1: How can the risk of cardiac adverse events be managed in a clinical trial setting?

  • Strict Inclusion/Exclusion: Rigorously screen out participants with pre-existing cardiac risk factors [1].
  • Medical Environment: Conduct trials only in medically supervised settings with capacity for continuous ECG monitoring and emergency intervention [6] [2].
  • Protocol Use: Implement magnesium protocols as a prophylactic measure [3].
  • Dose Escalation: Consider an ascending-dose study design to carefully establish the safety profile [7].

Q2: What are the primary neuropharmacological targets to investigate when studying this compound's mechanism? this compound has a complex polypharmacology. Key targets and mechanisms to investigate include:

  • NMDA Receptors: Acts as an antagonist, which may contribute to neuroplasticity and anti-addictive effects [8].
  • Opioid Receptors: A weak antagonist at the μ-opioid receptor and a κ-opioid receptor agonist, which may help reduce cravings and withdrawal [5] [8].
  • Monoamine Transporters: A potent, non-competitive inhibitor of the serotonin transporter (SERT), and also binds to the dopamine transporter (DAT), influencing mood and reward pathways [5] [8].
  • Neurotrophic Factors: Stimulates production of Glial Cell Line-Derived Neurotrophic Factor (GDNF), crucial for the survival and function of dopamine neurons [8] [4].

The diagram below illustrates the interconnected nature of this compound's primary mechanisms of action.

G cluster_neurotransmitter Neurotransmitter System Interactions This compound This compound NMDA NMDA Receptor Antagonism This compound->NMDA SERT Serotonin Transporter (SERT) Inhibition This compound->SERT DAT Dopamine Transporter (DAT) Modulation This compound->DAT KOR κ-Opioid Receptor (KOR) Agonism This compound->KOR MOR μ-Opioid Receptor (MOR) Antagonism This compound->MOR GDNF GDNF Expression Stimulation This compound->GDNF Neuroplasticity Neuroplasticity NMDA->Neuroplasticity Promotes Mood Mood SERT->Mood Improves Reward Reward DAT->Reward Normalizes Withdrawal Withdrawal KOR->Withdrawal Reduces Cravings Cravings MOR->Cravings Reduces subcluster_neurotrophic subcluster_neurotrophic Neuroprotection Neuroprotection GDNF->Neuroprotection Provides DopamineNeurons DopamineNeurons GDNF->DopamineNeurons Supports

Future Directions & Alternative Strategies

The field is actively exploring solutions to the this compound challenge beyond direct administration:

  • Synthetic Analogues: Development of non-hallucinogenic, non-cardiotoxic analogues like 18-MC (18-Methoxycoronaridine) and tabernanthalog aims to retain the therapeutic benefits while eliminating major risks [5] [9].
  • Metabolite Focus: Research into northis compound, this compound's primary metabolite, is of interest due to its longer half-life and role as a potent serotonin reuptake inhibitor and κ-opioid receptor agonist [5] [8].
  • Regulatory Progress: Major state-funded initiatives, like the $50 million program in Texas, are being established to conduct FDA-approved clinical trials, which will generate crucial data on safety, efficacy, and optimal dosing [3] [10].

References

Analytical Methods for Ibogaine and Noribogaine

Author: Smolecule Technical Support Team. Date: February 2026

The core of ibogaine quality control involves detecting and quantifying both the parent compound and its major metabolite, northis compound. The table below summarizes key methods found in the literature.

Method Analyte(s) Matrix Key Points & Workflow Reference

| Gas Chromatography-Mass Spectrometry (GC-MS) | this compound, 12-OH-ibogamine (Northis compound) | Brain tissue, Biological fluids | Sample Prep: Solvent extraction under basic conditions, derivatization of northis compound with ethyl iodide. Detection/Quant: Full-scan electron-impact; Molecular ions: m/z 310 (this compound), m/z 324 (derivatized northis compound). LOQ: 5-10 ng/mL or ng/g. | [1] | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | this compound, Northis compound | Human Plasma | Application: Used to characterize toxicokinetics in a case of cardiac arrhythmia. Finding: Northis compound has a much longer half-life than this compound, contributing to prolonged effects. | [2] |

The following workflow diagram generalizes the process for analyzing this compound purity and metabolism.

G start Sample (Biological Fluid or Purified Material) prep Sample Preparation (Solvent Extraction, Derivatization for GC-MS) start->prep hplc Chromatographic Separation (GC or LC Column) prep->hplc ms Mass Spectrometry Detection (MS or MS/MS) hplc->ms quant Data Analysis & Quantitation (Compare to Calibration Curve) ms->quant

Critical Safety Considerations for Research

A primary factor in this compound's risk profile is its metabolite, northis compound. Research indicates that cardiac safety cannot be assessed by monitoring this compound levels alone [2].

  • Prolated Cardiac Risk: Northis compound has a significantly longer half-life than the parent compound and is strongly associated with prolonged QTc interval and serious cardiac arrhythmias (e.g., Torsades des Pointes) [2].
  • Quality Implication: A purity assessment that only accounts for this compound content is incomplete. Analytical methods must be capable of detecting and quantifying northis compound, and safety protocols must account for its persistent presence.

Key Purity Challenges & Research Gaps

The current literature highlights several areas where technical knowledge for researchers is limited:

  • Defined Purity Specifications: While this compound is used in clinics and research, the search results do not reveal consensus specifications (e.g., ≥98% purity) from a recognized pharmacopeia (USP, Ph. Eur.) for research-grade material.
  • Stability Data: There is a lack of publicly available data on the stability of this compound under various storage conditions (e.g., temperature, humidity, pH) or in solution, which is critical for method development.
  • Impurity Profiling: Beyond this compound and northis compound, the identity and control of other potential process-related or degradation impurities are not well-documented.

Recommendations for Protocol Development

To establish robust quality control protocols, you may need to consult additional, more specialized resources.

  • Adapt General HPLC Principles: Apply standard best practices for HPLC method development and troubleshooting. Key parameters to control include mobile phase composition, column temperature, and flow rate stability to prevent retention time drift, which is critical for accurate identification [3] [4].
  • Consult Specialized Literature: Search for analytical methods in patents related to this compound synthesis or formulation, as these often contain detailed examples.
  • Establish In-House Standards: Purity and identity should be confirmed against a certified reference standard. For safety pharmacology, always include cardiovascular monitoring (especially QTc interval) in experimental designs, reflecting the prolonged activity of northis compound [2].

References

Medical Supervision & Clinical Safety Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The cornerstone of ibogaine treatment is a structured clinical protocol designed to mitigate risks, particularly cardiac adverse events like QTc prolongation and fatal arrhythmias [1] [2].

Essential Medical Supervision Workflow The diagram below outlines the critical stages of patient management in a clinical this compound treatment setting:

cluster_1 Pre-Treatment Screening & Preparation cluster_2 Treatment Phase & Monitoring cluster_3 Post-Treatment & Integration Start Patient Referral/Inquiry Screening Comprehensive Medical & Psychiatric Screening Start->Screening Detox Supervised Opioid Detoxification (7-10 days for long-acting) Screening->Detox Clearance Medical Clearance Obtained Detox->Clearance Consent Informed Consent Process Clearance->Consent Administration This compound Administration (Weight-adjusted dose) Consent->Administration Monitoring Continuous Physiological Monitoring (ECG, Heart Rate, Blood Pressure, O2 Sat) Administration->Monitoring Support Nursing & Psychological Support (For nausea/vomiting, psychological distress) Monitoring->Support PostTx Post-Acute Monitoring (24-48 hours minimum) Support->PostTx Cardiac Follow-up ECG to confirm QTc interval normalization PostTx->Cardiac Integration Psychotherapeutic Integration & Aftercare Planning Cardiac->Integration End Discharge & Follow-up Integration->End

Absolute and Relative Contraindications

Thorough patient screening is critical to exclude individuals at high risk. The table below categorizes contraindications based on current clinical guidelines [1] [2] [3].

Contraindication Category Specific Conditions Clinical Rationale & Risk Assessment
Cardiovascular Pre-existing heart disease, prolonged QTc syndrome, history of arrhythmia, hypertension [1] [2] This compound blocks hERG potassium channels, causing QTc prolongation and increased risk of Torsades de Pointes [4] [2].
Concurrent Substance Use Recent opioid use, CNS depressants (alcohol, benzodiazepines), stimulants [1] [3] Opioid use poses high risk of fatal respiratory depression; other substances can increase cardiac strain or seizure risk [2].
Neurological & Psychiatric Schizophrenia, bipolar disorder, mania, major uncontrolled depression, history of seizures [1] [3] Psychoactive effects may exacerbate underlying psychiatric conditions; cerebellar toxicity risk noted in animal studies [4] [2].
Other Medical Conditions Hepatic or renal impairment, pregnancy, lactation [2] [3] Lack of safety data; primary route of metabolism is via CYP2D6, with potential for altered pharmacokinetics in impairment [3].

Documented Adverse Events and Management

Understanding the profile and timing of adverse events (AEs) is essential for clinical trial design and risk management. A 2022 systematic review categorizes AEs temporally [2].

Timing Category Specific Adverse Events Management & Clinical Notes
Acute (< 24 hours) Cardiac QTc prolongation, bradycardia, arrhythmias, hypertension [2] Primary safety concern. Requires continuous cardiac monitoring and readiness to manage arrhythmias. Magnesium co-administration is being studied for cardioprotection [5] [6].
Gastrointestinal Nausea, vomiting [1] [2] Very common; managed with antiemetics and nursing support.
Neurological Ataxia (loss of coordination), tremors, nystagmus, confusion, hallucinations [4] [2] Expected psychoactive effects. Patient safety requires a controlled environment to prevent falls or injury.
Long-lasting (> 24 hours) Cardiac Persistent QTc prolongation [2] Requires follow-up ECG monitoring until normalization.
Psychiatric Anxiety, insomnia, manic episodes (1-2 weeks) [4] [3] Manic episodes may include grandiosity, aggression, and suicidal ideation. Requires psychiatric evaluation and follow-up.

Current Research & Clinical Trial Landscape

This compound is not FDA-approved but is under active investigation. Research is evolving from observational studies to more controlled clinical trials.

  • Recent Legislative Funding: Significant public funding is being allocated for research, including $50 million in Texas for FDA-approved clinical trials on this compound for opioid use disorder and traumatic brain injury, and $5 million in Arizona for Phase I clinical trials [7] [6].
  • Novel Clinical Programs: Ambio Life Sciences launched a clinical program in early 2025 for patients with neurodegenerative conditions (e.g., Parkinson's, MS), focusing on optimized dosing and safety for medically complex patients [8].
  • Ongoing Clinical Trials:
    • ICEERS Phase II Trial (Spain): Testing low-dose this compound protocols for methadone dependence [5].
    • Stanford Medicine (2024): Study on this compound with magnesium for veterans with TBI showed improvements in PTSD, anxiety, and depression [5] [6].

FAQs for Researchers and Clinicians

Q1: What is the core pharmacological rationale for this compound's "addiction interruption" effect? this compound's effect is attributed to its polypharmacological action. It is a weak NMDA receptor antagonist, a serotonin transporter inhibitor, and a kappa-opioid receptor agonist. Its metabolite, northis compound, also modulates the opioid system. This complex interaction is believed to "reset" neurochemical adaptations in addiction, reducing withdrawal and cravings [4] [9] [3].

Q2: What are the critical experimental design considerations for a Phase I this compound trial?

  • Population: Use healthy volunteers with extensive phenotyping for CYP2D6 metabolism [3].
  • Dosing: Start with very low doses (e.g., < 1 mg/kg) and escalate cautiously [3].
  • Safety Endpoints: Primary endpoints must be cardiovascular (QTc interval). Use continuous ECG monitoring in a clinical research unit [2].
  • Product Standardization: Use a standardized, pharmaceutical-grade this compound product to ensure consistency and safety [2].

Q3: How should concomitant medication use be managed in a trial setting?

  • Absolute Exclusion: Opioids, other QT-prolonging drugs, and CYP2D6 inhibitors/inducers should be prohibited [1] [2].
  • Required Washout: A supervised opioid detoxification period of 7-10 days for short-acting and longer for methadone is mandatory before this compound dosing [1].

Q4: What is the recommended duration of post-treatment monitoring? Monitoring should continue for at least 24-48 hours after the reflective phase ends. Follow-up ECGs are needed to ensure QTc normalization, and psychiatric follow-up should extend for weeks to monitor for delayed manic or depressive episodes [2].

References

Documented Long-Term Psychological Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key long-term psychological outcomes linked to ibogaine treatment for problematic opioid use, primarily from an observational study (n=88) [1].

Outcome Measure Pre-Treatment / Baseline Post-Treatment Results & Timeline Notes / Context

| Sustained Abstinence | 100% opioid-dependent | - 30%: Never used opioids again post-treatment [1].

  • 41%: Sustained abstinence (>6 months) at time of survey [1].
  • 54% of abstainers: Abstinent for ≥1 year; 31% for ≥2 years [1]. | "Treatment responders" showed the best psychological outcomes. | | Reduction in Opioid Use | 69% reported daily use [1]. | - 48%: Decreased use from pre-treatment levels post-relapse [1].
  • 11%: Achieved abstinence after initial relapse [1]. | Relapse was common (70%), but often followed by reduced use [1]. | | Depressive Symptoms | Not quantified in summary. | Significant reduction in depressive symptoms reported in long-term follow-up [1]. | Treatment responders had the lowest rates of depressive symptoms [1]. | | Anxious Symptoms | Not quantified in summary. | Significant reduction in anxious symptoms reported in long-term follow-up [1]. | Treatment responders had the lowest rates of anxious symptoms [1]. | | Subjective Well-being | Not quantified in summary. | Treatment responders reported the highest levels of subjective well-being [1]. | Linked to treatment being rated as spiritually meaningful [1]. | | Opioid Craving | Not quantified in summary. | - 50%: Reported this compound reduced craving [1].
  • 25%: Reduction in craving lasted ≥3 months [1]. | Rapid reduction of withdrawal symptoms (within hours) is also a key effect [1]. |

Experimental Protocols & Measurement Tools

The this compound Experience Scale (IES)

For rigorous assessment of this compound's subjective effects, which are thought to influence long-term outcomes, the This compound Experience Scale (IES) is a recently developed and validated tool [2].

  • Purpose: To quantitatively measure the distinctive, dream-like (oneiric) phenomenology of this compound, which is not fully captured by scales designed for classical psychedelics like psilocybin [2].
  • Development: The 70-item scale was developed from qualitative interviews and validated across two clinical settings (total n=499) [2].
  • Domains: The IES measures seven key experiential factors [2]:
    • Narrative and symbolic visions
    • Visual changes
    • Discomfort and challenge
    • Cosmic/Archetypal Visions
    • Introspection and personal transformation
    • Somatosensory hypersensitivity and physiological activation
    • Dissociation
  • Implementation: The IES is completed on a mobile device within 48 hours of treatment. It uses a 4-point Likert scale (0=None; 1=Slightly; 2=Moderately; 3=Very much) to rate the intensity of experiences [2].
General Methodology for Observational Studies

The study referenced in [1] provides a methodological framework:

  • Design: Retrospective, cross-sectional observation using online surveys.
  • Recruitment: Participants are recruited from treatment center contact lists via email.
  • Data Collection: Anonymous self-reporting on opioid use patterns, craving, withdrawal symptoms, and psychological functioning (e.g., depressive and anxious symptoms) pre- and post-treatment.
  • Analysis: Quantitative analysis of abstinence rates, use reduction, and psychological scores, with comparisons between "treatment responders" and "non-responders."

Proposed Mechanism of Action Underpinning Long-Term Change

This compound's long-term benefits are believed to stem from its complex pharmacology, which facilitates both neurobiological and psychological change. The diagram below illustrates this proposed mechanism.

G A Acute this compound Administration B Complex Pharmacological Action A->B C Acute Subjective Experience (IES) B->C D Neurobiological & Psychological Resetting B->D Synergistic Effect F1 KOR Agonism B->F1 F2 NMDA Antagonism B->F2 F3 SERT/DAT Inhibition B->F3 F4 GDNF/BDNF Enhancement B->F4 C->D G4 Introspective Insight C->G4 E Long-Term Psychological Outcomes D->E G1 Reduced Withdrawal F1->G1 G2 Reduced Craving F1->G2 F2->G1 F3->G2 F4->G2 G3 Increased Neural Plasticity F4->G3 G5 Improved Mood & Well-being G1->G5 G6 Sustained Abstinence G1->G6 G2->G5 G2->G6 G3->G5 G3->G6 G4->G5 G4->G6 G5->E G6->E

Diagram: Proposed Pathways for this compound's Long-Term Effects.

The diagram illustrates how this compound's complex pharmacology—including kappa-opioid receptor (KOR) agonism, NMDA receptor antagonism, and modulation of serotonin/dopamine systems—works synergistically with the intense acute subjective experience to produce long-term change [3] [2]. The experience, characterized by introspection and narrative visions, may provide psychological insights, while the neurobiological effects are thought to help reset addictive pathways and promote plasticity [3].

Critical Troubleshooting & FAQs for Researchers

  • Q1: How should we account for the high relapse rate (70%) reported in studies?

    • A: Frame relapse not purely as a failure, but as part of the process for many. Nearly 60% of those who relapsed subsequently decreased use or achieved abstinence [1]. Study designs should track outcomes beyond simple binary abstinence and include metrics for reduced use and improved psychosocial functioning.
  • Q2: Our subjects report dream-like visions, but standard psychedelic scales (e.g., MEQ) don't capture them well. What tool should we use?

    • A: Use the This compound Experience Scale (IES). It is the first validated instrument designed specifically for this compound's oneiric (dream-like) phenomenology and captures key domains like "Introspection and personal transformation" that may predict therapeutic outcomes [2].
  • Q3: What are the primary safety concerns, and how can we mitigate them in a trial?

    • A: The primary risk is cardiotoxicity (e.g., QT prolongation) [4]. Rigorous screening for pre-existing heart conditions is essential. Furthermore, this compound can be neurotoxic and cause ataxia, perceptual disturbances, and mania [4]. A controlled medical setting with continuous cardiac monitoring is non-negotiable. Concomitant use of other drugs, especially opioids, significantly increases the risk of fatal outcomes [3].
  • Q4: Is the long-term benefit due to pharmacology or the subjective experience?

    • A: Current evidence suggests a synergistic effect. The unique pharmacology rapidly mitigates withdrawal and craving, creating a window of opportunity [1] [3]. The profound subjective experience, in turn, may drive the introspection and motivational shift that supports long-term behavioral change and psychological well-being [1] [2].

References

ibogaine safety guidelines clinical settings

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns with ibogaine administration? The most significant risk is cardiotoxicity, specifically dose-dependent QTc interval prolongation, which can lead to a fatal arrhythmia known as Torsades de Pointes [1] [2]. Other common effects include severe transient ataxia (inability to coordinate muscle movements) and nausea/vomiting during the acute phase [1] [2].

  • Which patient populations require the strictest exclusion criteria? Candidates should be rigorously screened for pre-existing cardiac conditions. Key exclusion criteria include a history of clinically significant cardiac disease, long QT syndrome, syncope, or baseline QTc > 450 ms for men and > 470 ms for women. Additional exclusions cover severe liver or renal dysfunction and abnormal serum potassium levels [1].

  • What medical supervision is required during treatment? Administration must occur in a setting with continuous cardiac monitoring (12-lead ECG) for at least 24 hours post-ingestion, with staff trained to manage cardiac emergencies [3] [1]. The care team should include medical doctors and qualified nursing staff to manage both cardiac risks and intense psychomimetic effects [3] [4].

  • How can the risk of adverse cardiac events be mitigated? Risks can be managed through careful patient screening, correction of electrolyte imbalances before dosing, and having protocols for intravenous magnesium administration ready [3]. Avoid concomitant use of other QT-prolonging medications [1].

Troubleshooting Guide: Managing Common Issues

Issue Underlying Cause / Mechanism Risk Mitigation & Action Plan
QTc Prolongation Blockage of the hERG potassium channel, slowing cardiac repolarization [1] [2]. Pre-dose: Screen for cardiac history, check electrolytes. Post-dose: Continuous ECG monitoring for >24h. If QTc >500ms, be prepared for IV magnesium and emergency intervention [3] [1].
Severe Ataxia Cerebellar effects, potentially linked to temporary impact on Purkinje cells [1] [2]. Inform patient; complete bed rest; ensure physical safety and assistance with ambulation for 24-36 hours post-dose [1].
Nausea & Vomiting Common somatic side effect during the initial visionary phase [2]. Administer prophylactic antiemetics (e.g., metoclopramide) for patient comfort and to ensure full ingestion of the dose [1].
Psychomimetic Effects Oneirophrenic (dream-like) state; can include confusion, anxiety, or mood disturbances [2]. Continuous psychological support in a calm, controlled environment. Use Delirium Observation Scale (DOS) for monitoring. Most effects are manageable and transient [1].

Experimental Protocol & Safety Data

For your reference, here is a summary of safety data from a clinical study and a structured administration protocol.

Table: Cardiac Safety Data from an Open-Label Observational Study (n=14) [1]

Safety Parameter Findings
Average Maximum QTc (Fridericia) Prolongation 95 ms (range: 29 - 146 ms)
Subjects with QTc > 500 ms 50% (7 of 14 subjects)
Subjects with QTc > 450 ms beyond 24 hours 43% (6 of 14 subjects)
Observation of Torsades de Pointes None
Other Notable Effects Bradycardia and severe transient ataxia observed in all patients.

This compound Administration Safety Protocol [1] This workflow outlines the key steps for safe administration based on a clinical study using 10 mg/kg this compound-HCl orally.

G Start Start: Patient Screening & Preparation A Comprehensive Medical & Psychiatric Screening Start->A B Exclude for Cardiac History, Abnormal ECG, or Electrolytes A->B C Convert to Morphine-Sulphate (if on opioid maintenance) B->C D Administer Prophylactic Antiemetic (e.g., Metoclopramide) C->D E Administer this compound HCl (10 mg/kg orally) D->E F Initiate Continuous Monitoring (>24 hours) E->F G Monitor: ECG (QTc), Heart Rate, Blood Pressure, SARA, DOS F->G H End: Post-Treatment Support & Discharge G->H

This compound Clinical Administration Workflow

A Note on Sourcing & Ethics

The increasing global interest in this compound has led to ethical concerns regarding the sustainability of its plant source, Tabernanthe iboga, and the fair inclusion of Indigenous knowledge [4]. Please consider:

  • Sustainable Sourcing: The root bark is traditionally used by the Bwiti people in Gabon, and high demand has led to poaching and depletion of natural reserves [4].
  • Alternative Sources: Voacanga africana is another plant that contains this compound and is being used in some clinical trials to reduce pressure on T. iboga [4].

References

Detailed Mechanisms of Action and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

For a researcher, the mechanistic and experimental details are crucial. The following sections and tables summarize the key data from recent studies.

Ibogaine's Polypharmacology

This compound interacts with a wide range of neural targets. Its primary metabolite, northis compound, which has a longer half-life, also contributes significantly to its effects [1] [2].

Target System Interaction Postulated Therapeutic Role
Opioid System Weak μ-opioid receptor antagonist; κ-opioid receptor agonist [1] Reduces craving and withdrawal without classic euphoria; may contribute to neuroprotection [1]
Monoamine Transporters Non-competitive serotonin transporter (SERT) inhibitor; also binds to dopamine transporter (DAT) [1] Alleviates depressive symptoms of withdrawal; modulates reward pathways [1]
Glutamate System NMDA receptor antagonist [1] Reduces neuropathic pain; may reverse opioid tolerance [3] [1]
Neurotrophic Factors Upregulates GDNF and BDNF expression in mesocorticolimbic brain regions [4] Promotes neural repair and reverses drug-induced plasticity, potentially underlying long-lasting effects [1] [4]

This complex mechanism can be visualized through its key signaling pathways:

G cluster_neurotransmitters Neurotransmitter Systems cluster_effects Observed Effects & Outcomes This compound This compound Opioid Opioid Receptors This compound->Opioid μ-antagonist κ-agonist Serotonin Serotonin (5-HT) Transporters This compound->Serotonin SERT Inhibitor Glutamate NMDA Receptors This compound->Glutamate Antagonist Dopamine Dopamine System This compound->Dopamine Modulates DAT & Release Withdrawal ↓ Withdrawal Symptoms Opioid->Withdrawal Craving ↓ Drug Craving Opioid->Craving Serotonin->Craving Tolerance ↓ Opioid Tolerance Glutamate->Tolerance Neuroplasticity ↑ Neuroplasticity (GDNF/BDNF) Dopamine->Neuroplasticity

Recent Clinical and Preclinical Findings

This compound Clinical Trial (2025): A recent randomized, double-blind clinical trial investigated low-dose this compound (100 mg) for methadone detoxification [5].

  • Objective: To assess safety and efficacy in reducing methadone tolerance.
  • Protocol:
    • Participants: 20 individuals in a Methadone Maintenance Program (MMP) [5].
    • Design: Two groups: one with escalating this compound doses (100 mg to 600 mg), one with a fixed 100 mg dose. Methadone was halved after each this compound administration [5].
    • Safety Monitoring: 24-hour hospital observation, ECG monitoring, blood tests, psychometric evaluations (SOWS, OWS, HAD, BPRS) [5].
  • Key Results:
    • Efficacy: All participants achieved a 50% reduction in daily methadone dose for one week post-ibogaine administration [5].
    • Withdrawal: Overall symptoms were controlled, with participants reporting relief and relaxation [5].
    • Safety: Generally well-tolerated with mild-moderate side effects (fatigue, dizziness). One participant was excluded due to significant QTc prolongation [5].

This compound Open-Label Study (2018): A larger open-label case series (N=191) provides data on a more typical this compound dosing regimen [6].

  • Objective: To assess safety and efficacy in opioid and cocaine detoxification.
  • Protocol:
    • Participants: Self-referred, treatment-seeking individuals [6].
    • Dosing: Single oral dose of this compound HCl (8-12 mg/kg) in an inpatient setting [6].
    • Measures: Craving questionnaires (HCQ-29, CCQ-45), opioid withdrawal scales (OOWS), pharmacokinetic analysis [6].
  • Key Results: this compound administration diminished opioid withdrawal symptoms and reduced drug cravings, with effects persisting at one-month follow-up in available participants [6].

Methadone Pharmacology: As a benchmark, methadone's profile is characterized by its long and variable half-life and complex metabolism, which necessitates careful dosing [3] [7].

Parameter Description
Bioavailability 70-90% orally [8]
Half-Life 15-55 hours (average ~24 h); long and variable [7]
Time to Steady State 5-14 days [3]
Metabolism Primarily hepatic via CYP3A4, CYP2B6, CYP2C19, and others [3]
Key Safety Monitoring ECG for QTc prolongation, respiratory monitoring, especially with benzodiazepines [3] [7]

Research Implications and Future Directions

For the research and drug development community, the key distinctions and opportunities are clear:

  • Mechanistic Novelty: this compound's value lies in its unique polypharmacology, targeting multiple systems simultaneously. This contrasts with the single-target approach of most existing therapies and may better address the complex neurobiology of addiction [1].
  • Safety as the Primary Hurdle: The cardiotoxicity risk (QTc prolongation) and neurotoxicity observed in rodent models are the major barriers to development [9] [2]. Future work must focus on mitigating these risks, perhaps through:
    • Synthetic Analogues: Developing non-hallucinogenic, non-cardiotoxic derivatives (e.g., 18-MC, tabernanthalog) [9].
    • Improved Protocols: Establishing strict medical screening and monitoring protocols for clinical use [5] [9].
  • Ethical and Sustainability Considerations: The growing interest in this compound has led to poaching of the iboga plant in Gabon, threatening its natural stock and raising ethical questions about the commodification of Indigenous knowledge [9]. Research into sustainable sourcing, such as using Voacanga africana as a source of this compound, is ongoing [5] [9].

References

Comparative Profile: Ibogaine vs. Noribogaine

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ibogaine Northis compound
Origin Natural alkaloid from Tabernanthe iboga; also a prodrug to northis compound [1] [2] Active metabolite of this compound [1] [3]

| Primary Anti-Addictive Mechanisms | • NMDA receptor antagonism [1] [4] • κ-opioid receptor antagonism [3] • σ2 receptor agonist [1] • α3β4 nicotinic acetylcholine receptor antagonism [1] [4] | • G-protein biased κ-opioid receptor agonist [3] • Serotonin reuptake inhibitor (SERT) [1] [4] [2] • Weak μ-opioid receptor antagonist [3] | | Key Pharmacokinetics | • Rapid oral absorption [5] • Half-life: ~7 hours [2] • Metabolized by CYP2D6 [5] [4] | • Peak concentrations at 2-4 hours [5] [6]Half-life: 24-49 hours [1] [6] [2] | | Demonstrated Efficacy | Reduces opioid withdrawal and craving; effective for cocaine, methamphetamine, and alcohol in animal and human observational studies [1] [7] [8] | Suppresses withdrawal symptoms and drug-seeking behavior in animal models; maintains abstinence [1] [3] | | Primary Safety Concerns | • Cardiotoxicity (Long QT syndrome) [1] [2] [9] • Neurotoxicity (in rodents at high doses) [1] [8] [2] • Potentially fatal in unsupervised settings [9] | • Limited human safety data [6] • Theoretical cardiac risk (shared mechanism with this compound) [1] | | Subjective Psychoactive Effects | Potent oneiric (dream-like) state and immersive visions; introspection and autobiographical memory retrieval [1] [2] | Generally reported as non- or minimally hallucinogenic [3] |

Detailed Experimental Data and Protocols

For researchers, the methodological details from key studies provide critical context for the data summarized above.

Clinical Pharmacokinetic and Safety Study of Northis compound
  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending oral doses of northis compound in healthy volunteers [6].
  • Protocol:
    • Design: Randomized, double-blind, placebo-controlled, parallel-group study.
    • Participants: 36 healthy male volunteers divided into 4 cohorts (n=9 each).
    • Dosing: Each cohort received single oral doses of 3, 10, 30, or 60 mg of northis compound or a matching placebo.
    • Assessments: Intensive safety monitoring and PK blood sampling over 216 hours (9 days). PD assessments included pupillometry (a measure of opioid receptor activity) and cold-pressor testing [6].
  • Key Findings:
    • Northis compound was safe and well-tolerated at doses up to 60 mg.
    • PK was linear, with a mean half-life ranging from 28 to 49 hours across dose groups.
    • No mu-opioid agonist effects were detected, differentiating it from classic opioids [6].
CYP2D6-Mediated Metabolism of this compound
  • Objective: To evaluate the influence of CYP2D6 enzyme activity on the PK and PD of this compound [5].
  • Protocol:
    • Design: A clinical trial in 21 healthy subjects.
    • Intervention: Subjects were pretreated for 6 days with either a placebo or the CYP2D6 inhibitor paroxetine. Subsequently, all subjects received a single 20 mg oral dose of this compound.
    • Assessments: PK profiling of this compound and northis compound over 168 hours [5].
  • Key Findings:
    • In subjects with inhibited CYP2D6 activity (paroxetine group), this compound exposure (AUC) was significantly higher, and its half-life was longer (10.2 hours).
    • The extent of northis compound exposure was similar between groups, but total active moiety (this compound + northis compound) exposure was doubled in CYP2D6 inhibited subjects.
    • This study highlights the critical importance of CYP2D6 genotyping before this compound administration to mitigate overdose risk [5].

Signaling Pathways and Neuropharmacology

The anti-addictive effects of this compound and northis compound arise from complex interactions with multiple neurotransmitter systems. The diagram below illustrates their primary molecular targets and downstream effects on addiction-related neurocircuitry.

G cluster_primary Primary Molecular Targets cluster_effects Downstream Neuroadaptive Effects This compound This compound NMDA NMDA Receptor Antagonism This compound->NMDA Antagonist KOR κ-Opioid Receptor (KOR) This compound->KOR Antagonist nAChR α3β4 nAChR Antagonism This compound->nAChR Antagonist GDNF Upregulates GDNF in VTA This compound->GDNF  Upregulates Northis compound Northis compound Northis compound->KOR Biased Agonist (G-protein) SERT Serotonin Transporter (SERT) Inhibition Northis compound->SERT Inhibitor MOR μ-Opioid Receptor (MOR) Northis compound->MOR Weak Antagonist Withdrawal Reduces Withdrawal Symptoms NMDA->Withdrawal DA_Release Modulates Dopamine & Serotonin Release KOR->DA_Release SERT->DA_Release Craving Reduces Drug Craving nAChR->Craving MOR->Withdrawal GDNF->Craving Detox Facilitates Detoxification DA_Release->Detox Withdrawal->Detox

This diagram illustrates the distinct yet overlapping pathways through which this compound and northis compound exert their effects. This compound's action is broad, primarily through antagonism at several receptors, which is thought to contribute to its rapid interruption of addiction. Northis compound's action is more focused, characterized by its unique G-protein biased agonism at the KOR and its action as a serotonin reuptake inhibitor, which is linked to sustained mood stabilization and anti-craving effects [1] [3] [4].

Key Implications for Research and Development

  • This compound's Value: Its efficacy seems to stem from a "reset" of multiple neurochemical pathways simultaneously, potentially providing a rapid detoxification and psychological insight through its oneiric state [1] [4].
  • Northis compound's Potential: Its long half-life, non-hallucinogenic nature, and unique κ-opioid mechanism make it a promising candidate for developing a safer, long-term maintenance therapy for addiction [3] [6].
  • Major Hurdle: The cardiotoxic risk (long QT syndrome) associated with hERG channel blockade is a critical barrier for both compounds and must be addressed in any drug development program [1] [2] [9].
  • Future Directions: Research is actively exploring non-hallucinogenic and non-cardiotoxic analogues, such as 18-MC (a derivative of this compound) and tabernanthalog, to retain therapeutic benefits while mitigating risks [2].

References

ibogaine compared to 18-MC effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ibogaine and 18-MC

The following tables summarize the key similarities and differences between this compound and 18-MC based on available experimental data.

Table 1: Efficacy and Behavioral Effects in Animal Models

Feature This compound 18-MC
Reduces Self-Administration of Morphine, cocaine, nicotine, alcohol [1] [2] [3] Morphine, cocaine, nicotine, alcohol, methamphetamine, sucrose [1] [4] [3]
Ameliorates Opioid Withdrawal Yes [1] [2] Yes [1]
Affects Non-Drug Reinforcers (e.g., water) Can decrease responding [1] No significant effect [1] [3]
Effect on Nucleus Accumbens Dopamine Decreases extracellular levels; blocks morphine & nicotine-induced release; enhances cocaine-induced release [1] Decreases extracellular levels; blocks morphine & nicotine-induced release [1]
GDNF Pathway Upregulation Yes, in the Ventral Tegmental Area (VTA) [2] No [2]

Table 2: Safety, Toxicity, and Pharmacological Profile

Feature This compound 18-MC
Tremors / Ataxia Produces whole-body tremors [1] [2] No tremorigenic effects observed [1] [3]
Neurotoxicity Purkinje cell loss in cerebellum at high doses (≥100 mg/kg) [1] [2] [3] No evidence of cerebellar toxicity at 100 mg/kg [3]
Cardiotoxicity High risk; causes bradycardia and Long QT syndrome, linked to fatalities [5] [6] [7] Does not decrease heart rate at high doses; expected to have a greater therapeutic index [1] [6]
Key Molecular Targets κ-opioid, μ-opioid, NMDA, σ2 receptors, 5-HT transporter, nicotinic receptors, sodium channels [1] [7] Selective α3β4 nicotinic antagonist; lower affinity for NMDA, σ2, 5-HT transporter, and sodium channels [1] [4]
Legal & Development Status Schedule I in the US; used in unregulated clinics [5] [6] Investigational New Drug (IND) in the US; Phase II trials conducted for other indications [4]

Detailed Experimental Data and Protocols

1. Self-Administration and Withdrawal Studies

  • Protocol Overview: These experiments typically involve training rats to self-administer a drug (e.g., morphine, cocaine) by pressing a lever. After stable drug-taking behavior is established, the test compound (this compound or 18-MC) is administered. Researchers then measure changes in the number of infusions the animals self-administer over subsequent days or weeks [1] [3].
  • Key Findings: A single 40 mg/kg dose of both this compound and 18-MC significantly decreased self-administration of morphine and cocaine. In some cases, 18-MC induced prolonged decreases in drug intake lasting several days [3]. Furthermore, both compounds were shown to reduce the signs of naloxone-precipitated opioid withdrawal in morphine-dependent rats [1].

2. Neurotoxicity and Safety Studies

  • Protocol Overview: To assess neurotoxicity, high doses (e.g., 100 mg/kg) of this compound or 18-MC are administered to rats. Their cerebellums are later examined histologically for degeneration of Purkinje cells. Acute behavioral effects like tremors are also observed and scored [3].
  • Key Findings: this compound at 100 mg/kg caused clear Purkinje cell degeneration, while 18-MC at the same dose showed no such effect. Similarly, this compound produced tremors, but 18-MC did not [1] [3]. Electrocardiogram (ECG) monitoring in animals and human case reports have consistently shown that this compound, but not 18-MC, causes bradycardia and QT interval prolongation, a known precursor to fatal arrhythmias [1] [6].

Mechanisms of Action: Signaling Pathways

The anti-addictive effects of this compound and 18-MC involve complex interactions with multiple neurotransmitter systems, though their precise mechanisms differ.

G cluster_this compound This compound cluster_18mc 18-MC compound Compound I1 Serotonin Transporter (SERT) Inhibition compound->I1 I2 NMDA Receptor Antagonism compound->I2 I3 κ-Opioid & μ-Opioid Receptor Binding compound->I3 I4 Multiple Nicotinic Receptor Blockade compound->I4 I5 ↑ GDNF in VTA compound->I5 M1 Selective α3β4 Nicotinic Receptor Antagonism compound->M1 I_outcome Outcome: Reduced Drug Self-Administration & Attenuated Withdrawal I1->I_outcome I2->I_outcome I3->I_outcome I4->I_outcome I5->I_outcome NAc_DA Decreased Dopamine Release in Nucleus Accumbens I_outcome->NAc_DA M_outcome Outcome: Reduced Drug Self-Administration & Attenuated Withdrawal M1->M_outcome M2 Weak action on NMDA, SERT, σ2 M2->M_outcome M3 κ-Opioid Receptor Binding M3->M_outcome M_outcome->NAc_DA

Diagram: Simplified Signaling Pathways for this compound and 18-MC. A key shared pathway for both compounds is the reduction of dopamine release in the Nucleus Accumbens (NAc), a critical brain region for reward processing. However, their upstream mechanisms differ significantly. This compound acts on a wide range of targets, including serotonin transporters and NMDA receptors, and uniquely upregulates GDNF in the VTA. In contrast, 18-MC's action is more selective, primarily functioning as a potent antagonist of the α3β4 nicotinic receptor [1] [2] [4].

Key Takeaways for Researchers

  • 18-MC is a Targeted Derivative: 18-MC was rationally designed to isolate the anti-addictive efficacy of the iboga alkaloids from this compound's problematic side effects. Its highly selective α3β4 nicotinic antagonism is considered a primary mechanism for its efficacy with reduced off-target toxicity [1] [4].
  • Superior Therapeutic Index Preclinically: Animal data consistently suggests that 18-MC has a substantially greater therapeutic index than this compound, primarily due to the absence of neurotoxic and cardiotoxic effects at efficacious doses [1] [6].
  • Clinical Translation Status: While this compound's use is constrained by its Schedule I status and safety profile, 18-MC (also known as Zolunicant or MM-110) has progressed to the investigational new drug (IND) stage. It has undergone Phase II trials for other indications, and its development for opioid use disorder represents a promising, more viable pharmaceutical pathway [4].

References

ibogaine clinical outcomes longitudinal study

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Ibogaine Clinical Outcomes

Condition / Study Focus Key Clinical Outcomes Participant Number & Study Design Experimental Protocol & Context

| Traumatic Brain Injury (TBI) & PTSD [1] [2] | - Significant reduction in PTSD, depression, and anxiety symptoms (81-88%)

  • Improved cognitive function (concentration, memory)
  • Reduced disability, with scores moving from "mild-moderate" to "no disability"
  • Effects persisted at 1-month follow-up | N=30 male veterans Observational study (pre/post assessment) | - Setting: Clinic in Mexico [1]
  • Dosing: Single oral "flood dose" of this compound HCL (dose varied by individual, e.g., 500-1200mg) [3]
  • Safety: Co-administration of intravenous magnesium to mitigate cardiac risk [1]
  • Monitoring: Continuous cardiac monitoring for at least 12 hours post-dose [3] | | Substance Use Disorders (SUDs) [4] [2] [5] | - Reduction of opioid withdrawal symptoms and drug cravings [2]
  • Sustained abstinence in a portion of participants (e.g., 30% in one study) [2]
  • Improved psychological functioning and quality of life [2] | Varies; a systematic review included 705 participants across 24 studies [4] [5]. Mix of open-label studies, case series, and a few controlled trials. | - Setting: Various clinics outside the U.S. (e.g., Mexico, New Zealand) [2]
  • Dosing: Varying protocols, including single "flood doses" and lower, ascending doses for methadone dependence [2]
  • Adjunctive Therapy: Often includes psychological support before and after dosing [2] | | Multiple Sclerosis (MS) [3] [2] | - Case study 1: Significant reduction in lesion volume and improved motor function (e.g., participation in an ultramarathon) [3]
  • Case study 2: Reduced muscle spasticity and improved bladder control [3] | N=2 (Case Report) [3] | - Setting: Clinic in Mexico [3]
  • Dosing: A single "flood dose" followed by a daily 20mg "maintenance dose" [3]
  • Assessment: MRI imaging for lesion volume and cortical thickness, plus quality-of-life indices [3] |

Detailed Experimental Protocols from Key Studies

To aid in the understanding of the methodologies, here are more detailed protocols from two recent studies:

  • Stanford TBI/Veterans Study Protocol [1]:

    • Participants: 30 special operations veterans with a history of TBI and severe psychiatric symptoms.
    • Pre/Post Assessment: Used structured clinical interviews and self-report questionnaires (e.g., WHO Disability Assessment Scale 2.0, PTSD checklists) at baseline and one month post-treatment.
    • Treatment: Oral this compound was administered at a clinic in Mexico. Magnesium was given intravenously before and during this compound administration to protect against cardiac arrhythmia.
    • Safety Monitoring: Included continuous EKG and frequent vital sign checks by medical staff.
  • Multiple Sclerosis Case Report Protocol [3]:

    • Participants: Two patients with MS (one with relapsing-remitting, one with secondary progressive).
    • Pre/Post Assessment: Used magnetic resonance imaging (MRI), including diffusion-weighted imaging (DWI) and Apparent Diffusion Coefficient (ADC) maps, to quantify changes in brain lesions and neural structure. Clinical assessments included the Multiple Sclerosis Quality of Life Index (MSQLI).
    • Treatment: Patients received a single, weight-adjusted "flood dose" of this compound hydrochloride. One patient received 1200mg, the other 500mg. Both subsequently followed a daily 20mg "maintenance dose" regimen.
    • Safety: Included a pre-treatment metabolic panel and electrocardiogram, 24-hour medical staff monitoring, and a patent-pending co-therapy protocol including magnesium and vitamin infusions.

This compound's Pharmacology and Signaling Pathways

This compound's therapeutic effects are believed to stem from its complex interaction with multiple neurotransmitter systems. The diagram below outlines its key molecular targets and proposed downstream effects.

The diagram illustrates the multi-target mechanism of this compound, which differentiates it from many conventional pharmaceuticals [6] [3] [7]. A key point is that its active metabolite, northis compound, contributes significantly to its long-lasting effects, particularly through serotonin transporter inhibition and kappa-opioid receptor agonism [6].

Critical Safety Considerations and Limitations

For a comprehensive comparison guide, it is essential to highlight the significant risks and research limitations associated with this compound.

  • Cardiotoxicity: this compound is a known blocker of the hERG potassium channel, which can lead to a prolonged QT interval and increase the risk of a fatal arrhythmia called torsades de pointes [6] [8]. This is the primary safety concern and a major reason for its Schedule I status in the U.S.
  • Neurotoxicity Concerns: Early animal studies indicated that very high doses could cause degeneration of Purkinje cells in the cerebellum, though this has not been consistently observed in primates or limited human post-mortem studies [6].
  • Study Limitations: The current body of evidence is constrained by small sample sizes, lack of randomized controlled trials (RCTs), and potential for bias in open-label studies. The two fatalities noted in a systematic review of 24 studies underscore the need for rigorous medical oversight [4].
  • Regulatory Status: this compound is a Schedule I drug in the United States, which has severely restricted high-quality clinical research. Current studies and treatments are often conducted in countries with different legal frameworks (e.g., Mexico, Brazil, Canada) [8] [1].

References

Evidence at a Glance: Efficacy and Safety

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical evidence for ibogaine's therapeutic applications, highlighting outcomes and risks.

Application Area Reported Efficacy & Outcomes Key Risks & Limitations Supporting Evidence
Substance Use Disorders (Opioids) Rapid reduction/elimination of withdrawal (80% of participants); reduced craving (50%); 30% achieved sustained abstinence; 41% reported abstinence >6 months [1]. Relapse occurred in 70%; requires medical supervision due to cardiotoxicity risk [1] [2]. Observational study (n=88) [1]; Systematic review of 24 studies [2] [3].
Traumatic Brain Injury (TBI) Significant improvements in disability, PTSD, depression, and anxiety scores; effects persisted at 1-month follow-up [4]. Typical side effects: headache, nausea; no serious side effects reported when administered with magnesium [4]. Prospective cohort study (n=30 veterans) [4].
Multiple Sclerosis (MS) Case studies report lesion shrinkage, improved motor function, and resolution of bladder issues post-treatment [5]. Evidence is preliminary (case reports only); requires extensive validation [5]. Two case reports [5].

Detailed Experimental Protocols

For researchers, the methodological details from key studies provide a framework for designing future clinical trials.

Protocol for Opioid Use Disorder

A study involving 88 individuals with problematic opioid use administered this compound at a treatment center in Mexico [1].

  • Participant Profile: Individuals with chronic opioid use (72% for ≥4 years; 69% daily users).
  • Intervention: A single "flood dose" of this compound, leading to a experience lasting up to 36 hours.
  • Data Collection: Outcomes were measured via an online survey assessing subjective effects, opioid use patterns, withdrawal symptoms, craving, and psychological functioning post-treatment.
  • Outcome Measures: Primary outcomes were changes in opioid use, withdrawal symptoms, and craving. Secondary outcomes included levels of depression, anxiety, and subjective well-being.
Protocol for Traumatic Brain Injury (TBI)

A Stanford Medicine study evaluated this compound for TBI in 30 special operations veterans [4].

  • Participant Profile: Veterans with a history of TBI and repeated blast exposure, most with severe psychiatric symptoms (PTSD, anxiety, depression) and functional disability.
  • Intervention & Safety: Oral this compound was administered at a clinic in Mexico, combined with intravenous magnesium to protect against cardiac side effects. Participants were under continuous medical monitoring.
  • Data Collection: A combination of self-reported questionnaires and clinician-administered assessments (e.g., WHO Disability Assessment Scale, PTSD checklists) were conducted before and one month after treatment.
  • Outcome Measures: Changes in disability, PTSD, depression, and anxiety scores, as well as results from formal cognitive testing.

Proposed Mechanisms of Action

This compound's therapeutic effects are attributed to its complex pharmacology. The diagram below outlines key signaling pathways involved in neuroplasticity and addiction treatment.

G cluster_0 Primary this compound Targets cluster_1 Northis compound (Metabolite) Actions cluster_2 Key Neurotrophic Factors This compound This compound Northis compound Northis compound This compound->Northis compound Metabolized to SERT SERT This compound->SERT Inhibits NMDA NMDA This compound->NMDA Antagonizes Opioid_Receptors Opioid_Receptors This compound->Opioid_Receptors Modulates GDNF GDNF Northis compound->GDNF ↑ Expression Northis compound->SERT Inhibits K_Opioid_Agonist K_Opioid_Agonist Northis compound->K_Opioid_Agonist Acts as Neuroplasticity Neuroplasticity Addiction_Interruption Addiction_Interruption GDNF->Neuroplasticity GDNF->Addiction_Interruption Reduces Drug-Seeking BDNF BDNF BDNF->Neuroplasticity SERT->BDNF ↑ Expression NMDA->Addiction_Interruption Alleviates Withdrawal K_Opioid_Agonist->Addiction_Interruption Reduces Craving

Diagram Title: this compound's Multitarget Mechanism of Action. This diagram illustrates how this compound and its metabolite northis compound interact with multiple neurotransmitter systems to promote neuroplasticity and interrupt addiction pathways [6] [7] [8].

Critical Safety and Regulatory Considerations

  • Cardiotoxicity: The most significant risk is this compound's propensity to block the hERG potassium channel, which can cause long QT syndrome and potentially fatal cardiac arrhythmias [6] [4].
  • Medical Supervision is Mandatory: Due to these risks, administration must occur in a medically supervised setting with cardiac monitoring. The Stanford protocol using concomitant magnesium appears to be a promising safety measure [4].
  • Neurotoxicity Concerns: High doses have been linked to Purkinje cell degeneration in the cerebellum of rats, though this was not observed in a primate study or limited human post-mortem analysis [6].
  • Legal Status: this compound is a Schedule I controlled substance in the United States, severely restricting research and clinical use within the country. Most contemporary studies are conducted in Mexico, Canada, or other countries where it is legally accessible [4].

Future Research Directions

  • Non-Hallucinogenic Analogs: Research is underway to develop analogs like 18-MC and tabernanthalog that retain this compound's therapeutic properties while minimizing psychedelic effects and cardiotoxicity [6].
  • Rigorous Clinical Trials: The recent $50 million funding from Texas for this compound clinical trials underscores a growing interest in pursuing high-quality, FDA-approved studies [6] [4].
  • Broader Applications: Preliminary findings in TBI and MS suggest this compound's potential as a broader neuro-rehabilitative agent, warranting investigation in other neurodegenerative conditions [5] [4].

References

Quantitative Efficacy Outcomes for Ibogaine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data from recent scientific literature and clinical observations.

Condition Study Model / Population Key Efficacy Metrics Result & Magnitude Source & Context

| PTSD, Depression, Anxiety | Veterans with Traumatic Brain Injury (TBI) (n=30) [1] [2] | Percentage reduction in symptoms (1-month post-treatment) | PTSD: 88% reduction Depression: 87% reduction Anxiety: 81% reduction | Stanford Medicine Study (2024/2025), Nature journals | | PTSD, Depression, Anxiety | Veterans with TBI (n=30) [1] [2] | WHO Disability Assessment Scale 2.0 (WHODAS) | Score improved from 30.2 (mild-moderate disability) to 5.1 (no disability) | Stanford Medicine Study (2024/2025), Nature journals | | Neuropsychiatric Disorders | In vitro / Pre-clinical [3] | SERT and VMAT2 Inhibition Assays | Ibogaine and its analogs show potent inhibition of serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2) | Patent Data (WO 2022/020352 A1) | | Depression | Animal Models [3] | Synergy with Antidepressants | Combination of this compound (0.01–4 mg/kg i.p.) with antidepressants (e.g., Bupropion, Prozac) showed synergistic effects vs. either agent alone | Patent Data (WO 2022/003675 A1) |

Experimental Protocols & Methodologies

For reproducibility and critical evaluation, here are the methodologies from key studies cited.

1. Clinical Study on Veterans with TBI (Stanford Medicine) [1] [2]

  • Population: 30 special operations veterans with a history of TBI and clinically severe PTSD, depression, and anxiety.
  • Intervention: Single, oral dose of this compound under medical monitoring. Magnesium was co-administered as a cardioprotectant.
  • Design: Open-label, "before-and-after" assessment.
  • Primary Outcomes:
    • Clinical Scales: PTSD symptoms (PCL-5), depression (MADRS), and anxiety (BAI) were measured pre-treatment and at one-month post-treatment.
    • Functioning: Disability was assessed using the World Health Organization Disability Assessment Scale 2.0 (WHODAS).
    • Neurobiological Measures: EEG was used to measure changes in theta rhythms and neural complexity. MRI was used for structural and functional imaging.
  • Limitations: Lack of a placebo control group; relatively small sample size; participants self-selected for treatment.

2. In Vitro Mechanistic Assays (Patent Data) [3]

  • Objective: To evaluate the interaction of this compound and its analogs with key neurological targets.
  • SERT Inhibition Assay: Measures the test compound's ability to block the reuptake of radiolabeled serotonin in cellular models (e.g., transfected HEK-293 cells). Results are reported as IC50 values.
  • VMAT2 Inhibition Assay: Evaluates the test compound's ability to inhibit the transport of a radiolabeled substrate (e.g., ^3H-dihydrotetrabenazine) into monoamine storage vesicles, typically isolated from the rat caudate. Results are reported as IC50 values.

3. Animal Models of Depression (Patent Data) [3]

  • Models: Commonly used pre-clinical models such as the Forced Swim Test (FST) and Chronic Unpredictable Stress (CUS).
  • Intervention: Rats or mice were treated with antidepressants (e.g., SSRIs, Bupropion) alone or in combination with this compound (0.01–4 mg/kg intraperitoneal injection), this compound alone, or a saline control.
  • Duration: Administration once daily for 2–60 days.
  • Outcomes: Behavioral despair (immobility time in FST) and anhedonia (sucrose preference test).

Proposed Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are attributed to a complex, multi-target mechanism. The diagram below integrates its key molecular interactions with the resulting neuroplastic and psychological effects.

G This compound This compound MolecularTargets Molecular Targets This compound->MolecularTargets SERT Serotonin Transporter (SERT) (Inhibition) MolecularTargets->SERT VMAT2 VMAT2 (Modulation) MolecularTargets->VMAT2 NMDAR NMDA Receptors (Modulation) MolecularTargets->NMDAR Other ... other targets ... (κ-opioid, nAChRs) MolecularTargets->Other Neuroplasticity Promotes Neuroplasticity & Neurogenesis SERT->Neuroplasticity  Proposed VMAT2->Neuroplasticity  Proposed NMDAR->Neuroplasticity  Proposed NeuroEffects Neurobiological Effects ThetaRhythms ↑ Theta Brain Waves Neuroplasticity->ThetaRhythms BrainComplexity ↓ Neural Complexity (PTSD) Neuroplasticity->BrainComplexity PsychologicalEffects Psychological & Clinical Outcomes Neuroplasticity->PsychologicalEffects ThetaRhythms->PsychologicalEffects BrainComplexity->PsychologicalEffects LifeReview Oneirogenic 'Life Review' Memory Processing PsychologicalEffects->LifeReview SymptomReduction Reduction in PTSD, Depression, Anxiety PsychologicalEffects->SymptomReduction FunctionalGain Improved Cognitive & Executive Function PsychologicalEffects->FunctionalGain

  • Molecular Initiating Events: this compound binds to multiple targets, including SERT, VMAT2, and NMDA receptors [3] [4]. The recent total synthesis of this compound confirmed that its effects are likely mediated by specific receptor interactions, as its mirror-image analog did not promote neuronal growth [5] [6].
  • Cellular & Network Outcomes: The interaction with these targets is hypothesized to trigger a cascade that promotes neuroplasticity and neurogenesis [1] [7]. Clinical EEG data shows this manifests as increased theta rhythms (linked to cognitive flexibility) and reduced neural complexity in the cortex (linked to lower stress response in PTSD) [1].
  • Integrated Therapeutic Effects: The neurobiological changes create a window for profound psychological processing, often described as a "waking dream-like state" or "life review" [3] [7]. This combination of biological and psychological effects leads to the significant symptom reduction and functional gains observed clinically [1] [2].

Critical Considerations for R&D

  • Cardiac Safety: this compound is associated with a risk of causing prolonged QT interval and fatal arrhythmias [3] [5] [6]. The Stanford study successfully mitigated this risk using pre-treatment screening and magnesium supplementation [1] [2].
  • Drug Status & Availability: this compound is a Schedule I drug in the U.S., which has limited rigorous clinical research. Current treatment clinics operate in countries like Mexico and Canada [1] [2].
  • Future Directions: Research is actively pursuing synthetic analogs (e.g., (–)-10-fluoroibogamine) to retain efficacy while improving the therapeutic window and eliminating cardiotoxicity [5] [6].

References

ibogaine neuroimaging validation structural changes

Author: Smolecule Technical Support Team. Date: February 2026

Documented Structural Changes from Neuroimaging

The following table summarizes the key neuroimaging findings and clinical correlates from a 2025 case report involving two patients with Multiple Sclerosis (MS) [1] [2].

Patient Condition Key Neuroimaging Findings Clinical Correlates

| Patient A | Relapsing-Remitting MS (RRMS) [1] | Lesion Volume: Substantial shrinkage of a large right posterior parietal lobe lesion over 3 months [1]. ADC Values: Decreased Apparent Diffusion Coefficient (ADC) within the lesion [1]. | Resolution of motor and bladder control issues; 92% drop in MSQLI fatigue subscore; participation in an ultramarathon [1]. | | Patient B | Secondary Progressive MS (SPMS) [1] | Cortical & Subcortical Alterations: Changes in regions associated with pain and emotional processing (via cortical thickness measurements) [1]. | Reduction in muscle spasticity post-treatment [1]. |

Interpretation of Neuroimaging Metrics:

  • Lesion Shrinkage: In the context of MS, a reduction in lesion volume suggests a potential reversal of the pathological process, possibly through remyelination or the resolution of inflammation [1].
  • Decreased ADC Values: ADC measures the freedom of water diffusion in tissues. Increased values often indicate demyelination and axonal damage. A decrease in ADC suggests improved tissue integrity, which is consistent with reduced inflammation or remyelination [1].

Detailed Experimental Protocols

The case report employed a comprehensive neuroimaging methodology. The workflow below outlines the key steps for image processing and analysis [1].

G cluster_analysis Analysis Types start Data Acquisition step1 DWI Preprocessing (Brain Extraction with FSL BET2) start->step1 step2 Structural MRI Processing (FreeSurfer recon-all with SynthSeg/SynthSR) start->step2 step4 Image Registration (Multi-stage alignment using ANTs) step1->step4 step3 Lesion Segmentation (Manual outlining with 3D Slicer) step2->step3 step3->step4 step5 Quantitative Analysis step4->step5 step6 Data Output step5->step6 a1 ADC Value Quantification in Lesion ROI step5->a1 a2 Cortical Thickness Measurements step5->a2 a3 Inter-hemispheric Clustering (Gaussian Mixture Model) step5->a3

Key Methodological Details:

  • Software & Pipelines: The analysis used robust, standard tools like FSL for diffusion data, FreeSurfer for cortical reconstruction, 3D Slicer for lesion segmentation, and ANTs for image registration [1].
  • Handling Clinical Data: The FreeSurfer pipeline incorporated machine learning tools like SynthSeg and SynthSR to enhance the reliability of cortical segmentation from heterogeneous clinical MRI scans, which is a common challenge in real-world data [1].
  • Ibogaine Administration Protocol: Both patients were treated under a novel cardiac-safe protocol at a facility in Mexico. This included pre-treatment screening, a "flood dose" of this compound hydrochloride (Patient A: 1200mg; Patient B: 500mg), continuous cardiac monitoring, and post-treatment supportive care [1].

Proposed Mechanisms of Action Underlying Structural Changes

The potential structural changes observed are hypothesized to stem from this compound's complex pharmacology. The following diagram illustrates the key signaling pathways involved [1].

G This compound This compound NMDA NMDA Receptor Antagonism This compound->NMDA Sigma Sigma-2 Receptor Interaction This compound->Sigma GDNF Upregulation of GDNF & BDNF This compound->GDNF Inflammation Reduction of Pro-inflammatory Cytokines This compound->Inflammation Myelin Upregulation of Myelination Markers (CNP, MBP mRNA) This compound->Myelin Outcome1 Promotion of Neuroplasticity & Neuronal Survival NMDA->Outcome1 Sigma->Outcome1 GDNF->Outcome1 Outcome2 Decreased Neuroinflammation Inflammation->Outcome2 Outcome3 Potential Remyelination Myelin->Outcome3 FinalOutcome Structural & Functional Improvements Outcome1->FinalOutcome Outcome2->FinalOutcome Outcome3->FinalOutcome

Critical Limitations & Research Context

For a complete comparison, it is essential to consider the following limitations and context:

  • Evidence Level: The data comes from a case report (n=2). This design cannot establish causation, and findings must be validated through controlled clinical trials [1] [2].
  • Conflict of Interest: The study's authors are affiliated with Ambio Life Sciences, which funded the study and offers this compound treatments. This constitutes a potential conflict of interest [2].
  • Significant Safety Risks: this compound is a Schedule I substance in the U.S. primarily due to its cardiotoxicity. It potently blocks the hERG potassium channel, prolonging the QT interval and increasing the risk of fatal arrhythmias (Torsades de Pointes) [1] [3] [4]. Its use requires intensive medical screening and monitoring.
  • Alternative Compounds: Due to this compound's risks, several non-hallucinogenic and purportedly less toxic analogs are in development, such as tabernanthalog (TBG) [5] and 18-MC [3]. These are designed to promote neuroplasticity without this compound's safety concerns, though they remain in preclinical or early clinical stages.

Summary for Researchers

  • For your comparison guide, the most direct human neuroimaging data comes from a single, industry-affiliated case report.
  • The strongest evidence for this compound currently exists for substance use disorders (particularly opioids) and Traumatic Brain Injury (TBI), with a recent Stanford study showing improvements in PTSD, anxiety, and depression in veterans [6].
  • The high-risk profile of this compound itself makes the development of safer analogs a critical frontier in this research area.

References

ibogaine versus naltrexone for addiction

Author: Smolecule Technical Support Team. Date: February 2026

Ibogaine vs. Naltrexone: At a Glance

Feature This compound Naltrexone
Primary Origin Natural; derived from the Tabernanthe iboga plant [1] [2] Synthetic; manufactured pharmaceutical [3] [4]
Primary Mechanism of Action Complex "polypharmacology": weak µ-opioid antagonist, κ-opioid agonist, serotonin transporter (SERT) inhibitor, NMDA receptor antagonist, and stimulator of GDNF [2] [5] Pure µ-opioid receptor antagonist [3] [6] [4]
Key Neurotrophic Effect Significantly increases GDNF & BDNF, promoting neuroplasticity and repair [7] [5] No known direct effect on neurotrophic factors [7]
Therapeutic Approach Aims for a fundamental "interruption" of addiction and long-lasting reset of neural pathways, often after a single or few sessions [1] [2] Chronic medication to manage cravings and block the euphoric effects of substances [3] [8]
Duration of Action Acute effects: 24-72 hours; Metabolite (Northis compound) may provide sustained effects for weeks/months [1] [7] [2] Oral: ~24 hours; Extended-release injection: ~4 weeks [3] [8] [4]
Status & Regulation Schedule I in US; decriminalized in some regions (e.g., Colorado); available at international clinics; clinical trials ongoing [1] [9] FDA-approved for Alcohol and Opioid Use Disorders; widely prescribed [8] [4]
Reported Efficacy Anecdotal and observational reports of significant, long-lasting reduction in cravings for opioids, alcohol, and other substances [1] [7] "Modest" efficacy in clinical studies; improves abstinence rates and reduces heavy drinking and opioid relapse [4]
Primary Risks Cardiotoxicity (prolonged QT interval), risk of fatal arrhythmia; can be dangerous without medical supervision [1] Precipitates severe opioid withdrawal in dependent users; can cause nausea, headache, hepatotoxicity [3] [8]
Medical Setting Requires intensive, inpatient medical supervision with cardiac monitoring [1] Can be administered in outpatient settings after initial detox [8]

Mechanisms of Action: A Deeper Dive

The therapeutic effects of this compound and naltrexone stem from their distinct interactions with the brain's neurochemistry.

This compound's Multi-Target Mechanism

This compound's proposed anti-addictive effects come from its simultaneous action on multiple neurotransmitter systems, as illustrated in the following pathway [2] [5]:

G cluster_actions Key Actions & Effects This compound This compound Northis compound Northis compound This compound->Northis compound Metabolized to Stimulates GDNF/BDNF Stimulates GDNF/BDNF This compound->Stimulates GDNF/BDNF Weak μ-opioid Antagonist Weak μ-opioid Antagonist This compound->Weak μ-opioid Antagonist κ-opioid Agonist κ-opioid Agonist This compound->κ-opioid Agonist NMDA Receptor Antagonist NMDA Receptor Antagonist This compound->NMDA Receptor Antagonist Serotonin Transporter (SERT) Inhibitor Serotonin Transporter (SERT) Inhibitor This compound->Serotonin Transporter (SERT) Inhibitor Non-competitive Northis compound->Serotonin Transporter (SERT) Inhibitor Potent Reduces Opioid Cravings Reduces Opioid Cravings Facilitates Detox Facilitates Detox Reduces Opioid Cravings->Facilitates Detox Promotes Neuroplasticity & Repair Promotes Neuroplasticity & Repair Stimulates GDNF/BDNF->Promotes Neuroplasticity & Repair Stimulates GDNF/BDNF->Promotes Neuroplasticity & Repair Resets Reward Pathways Resets Reward Pathways Promotes Neuroplasticity & Repair->Resets Reward Pathways Modulates Dopamine Modulates Dopamine Modulates Dopamine->Resets Reward Pathways Long-Lasting Reduction in Craving Long-Lasting Reduction in Craving Resets Reward Pathways->Long-Lasting Reduction in Craving Inhibits Serotonin Reuptake Inhibits Serotonin Reuptake Alleviates Depressive Symptoms Alleviates Depressive Symptoms Inhibits Serotonin Reuptake->Alleviates Depressive Symptoms Weak μ-opioid Antagonist->Reduces Opioid Cravings Potential Neuroprotection Potential Neuroprotection κ-opioid Agonist->Potential Neuroprotection May Disrupt Memory Reconsolidation May Disrupt Memory Reconsolidation NMDA Receptor Antagonist->May Disrupt Memory Reconsolidation Increases Synaptic Serotonin Increases Synaptic Serotonin Serotonin Transporter (SERT) Inhibitor->Increases Synaptic Serotonin Increases Synaptic Serotonin->Alleviates Depressive Symptoms

In contrast, naltrexone's mechanism is more targeted. It functions primarily as a competitive antagonist at the µ-opioid receptor [3] [6]. By blocking these receptors, it prevents exogenous opioids (like heroin or morphine) from binding and producing euphoria. In alcohol use disorder, its mechanism is less direct but is believed to work by blocking the release of dopamine in the reward pathway that is stimulated by alcohol consumption, thereby reducing the reinforcing "high" and subsequent cravings [6] [4].

Experimental Protocols & Key Findings

For researchers, the methodological details of key studies are crucial. The table below summarizes the experimental designs from pivotal research on this compound and naltrexone.

Preclinical Animal Studies
Aspect This compound Study (He et al., 2005) Naltrexone Study (Volpicelli et al., 1991)
Objective To assess if this compound reduces ethanol self-administration via GDNF upregulation in the VTA [5] To test if naltrexone reduces alcohol consumption in rats during morphine withdrawal [6]
Subjects Rats (alcohol-preferring strain) Rats (with free access to alcohol and water)
Drug Administration Single intraperitoneal (i.p.) injection (20 or 40 mg/kg) or microinjection directly into the VTA [5] Morphine injections (10 mg/kg) for 3 days, followed by naltrexone (10 mg/kg) on day 4 [6]
Control Vehicle injection [5] Saline control injections [6]
Key Measurements Ethanol self-administration; GDNF mRNA and protein levels in the Ventral Tegmental Area (VTA) [5] Volumes of alcohol and water consumed [6]
Major Finding 40 mg/kg i.p. increased GDNF in VTA at 24h and reduced ethanol intake. Effect was blocked by anti-GDNF antibodies in VTA [5]. Rats in morphine withdrawal drank twice as much alcohol as controls. Naltrexone blocked this increase [6].
Human Clinical Studies & Data
Aspect This compound (Observational Data) Naltrexone (Clinical Trial Data)
Study Design Observational studies at specialized clinics (e.g., Beond in Mexico); no large-scale RCTs to date [1] Randomized, double-blind, placebo-controlled trials (RCTs) [6] [4]
Population Individuals with opioid, alcohol, and other substance use disorders [1] Individuals diagnosed with Alcohol or Opioid Use Disorder [4]
Intervention Single or limited sessions of this compound administration under medical supervision [1] Daily oral naltrexone (50 mg) or monthly extended-release injection (380 mg) [8] [4]
Key Outcomes Anecdotal reports of profound, long-lasting reduction in cravings and withdrawal symptoms [1] [7] Modest but significant reduction in relapse rates, heavy drinking days, and alcohol craving compared to placebo [4]
Safety Monitoring Essential: Continuous ECG for QT prolongation, medical and nursing staff present [1] Liver function tests (LFTs), monitoring for precipitation of opioid withdrawal [3] [8]

Conclusion for Researchers

The choice between investigating this compound or naltrexone depends on the research objective. Naltrexone offers a safe, approved, and well-understood mechanism for the ongoing management of cravings. In contrast, this compound represents a paradigm-shifting approach focused on a potentially transformative, long-lasting neurobiological reset, though it carries significant safety risks that require rigorous clinical management and further study.

  • For regulatory and treatment development, naltrexone's path is clear, while this compound is currently confined to research and international clinics.
  • For mechanistic studies, naltrexone is a precise tool for studying opioid receptor blockade, whereas this compound is a complex model for studying neuroplasticity and polypharmacology in addiction.

References

Respondent Characteristics & Clinical Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Characteristic / Outcome Study Details Key Findings / Associations
Primary Opioid Use Disorder (OUD) Observational study (N=88); problematic opioid use [1]. 72% used opioids ≥4 years; 69% daily use. 80% reported withdrawal elimination/reduction; 50% reported craving reduction [1].
Traumatic Brain Injury (TBI) & PTSD Observational study (N=30); U.S. veterans with mild TBI [2] [3]. Significant improvements in PTSD, anxiety, depression, and overall function post-treatment; effects sustained at 1-month follow-up [2] [3].
Psychosocial & Spiritual Response Observational study (N=88); subjective effectiveness [1]. Treatment responders reported higher spiritual meaningfulness of experience, lower depression/anxiety, higher subjective well-being [1].
Long-Term Abstinence & Relapse Observational study (N=88); long-term follow-up [1]. 30% never used opioids post-treatment; 41% sustained abstinence >6 months. 70% relapsed, but 48% had decreased use from baseline [1].

Experimental Protocols & Methodological Insights

The findings in the table are derived from specific research methodologies. Understanding these protocols is crucial for interpreting the data and designing future studies.

  • Study on Opioid Use Disorder [1]

    • Design: Retrospective, cross-sectional online survey.
    • Participants: 88 individuals who received this compound treatment for problematic opioid use at a clinic in Mexico.
    • Intervention: A typical "flood dose" of this compound (15-20 mg/kg) was administered orally in a clinical setting.
    • Data Collection: Participants completed an anonymous web-based survey assessing their opioid use, withdrawal symptoms, cravings, and psychological functioning before and after treatment.
  • Study on Traumatic Brain Injury in Veterans [2] [3]

    • Design: Open-label observational study (no control group).
    • Participants: 30 male U.S. veterans with a history of mild traumatic brain injury and associated psychiatric symptoms.
    • Intervention: this compound was administered in combination with magnesium, which was given to protect the heart from this compound's potential cardiotoxic effects.
    • Data Collection: Researchers used standardized clinical scales to measure outcomes for PTSD, anxiety, depression, and overall functioning at baseline, immediately after treatment, and one month later.

Pharmacological Signaling Pathways

This compound's unique therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems in the brain, as shown in the diagram below. This multi-target mechanism distinguishes it from classic psychedelics and most existing addiction treatments.

This compound This compound NeurotransmitterSystems Neurotransmitter Systems This compound->NeurotransmitterSystems NMDA NMDA Receptor (Antagonist) NeurotransmitterSystems->NMDA Opioid Opioid Receptors NeurotransmitterSystems->Opioid Sigma σ Receptors (Binding) NeurotransmitterSystems->Sigma Serotonin Serotonin System (5-HT) (Reuptake Inhibition via Metabolite) NeurotransmitterSystems->Serotonin ACh Nicotinic ACh Receptors (Antagonist) NeurotransmitterSystems->ACh PhysiologicalEffects Putative Therapeutic Effects Physio1 ... NMDA->Physio1 Reduces excitotoxicity & drug tolerance Mu μ-opioid (Modulation) Opioid->Mu Kappa κ-opioid (Antagonist) Opioid->Kappa Physio2 ... Mu->Physio2 Alleviates withdrawal symptoms Physio3 ... Kappa->Physio3 May contribute to mood improvement Physio4 ... Serotonin->Physio4 Supports sustained mood & craving regulation Physio5 ... ACh->Physio5 Contributes to overall neuro-modulation

Key Insights for Researchers

  • Safety is the Primary Constraint: The most significant factor determining a patient's suitability for this compound treatment is not efficacy, but cardiovascular risk [2] [4] [5]. This compound can cause a potentially fatal heart condition called long QT syndrome. Therefore, rigorous cardiac screening (e.g., ECG) and medical supervision in a clinical setting are non-negotiable. The use of magnesium as a prophylactic is an emerging clinical practice to mitigate this risk [2] [3].
  • The "Therapeutic Window" Hypothesis: The period of heightened neuroplasticity following this compound administration, which can last for weeks, is considered a critical window for therapeutic intervention [5]. This suggests that the efficacy of this compound is not just about the drug experience itself, but how it is integrated with psychosocial support and behavioral therapies during this open state.
  • Future Research Directions: Current clinical trials are exploring ways to improve safety and efficacy, such as using ascending low-dose protocols instead of a single high dose, and developing non-hallucinogenic analogs (like 18-MC and tabernanthalog) that retain the anti-addictive properties without the psychedelic effects or cardiotoxicity [4] [6].

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.204513457 g/mol

Monoisotopic Mass

310.204513457 g/mol

Heavy Atom Count

23

LogP

log Kow = 3.65 (est)

Melting Point

148 °C
Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

UNII

3S814I130U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Ibogaine is a hallucinogenic indole alkaloid extracted from the West African shrub tabernanthe iboga (Apocynaceae). It has been investigated as an aid to withdrawal from drug addiction.

Mechanism of Action

... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects.
Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug.
Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties.
The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids.
For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page.

Vapor Pressure

3.03X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

83-74-9

Absorption Distribution and Excretion

To investigate the pharmacokinetic properties of ibogaine, a putatively anti-addictive alkaloid, levels of this drug were quantified in plasma and tissues for up to 3 hr following i.v. infusion in rats. Immediately following a 31-35 min infusion (20 mg/kg), mean plasma ibogaine levels were 373 ng/mL; these values declined rapidly thereafter in a biexponential manner. The plasma time course in 5 of 7 animals demonstrated an excellent fit to a two-compartment pharmacokinetic model, with alpha and beta half-lives of 7.3 min and 3.3 hr, respectively. Drug clearance was estimated to be 5.9 L/hr (n = 7). Ibogaine levels in brain, liver and kidney 3 hr after the end of drug infusion were 143-170 ng/g, close to simulated values for the peripheral pharmacokinetic compartment. However, 3-hr drug levels in adipose tissue were much higher (3,328 ng/g), implying the need for a more complex pharmacokinetic model. Mechanisms for the initial, rapid disappearance of plasma ibogaine are thought to include metabolic demethylation as well as redistribution to body stores. The sequestration of ibogaine by adipose tissue probably contributes to a protracted persistence of drug in the body. This persistence may be underestimated by the beta half-life reported in the present study.
The distribution of the putative anti-addictive substance ibogaine was measured in plasma, brain, kidney, liver and fat after ip and sc administration in rats. One hr after ip dosing (40 mg/kg), drug levels ranged from 106 ng/ml (plasma) to 11,308 ng/g (fat), with significantly higher values after sc administration of the same dose. Drug levels were 10-20 fold lower 12 hr after the same dose. These results suggest that: 1) ibogaine is subject to a substantial "first pass" effect after ip dosing, demonstrated by higher drug levels following the sc route, 2) ibogaine shows a large accumulation in adipose tissue, consistent with its lipophilic nature, and 3) persistence of the drug in fat may contribute to a long duration of action.
/The authors/ report ... the tissue distribution of ibogaine and noribogaine, the main metabolite of ibogaine, in a 48-year-old Caucasian male, with a history of drug abuse, found dead at his home after a poisoning involving the ingestion of root bark from the shrub Tabernanthe iboga. Ibogaine and noribogaine were quantified in tissues and fluids using a fully validated liquid chromatography-electrospray mass spectrometry method. Apart from cardiac tissue, ibogaine and noribogaine were identified in all matrices investigated. The highest concentrations were found in spleen, liver, brain, and lung. The tissue/subclavian blood concentration ratios averaged 1.78, 3.75, 1.16, and 4.64 for ibogaine and 0.83, 2.43, 0.90, and 2.69 for noribogaine for spleen, liver, brain, and lung, respectively. Very low concentrations of the two drugs were found in the prostatic tissue. Both ibogaine and noribogaine are secreted in the bile and cross the blood-brain barrier. Four other compounds were detected in most of the studied matrices. One of them was identified as ibogamine. Unfortunately, /the authors/ were not able to positively identify the other three compounds because of the unavailability of reference substances. Two of them could possibly be attributed to the following oxidation products: iboluteine and desmethoxyiboluteine. The third compound could be ibogaline.

Metabolism Metabolites

Ibogaine is a psychoactive alkaloid that possesses potential as an agent to treat opiate and cocaine addiction. The primary metabolite arises via O-demethylation at the 12-position to yield 12-hydroxyibogamine. In this report, evidence is presented that the O-demethylation of ibogaine observed in human hepatic microsomes is catalyzed primarily by the polymorphically expressed cytochrome P-4502D6 (CYP2D6). An enzyme kinetic examination of ibogaine O-demethylase activity in pooled human liver microsomes suggested that two (or more) enzymes are involved in this reaction: one with a low KMapp (1.1 uM) and the other with a high KMapp (>200 uM). The low KMapp activity comprised >95% of total intrinsic clearance. Human liver microsomes from three individual donors demonstrated similar enzyme kinetic parameters (mean KMapp = 0.55 +/- 0.09 uM and 310 +/- 10 microM for low and high KM activities, respectively). However, a fourth human microsome sample that appeared to be a phenotypic CYP2D6 poor metabolizer possessed only the high KMapp activity. In hepatic microsomes from a panel of human donors, the low KMapp ibogaine O-demethylase activity correlated with CYP2D6-catalyzed bufuralol 1'-hydroxylase activity but not with other P450 isoform-specific activities. Quinidine, a CYP2D6-specific inhibitor, inhibited ibogaine O-demethylase (IC50 = 0.2 uM), whereas other P450 isoform-specific inhibitors did not inhibit this activity. Also, of a battery of recombinant heterologously expressed human P450 isoforms, only rCYP2D6 possessed significant ibogaine O-demethylase activity. Thus, it is concluded that ibogaine O-demethylase is catalyzed by CYP2D6 and that this isoform is the predominant enzyme of ibogaine O-demethylation in humans. The potential pharmacological implications of these findings are discussed.
/The authors/ report ... the tissue distribution of ibogaine and noribogaine, the main metabolite of ibogaine, in a 48-year-old Caucasian male, with a history of drug abuse, found dead at his home after a poisoning involving the ingestion of root bark from the shrub Tabernanthe iboga. Ibogaine and noribogaine were quantified in tissues and fluids using a fully validated liquid chromatography-electrospray mass spectrometry method. Apart from cardiac tissue, ibogaine and noribogaine were identified in all matrices investigated. The highest concentrations were found in spleen, liver, brain, and lung. The tissue/subclavian blood concentration ratios averaged 1.78, 3.75, 1.16, and 4.64 for ibogaine and 0.83, 2.43, 0.90, and 2.69 for noribogaine for spleen, liver, brain, and lung, respectively. Very low concentrations of the two drugs were found in the prostatic tissue. Both ibogaine and noribogaine are secreted in the bile and cross the blood-brain barrier. Four other compounds were detected in most of the studied matrices. One of them was identified as ibogamine. Unfortunately, /the authors/ were not able to positively identify the other three compounds because of the unavailability of reference substances. Two of them could possibly be attributed to the following oxidation products: iboluteine and desmethoxyiboluteine. The third compound could be ibogaline.

Associated Chemicals

Ibogaine hydrochloride; 5934-55-4

Wikipedia

Ibogaine

Biological Half Life

To investigate the pharmacokinetic properties of ibogaine, a putatively anti-addictive alkaloid, levels of this drug were quantified in plasma and tissues for up to 3 hr following i.v. infusion in rats. Immediately following a 31-35 min infusion (20 mg/kg). ... The plasma time course in 5 of 7 animals demonstrated an excellent fit to a two-compartment pharmacokinetic model, with alpha and beta half-lives of 7.3 min and 3.3 hr, respectively. ...

Use Classification

Pharmaceuticals

Methods of Manufacturing

Isolation from root (1.27%), rootbark (2 to 6%), stems (1.95%) and leaves (0.35%) of the shrub Tabernanthe iboga Baill., Apocynaceae, found in Africa.

Clinical Laboratory Methods

A sensitive and highly selective analytical chemical method for measuring the indole alkaloid ibogaine in biological samples has been developed. The method utilizes organic extraction, derivatization with trifluoroacetic anhydride, and detection by combined gas chromatography-mass spectrometry. The deuterated analog of ibogaine, O-[Cd3]-ibogaine, was synthesized and used as an internal standard for the method. Standard curves, constructed from variable amounts of ibogaine (50-400 ng) and a fixed amount of internal standard (250 ng) were linear. The method has an approximate detection limit of at least 20 ng/mL of tissue extract (180 ng/g tissue), with a coefficient of variation of 8 to 12.5%. Chemical stability studies with the method found that aqueous ibogaine solutions (1-10 mg/mL) could be stored at 10 degrees for up to 7 months with no more than 10% loss. The method was also used to measure brain ibogaine levels in rats 1 and 19 hr after a single dose of drug (40 mg/kg, ip); the results suggest a rapid disappearance of the drug after i.p. dosing. The method will help reveal the pharmacokinetic properties of this putative anti-addictive agent in animals and humans.
... The aim of the presented study was the development and full validation of a method for their detection in human urine and plasma and their quantification in human plasma. The liquid chromatography-linear ion trap mass spectrometry method presented covered 37 tryptamines as well as five beta-carbolines, ibogaine, and yohimbine. Compounds were analyzed after protein precipitation of urine or fast liquid-liquid extraction of plasma using an LXQ linear ion trap coupled to an Accela ultra ultra high-performance liquid chromatography system. Data mining was performed via information-dependent acquisition or targeted product ion scan mode with positive electrospray ionization. The assay was selective for all tested substances with limits of detection in urine between 10 and 100 ng/mL and in plasma between 1 and 100 ng/mL. A validated quantification in plasma according to international recommendation could be demonstrated for 33 out of 44 analytes.
A liquid chromatography/electrospray ionization mass spectrometry (LC-ESI-MS) method was developed for the first time for the determination of ibogaine and noribogaine in human plasma and whole blood. The method involved solid phase extraction of the compounds and the internal standard (fluorescein) from the two matrices using OasisHLB columns. LC separation was performed on a Zorbax eclipse XD8 C8 column (5 microm) with a mobile phase of acetonitrile containing 0.02% (v/v) trimethylamine and 2mM ammonium formate buffer. MS data were acquired in single ion monitoring mode at m/z 311.2, 297.2 and 332.5 for ibogaine, noribogaine and fluorescein, respectively. The drug/internal standard peak area ratios were linked via a quadratic relationship to plasma (0.89-179 microg/l for ibogaine; 1-200 microg/l for noribogaine) and to whole blood concentrations (1.78-358 microg/kg for ibogaine; 2-400 microg/kg for noribogaine). Precision ranged from 4.5 to 13% and accuracy was 89-102%. Dilution of the samples had no influence on the performance of the method. Extraction recoveries were > or =94% in plasma and > or =57% in whole blood. The lower limits of quantitation were 0.89 microg/l for ibogaine and 1 microg/l for noribogaine in plasma, and 1.78 microg/kg for ibogaine and 2 microg/kg for noribogaine in whole blood. In frozen plasma samples, the two drugs were stable for at least 1 year. In blood, ibogaine and noribogaine were stable for 4h at 4 degrees C and 20 degrees C and 2 months at -20 degrees C. The method was successfully used for the analysis of a poisoning involving Tabernanthe iboga root.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Ibogaine hydrochloride/

Stability Shelf Life

Stable under recommended storage conditions. /Ibogaine hydrochloride/

Dates

Last modified: 08-15-2023

Explore Compound Types